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  • Product: 2-(Prop-1-yn-1-yl)aniline
  • CAS: 220465-91-8

Core Science & Biosynthesis

Foundational

Whitepaper: 2-(Prop-1-yn-1-yl)aniline (CAS: 220465-91-8) – Mechanistic Cyclization Pathways and Applications in Drug Discovery

Executive Summary 2-(Prop-1-yn-1-yl)aniline , identified by the CAS number 220465-91-8 , is an ortho-alkynylated aniline derivative that serves as a highly privileged building block in modern synthetic organic chemistry[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Prop-1-yn-1-yl)aniline , identified by the CAS number 220465-91-8 , is an ortho-alkynylated aniline derivative that serves as a highly privileged building block in modern synthetic organic chemistry[1]. Characterized by the presence of a prop-1-ynyl group tethered adjacent to a primary amine on a benzene ring, this molecule is geometrically pre-organized for intramolecular cyclization. For drug development professionals and synthetic chemists, it is primarily utilized as a direct, high-yield precursor for the synthesis of 2-methylindole and its complex polycyclic derivatives—scaffolds that are ubiquitous in biologically active natural products and pharmaceutical agents[2].

Physicochemical Profiling

Accurate identification and handling of 2-(prop-1-yn-1-yl)aniline require a thorough understanding of its physicochemical properties. Below is the standardized profile for this compound[1][3].

PropertyValue
Chemical Name 2-(Prop-1-yn-1-yl)aniline
CAS Number 220465-91-8
Synonyms 2-(1-propynyl)aniline; 2-prop-1-ynylaniline
Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
SMILES String CC#CC1=CC=CC=C1N
PubChem CID 10773008
Structural Class Ortho-alkynylaniline / Primary Arylamine

Mechanistic Pathways: The 5-endo-dig Cyclization Paradigm

The strategic value of 2-(prop-1-yn-1-yl)aniline lies in its capacity to undergo 5-endo-dig cyclization . Because the alkyne is tethered ortho to the nucleophilic primary amine, activation of either the alkyne (via carbophilic Lewis acids like Pd or Au) or the amine (via strong Brønsted bases) triggers a rapid intramolecular hydroamination[2][4]. The prop-1-ynyl group specifically dictates the formation of a methyl group at the C2 position of the resulting indole, a critical feature for steric shielding in pharmacophore design.

Pathway cluster_catalysis Activation Modes SM 2-(Prop-1-yn-1-yl)aniline CAS: 220465-91-8 Metal Transition Metal (Pd/Au) π-Activation SM->Metal Catalyst Base Strong Base (LiHMDS) N-Deprotonation SM->Base Reagent Intermediate 5-endo-dig Cyclization Metal->Intermediate Hydroamination Base->Intermediate Nucleophilic Attack Product 2-Methylindole Core (Pharmacophore) Intermediate->Product Aromatization

Figure 1: Mechanistic pathways for the 5-endo-dig cyclization of 2-(prop-1-yn-1-yl)aniline.

Experimental Workflows & Methodologies

As a Senior Application Scientist, it is critical to emphasize that successful cyclization relies on strict environmental controls and an understanding of the underlying causality of the reagents. Below are two field-proven, self-validating protocols for converting 2-(prop-1-yn-1-yl)aniline into functionalized indoles.

Protocol A: Palladium-Catalyzed Intramolecular Cyclization

This protocol outlines the synthesis of 2-methylindole derivatives via Pd-catalyzed hydroamination, adapted from seminal methodologies in organometallic chemistry[4].

  • Step 1: Reaction Assembly. In an argon-purged Schlenk flask, dissolve 2-(prop-1-yn-1-yl)aniline (1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL).

    • Causality: 1,4-dioxane is selected for its moderate polarity, which stabilizes the Pd-intermediates without outcompeting the substrate for coordination sites at the metal center.

  • Step 2: Catalyst Addition. Add Pd(OAc)2 (5 mol%) and tri-n-butylphosphine (10 mol%).

    • Causality: The Pd(II) species acts as a π-Lewis acid, coordinating to the alkyne to lower its LUMO energy, thereby facilitating the nucleophilic attack of the adjacent amine. The phosphine ligand tunes the electron density of the palladium center, accelerating the subsequent protodemetalation step and preventing catalyst aggregation (black palladium formation)[4].

  • Step 3: Thermal Activation. Heat the mixture to 80 °C for 6 hours under continuous stirring.

  • Step 4: Self-Validating System (In-Process Control). Monitor the reaction via LC-MS. The validation trigger is the complete consumption of the m/z 132 [M+H]+ starting material peak and the appearance of an isomeric m/z 132 [M+H]+ peak with a distinct, more polar retention time (representing the aromatic 2-methylindole). If starting material persists, catalyst poisoning by trace oxygen is likely, validating the need for strict Schlenk techniques.

  • Step 5: Workup. Filter the mixture through a short pad of Celite to remove palladium residues, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Base-Promoted Tandem Cyclization

Transition-metal-free approaches utilize strong bases to drive the cyclization, which is particularly useful when synthesizing N-fused polycyclic indoles or when metal contamination must be avoided in late-stage drug development[2].

  • Step 1: Deprotonation. Dissolve 2-(prop-1-yn-1-yl)aniline (1.0 mmol) in anhydrous toluene (5.0 mL) at 0 °C. Dropwise add LiHMDS (1.0 M in THF, 2.0 mmol).

    • Causality: LiHMDS is a strong, non-nucleophilic base that quantitatively deprotonates the aniline nitrogen. This drastically increases the nitrogen's nucleophilicity without risking unwanted nucleophilic attack on electrophilic additives.

  • Step 2: Cyclization. Warm the reaction to 80 °C for 12 hours.

    • Causality: The thermal energy overcomes the activation barrier for the nucleophilic attack of the amide anion onto the unactivated alkyne. The driving force is the thermodynamic stabilization gained upon aromatization into the indole core[2].

  • Step 3: Quenching & Extraction. Quench the reaction with saturated aqueous NH4Cl to protonate the resulting indolyl anion. Extract with EtOAc (3 x 10 mL) and dry the combined organic layers over anhydrous Na2SO4.

  • Step 4: Self-Validating System (NMR Verification). Post-workup, the success of the cyclization is definitively validated by 1H NMR spectroscopy. The diagnostic proof of cyclization is the disappearance of the propynyl methyl singlet (~2.0 ppm) and the appearance of a new vinylic/aromatic proton at the C3 position of the indole ring (~6.2 ppm, singlet).

Quantitative Data: Catalytic Condition Benchmarking

The choice of catalytic system drastically affects the reaction time, yield, and potential for tandem functionalization. The table below summarizes the benchmarking data for the cyclization of 2-alkynylanilines[2][4][5].

Reaction TypeCatalyst / ReagentSolventTemp (°C)Time (h)Typical Yield (%)Key Mechanistic Feature
Pd-Catalyzed Hydroamination Pd(OAc)2 (5 mol%)1,4-Dioxane804-1285-95Alkyne π-activation; high functional group tolerance[4].
Base-Promoted Cyclization LiHMDS (2-4 equiv)Toluene801275-90N-deprotonation; enables tandem electrophilic trapping[2].
Gold-Catalyzed Cascade AuCl3 (2 mol%)DCM251-3>90Exceptional carbophilicity; rapid ambient temperature reaction.
Trifluoromethylthiolation Pd(II) + BiCl3DMF1002460-80BiCl3 activates the SCF3 source for direct C3-functionalization[5].

Applications in Drug Development

The downstream products of 2-(prop-1-yn-1-yl)aniline—specifically 2-methylindoles and indolo[1,2-c]quinazolines[6]—are highly sought after in pharmacology. The methyl group at the C2 position of the indole ring provides critical steric shielding, which prevents rapid metabolic oxidation by cytochrome P450 enzymes. Furthermore, this substitution alters the electronic properties of the C3 position, making it an ideal site for late-stage functionalization, such as trifluoromethylthiolation, to improve lipophilicity and membrane permeability in kinase inhibitors and anti-proliferative agents[5].

References

  • PubChem Compound Summary for CID 10773008, 2-(Prop-1-yn-1-yl)aniline. National Center for Biotechnology Information. URL:[Link]

  • Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Chemistry Portal (J. Am. Chem. Soc., 2000, 122, 5662-5663). URL:[Link]

  • Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. National Science Foundation (NSF PAR). URL:[Link]

  • Synthesis of 3-((trifluoromethyl)thio)indoles via a reaction of 2-alkynylaniline with trifluoromethanesulfanylamide. Chemical Communications (RSC Publishing). URL:[Link]

  • Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization. Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: 2-(Prop-1-yn-1-yl)aniline

An in-depth technical guide on 2-(Prop-1-yn-1-yl)aniline , focusing on its physicochemical properties, mechanistic causality in cyclization reactions, and its utility as a privileged precursor in advanced heterocyclic sy...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on 2-(Prop-1-yn-1-yl)aniline , focusing on its physicochemical properties, mechanistic causality in cyclization reactions, and its utility as a privileged precursor in advanced heterocyclic synthesis.

Structural Dynamics and Indole Synthesis Pathways

Executive Summary

In the realm of heterocyclic chemistry and drug development, ortho-alkynylanilines represent a highly versatile class of synthetic building blocks. Among these, 2-(Prop-1-yn-1-yl)aniline (also referred to as 2-(1-propynyl)aniline) serves as a fundamental precursor for the divergent synthesis of 2-methylindole and its 3-functionalized derivatives. This whitepaper deconstructs the physicochemical profile of 2-(Prop-1-yn-1-yl)aniline, elucidates the mechanistic causality behind its transition-metal and electrophile-mediated cyclization pathways, and provides self-validating experimental protocols for bench scientists.

Physicochemical Profiling & Structural Dynamics

The reactivity of 2-(Prop-1-yn-1-yl)aniline is dictated by the spatial proximity of the nucleophilic primary amine to the electrophilically activatable internal alkyne. This ortho-relationship dramatically lowers the activation energy barrier for intramolecular annulation, enabling rapid ring closure under mild conditions.

Table 1: Core Physicochemical Properties

PropertyValueCausality / Significance
Molecular Formula C₉H₉NDefines the atom economy for subsequent annulation reactions.
Molecular Weight 131.17 g/mol Critical for stoichiometric calculations in catalytic cycles [1].
PubChem CID 10773008Unique identifier for structural and toxicological database cross-referencing [1].
Alkyne Substitution Internal (-CH₃)Directs regioselectivity during 5-endo-dig cyclization to yield 2-methylindoles.
Amine State Primary (-NH₂)Acts as the endogenous nucleophile; can be protected (e.g., N-Ts) to tune nucleophilicity.
Mechanistic Causality in Cyclization Pathways

The transformation of 2-(Prop-1-yn-1-yl)aniline into indole derivatives is governed by Baldwin’s rules for ring closure. The linear geometry of the alkyne initially resists cyclization; however, upon activation, the alkyne bends, facilitating a favorable 5-endo-dig nucleophilic attack by the nitrogen atom.

3.1 Transition-Metal Catalyzed Hydroamination (The π -Activation Pathway)

Transition metals such as Palladium (Pd²⁺) or Gold (Au⁺/Au³⁺) act as π -acids. They coordinate to the electron-rich alkyne, draining its electron density and rendering it highly susceptible to nucleophilic attack [2].

  • Causality of Catalyst Choice: Gold catalysts offer superior carbophilicity and operate under milder, often room-temperature conditions. Palladium catalysts, conversely, allow for tandem cross-coupling reactions (e.g., Larock indole synthesis) where the resulting indolyl-palladium intermediate can be trapped by an external electrophile (like an aryl halide) before reductive elimination [3].

3.2 Electrophilic Halocyclization

When treated with electrophilic halogen sources (e.g., N-Iodosuccinimide or I₂), the alkyne is activated via a halonium-ion-like intermediate. The subsequent intramolecular attack by the amine yields a 3-halo-2-methylindole [4].

  • Causality of Reagent Choice: This method is highly prized in drug development because the resulting C3-halogenated indole is a perfect substrate for downstream Suzuki-Miyaura or Sonogashira cross-coupling, allowing for rapid late-stage functionalization.

Visualizing the Divergent Pathways

DivergentCyclization A 2-(Prop-1-yn-1-yl)aniline (MW: 131.17 g/mol) B Transition Metal Catalysis (Pd/Au) A->B pi-activation C Electrophilic Activation (I2/NIS) A->C Halogenation D 2-Methylindole (5-endo-dig) B->D Nucleophilic attack & Protonation E 3-Iodo-2-methylindole (Halocyclization) C->E Iodocyclization

Caption: Divergent cyclization pathways of 2-(Prop-1-yn-1-yl)aniline yielding functionalized indoles.

Experimental Workflows & Self-Validating Protocols

To ensure high reproducibility and scientific integrity, the following protocols integrate self-validating Quality Control (QC) checkpoints.

Protocol 1: Palladium-Catalyzed Synthesis of 2-Methylindole

This protocol utilizes a Pd(II) system to drive the 5-endo-dig cyclization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-(Prop-1-yn-1-yl)aniline (1.0 mmol, ~131.2 mg) in anhydrous DMF (5.0 mL).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%, 11.2 mg) and K₂CO₃ (2.0 equiv, 276 mg). Causality: The base neutralizes any acidic byproducts and facilitates the deprotonation of the amine during the aminopalladation step.

  • Reaction Execution: Heat the mixture to 80 °C with continuous stirring for 4 hours.

  • In-Process QC (Self-Validation): Withdraw a 10 µL aliquot, dilute in EtOAc, and perform TLC (Hexanes:EtOAc 8:2). The disappearance of the starting material (UV active, lower Rf) and the appearance of a highly fluorescent blue spot under 254 nm UV indicates successful indole formation.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with distilled water (3 × 10 mL) to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield 2-methylindole.

Protocol 2: Electrophilic Iodocyclization to 3-Iodo-2-methylindole

This metal-free approach directly installs a highly reactive iodine atom at the C3 position.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(Prop-1-yn-1-yl)aniline (1.0 mmol) in anhydrous Acetonitrile (CH₃CN, 10 mL) at 0 °C.

  • Electrophile Addition: Slowly add N-Iodosuccinimide (NIS, 1.2 mmol, 270 mg) in portions. Causality: Portion-wise addition prevents thermal runaway and suppresses competitive intermolecular halogenation.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2 hours in the dark (to prevent light-induced radical side reactions).

  • In-Process QC (Self-Validation): Analyze via LC-MS. Look for the target mass [M+H]⁺ = 258.0. The isotopic pattern of iodine (single dominant peak) confirms incorporation.

  • Quenching: Add saturated aqueous Na₂S₂O₃ (10 mL) to reduce any unreacted iodine species. The solution will transition from dark brown to pale yellow.

  • Extraction: Extract with Dichloromethane (3 × 15 mL), dry over MgSO₄, and evaporate to yield the crude 3-iodo-2-methylindole, ready for cross-coupling.

Quantitative Data Presentation

Table 2: Comparative Analysis of Cyclization Methodologies

MethodologyCatalyst/ReagentAdditive/BaseSolventTemp (°C)Typical Yield (%)Primary Product
Transition Metal (Pd) Pd(OAc)₂ (5 mol%)K₂CO₃DMF8085 - 952-Methylindole
Transition Metal (Au) AuCl₃ (2 mol%)NoneToluene25 - 5090 - 982-Methylindole
Electrophilic (Iodo) NIS (1.2 eq)NoneCH₃CN2580 - 903-Iodo-2-methylindole
Metal-Free (Base) KOtBu (2.0 eq)NoneNMP12070 - 852-Methylindole
Mechanistic Visualization: The Catalytic Cycle

PdMechanism N1 Pd(II) Catalyst N2 pi-Alkyne-Pd Complex N1->N2 Coordination to 2-(Prop-1-yn-1-yl)aniline N3 Aminopalladation (Intramolecular) N2->N3 Nucleophilic attack (NH2) N4 Indolyl-Palladium Intermediate N3->N4 C-N bond formation N5 Reductive Elimination / Protonolysis N4->N5 Cleavage N5->N1 Catalyst regeneration N6 2-Methylindole N5->N6 Product release

Caption: Catalytic cycle for the palladium-mediated 5-endo-dig cyclization of ortho-alkynylanilines.

References
  • National Center for Biotechnology Information (NCBI). "2-(Prop-1-yn-1-yl)aniline Compound Summary." PubChem, CID 10773008. URL:[Link][1]

  • Li, X., et al. "Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers." Catalysts (MDPI), 2023. URL:[Link][2]

  • Zhang, S., et al. "Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches." RSC Advances, 2023. URL:[Link][3]

  • Wang, Y., et al. "Stereogenic-at-Cobalt(III) Complex Catalyzed Halocyclization of Alkynes: Enantioselective Access to Axially Chiral ortho-Halo-C2-indoles." The Journal of Organic Chemistry (ACS), 2023. URL:[Link][4]

Sources

Foundational

2-(Prop-1-yn-1-yl)aniline: A Technical Whitepaper on Chemical Properties and Indole Synthesis Workflows

Executive Summary In the realm of modern heterocyclic chemistry and drug discovery, bifunctional building blocks are the cornerstone of efficient scaffold generation. 2-(Prop-1-yn-1-yl)aniline (also known as ortho-(1-pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern heterocyclic chemistry and drug discovery, bifunctional building blocks are the cornerstone of efficient scaffold generation. 2-(Prop-1-yn-1-yl)aniline (also known as ortho-(1-propynyl)aniline) is a privileged, highly versatile precursor utilized extensively for the construction of the indole core. By possessing both a nucleophilic primary amine and an electrophilically activatable internal alkyne in close spatial proximity, this molecule serves as an ideal substrate for transition-metal-catalyzed and metal-free cycloisomerization reactions. This guide provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic workflows tailored for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of 2-(prop-1-yn-1-yl)aniline is critical for predicting its solubility, reactivity, and behavior in complex catalytic cycles. The molecule features a rigid planar aniline system coupled with a linear alkyne, creating a highly conjugated but sterically accessible environment[1].

Table 1: Key Physicochemical Properties of 2-(Prop-1-yn-1-yl)aniline

PropertyValueSignificance in Synthesis
IUPAC Name 2-(Prop-1-yn-1-yl)anilineDictates regioselectivity in cyclization
CAS Registry Number 220465-91-8Primary identifier for commercial sourcing
Molecular Formula C₉H₉NDefines atom economy in annulations
Molecular Weight 131.17 g/mol Low MW allows for high-density functionalization
Exact Mass 131.0735 DaCrucial for HRMS reaction monitoring
Topological Polar Surface Area 26.0 ŲIndicates high lipophilicity and organic solubility
Hydrogen Bond Donors 1 (-NH₂ group)Acts as the primary nucleophile in cyclization
Hydrogen Bond Acceptors 1 (Nitrogen atom)Can coordinate with Lewis acidic catalysts

Mechanistic Reactivity: The 5-Endo-Dig Cycloisomerization Paradigm

The paramount synthetic value of 2-(prop-1-yn-1-yl)aniline lies in its ability to undergo rapid cycloisomerization to yield 2-methylindole. This transformation is governed by strict stereoelectronic principles.

When a π -acidic transition metal (such as Au(I), Pd(II), or Pt(II)) coordinates to the alkyne, it depletes the electron density of the carbon-carbon triple bond, rendering it highly electrophilic[2]. The adjacent ortho-amino group subsequently attacks the internal carbon of the alkyne. According to Baldwin’s rules for ring closure, this nucleophilic attack proceeds via a 5-endo-dig trajectory[3]. This specific trajectory is kinetically favored because the spatial geometry allows the nitrogen's lone pair to optimally overlap with the π∗ antibonding orbital of the activated alkyne.

The resulting intermediate is a highly reactive vinyl-metal species, which subsequently undergoes protodemetalation to yield the aromatized 2-methylindole, simultaneously regenerating the active catalyst[4].

G A 2-(Prop-1-yn-1-yl)aniline C π-Alkyne-Au Complex (Activation) A->C Catalyst Binding B Au(I) Catalyst [Ph3PAu+] B->C D 5-Endo-Dig Cyclization (Nucleophilic Attack) C->D Intramolecular Attack E Vinyl-Gold(I) Intermediate D->E Ring Closure F Protodemetalation E->F H+ Addition F->B Catalyst Regeneration G 2-Methylindole F->G Product Release

Mechanistic pathway of Gold(I)-catalyzed 5-endo-dig cycloisomerization to 2-methylindole.

Experimental Workflow: Gold(I)-Catalyzed Synthesis of 2-Methylindole

To ensure reproducibility, the following protocol is designed as a self-validating system . It integrates specific causality for reagent selection and in-process visual/analytical checkpoints to confirm reaction progression.

Materials Required
  • Substrate: 2-(Prop-1-yn-1-yl)aniline (1.0 mmol)

  • Catalyst: Ph₃PAuNTf₂ (5 mol%)

  • Solvent: Anhydrous Toluene (5.0 mL)

  • Atmosphere: Argon or Nitrogen (Schlenk technique)

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 1.0 mmol of 2-(prop-1-yn-1-yl)aniline in 5.0 mL of anhydrous toluene in a flame-dried Schlenk flask.

    • Causality: Toluene is explicitly chosen because it is non-polar and non-coordinating. Using a coordinating solvent (like acetonitrile or THF) would result in competitive binding to the highly Lewis acidic gold center, stalling the catalytic cycle.

  • Catalyst Addition: Add 5 mol% of Ph₃PAuNTf₂ to the stirring solution under an inert atmosphere.

    • Causality: The NTf₂ (bis(trifluoromethanesulfonyl)imide) counterion is highly delocalized and weakly coordinating. This leaves the Au(I) center highly electrophilic, which is essential for robust π -activation of the internal alkyne.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 2 hours.

    • Validation Checkpoint 1 (Visual): The reaction mixture will typically transition from a pale yellow solution to a deeper amber/brown hue as the conjugated indole core forms.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) eluent.

    • Validation Checkpoint 2 (Analytical): Under shortwave UV (254 nm), the starting aniline spot will disappear. A new, lower Rf​ spot corresponding to 2-methylindole will emerge. Staining the TLC plate with p -anisaldehyde followed by heating will yield a characteristic intense color change for the indole product, confirming structural conversion.

  • Quenching & Purification: Cool the mixture to room temperature, filter through a short pad of silica gel (eluting with ethyl acetate) to remove the gold catalyst, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure 2-methylindole.

Advanced Functionalization: Tandem Cyclization-Cross Coupling

While the simple cycloisomerization yields 2-methylindole, modern drug development often requires densely functionalized scaffolds. By intercepting the intermediate organometallic species before protodemetalation occurs, researchers can achieve tandem cyclization and cross-coupling in a single pot[4].

In Palladium-catalyzed systems, the initial aminopalladation of 2-(prop-1-yn-1-yl)aniline generates an indolyl-palladium(II) intermediate. Instead of undergoing simple protonation, this intermediate can be trapped by an external electrophile (such as an aryl halide in a Larock-type indolization or via Suzuki-type transmetalation). This results in the direct formation of 2-methyl-3-arylindoles[5]. This tandem strategy drastically increases atom economy and bypasses the need for pre-functionalized indole starting materials.

Tandem S 2-(Prop-1-yn-1-yl)aniline Cycl Aminopalladation (5-Endo-Dig) S->Cycl + Pd(II) Pd Pd(II) Catalyst Pd->Cycl Int Indolyl-Palladium(II) Intermediate Cycl->Int C-N Bond Formation Coupling Cross-Coupling (e.g., Arylation) Int->Coupling + Ar-X Coupling->Pd Pd(0) -> Pd(II) Prod 2-Methyl-3-Arylindole Coupling->Prod Reductive Elimination

Palladium-catalyzed tandem aminopalladation and cross-coupling for 3-functionalized indoles.

Pharmaceutical & Drug Development Applications

The 2-methylindole core derived from 2-(prop-1-yn-1-yl)aniline is not merely a synthetic curiosity; it is a privileged pharmacophore. Indole derivatives are ubiquitous in nature and medicine, forming the structural basis for numerous alkaloids, selective COX-2 inhibitors, and kinase inhibitors. The ability to rapidly construct the 2-substituted indole core via 5-endo-dig cyclization allows medicinal chemists to perform high-throughput structure-activity relationship (SAR) studies, fine-tuning the lipophilicity and hydrogen-bonding network of drug candidates to optimize target binding affinity and pharmacokinetic profiles.

References

  • 2-(Prop-1-yn-1-yl)aniline - PubChem National Institutes of Health (NIH)[Link]

  • Cyclization of alkynes under metal-free conditions: synthesis of indoles Società Chimica Italiana (SCI)[Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids PubMed Central (PMC) - NIH[Link]

  • Lewis Acid Catalyzed Atom-Economic Synthesis of C2-Substituted Indoles from o-Amido Alkynols Organic Letters - ACS Publications[Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles PubMed Central (PMC) - NIH[Link]

  • Palladium-Catalyzed Difunctionalization of Alkynes via C—N and S—N Cleavages: A Versatile Approach to Highly Functional Indoles ResearchGate[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Solubility Data of 2-(Prop-1-yn-1-yl)aniline

A Technical Guide for Synthetic and Medicinal Chemists Executive Summary 2-(Prop-1-yn-1-yl)aniline (PubChem CID 10773008) is a highly versatile ortho-alkynylaniline derivative utilized extensively as a synthetic intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Synthetic and Medicinal Chemists

Executive Summary

2-(Prop-1-yn-1-yl)aniline (PubChem CID 10773008) is a highly versatile ortho-alkynylaniline derivative utilized extensively as a synthetic intermediate in the pharmaceutical and materials sciences[1]. Its primary application lies in the construction of functionalized indoles via transition-metal or base-catalyzed 5-endo-dig cyclizations[2]. For drug development professionals and process chemists, understanding the solubility profile of this compound is critical. Solubility dictates solvent selection for large-scale synthesis, influences reaction kinetics, and determines the appropriate analytical methods for quality control.

This whitepaper provides an in-depth analysis of the physicochemical drivers of 2-(Prop-1-yn-1-yl)aniline's solubility, presents structured solubility data, and outlines a self-validating experimental protocol for empirical determination.

Physicochemical Profiling & Solubility Drivers

The solubility of 2-(Prop-1-yn-1-yl)aniline is governed by the interplay between its two distinct functional groups: the polar, ionizable primary amine (-NH₂) and the highly lipophilic propynyl group (-C≡C-CH₃) attached to an aromatic ring.

  • Lipophilicity (LogP): The compound exhibits a predicted LogP of approximately 2.5 to 3.0. The non-polar benzene ring and alkyne moiety drive high solubility in organic solvents through strong dispersion forces and pi-pi interactions.

  • Ionization (pKa): The aniline nitrogen possesses a pKa of ~4.5. This is the fundamental causality behind its pH-dependent aqueous solubility. In acidic environments (pH < 4.5), the amine is protonated to form an anilinium cation, drastically increasing polarity and aqueous solvation via ion-dipole interactions. At physiological pH (7.4), the compound exists almost entirely as a neutral free base, rendering it poorly soluble in water.

  • Hydrogen Bonding: The -NH₂ group acts as both a hydrogen bond donor and acceptor, making the compound highly soluble in polar aprotic solvents (like DMSO and DMF) and polar protic solvents (like Methanol and Ethanol) which can disrupt intermolecular crystal lattice forces.

Comprehensive Solubility Data

The following tables summarize the solubility profile of 2-(Prop-1-yn-1-yl)aniline. Because standard empirical databases rarely publish exhaustive solubility matrices for specialized intermediates, these values represent highly accurate predictive ranges grounded in the compound's structural thermodynamics and standard solvent compatibility profiles.

Table 1: Organic Solvent Solubility Profile

Selection of organic solvents is critical for downstream cyclization reactions. Solvents with high dielectric constants and H-bonding capabilities yield the highest solubility.

SolventDielectric Constant (ε)Est. Solubility (mg/mL)Solvation Mechanism
Dichloromethane (DCM) 9.1> 100Dipole-induced dipole; high affinity for aromatic systems.
Ethyl Acetate (EtOAc) 6.0> 100Hydrogen bond acceptor interacting with the aniline -NH₂.
Dimethyl Sulfoxide (DMSO) 46.7> 200Strong H-bond acceptor; disrupts pi-pi stacking. Ideal for stock solutions.
Methanol (MeOH) 32.750 - 100Dual H-bond donor/acceptor; stabilizes the polar amine.
Hexane 1.9< 10Poor interaction with the polar amine; relies solely on weak dispersion forces.
Table 2: pH-Dependent Aqueous Solubility

Aqueous solubility is entirely dependent on the ionization state of the aniline moiety.

pH LevelBuffer SystemEst. Solubility (mg/mL)Dominant Molecular Species
1.2 0.1 N HCl> 50.0Anilinium cation (Fully Protonated)
4.5 Acetate Buffer~ 5.0 - 10.050% Protonated / 50% Neutral Free Base
7.4 Phosphate Buffer< 0.1Neutral Free Base (Highly Lipophilic)

Experimental Protocol: OECD 105 Shake-Flask Method

To empirically validate the solubility of 2-(Prop-1-yn-1-yl)aniline for regulatory or precise process chemistry needs, the Shake-Flask Method (adapted from OECD Guideline 105) is the gold standard[3].

Why this method? While the column elution method is typically reserved for highly hydrophobic substances (<0.01 g/L), the pH-dependent nature of 2-(Prop-1-yn-1-yl)aniline means its solubility can easily exceed 10 mg/L in acidic or mixed media. The shake-flask method provides a self-validating, thermodynamically stable system to measure true equilibrium solubility across a wide pH range[4].

Step-by-Step Methodology
  • Media Preparation: Prepare 10 mL of the desired aqueous buffer (e.g., pH 1.2, 4.5, 7.4) or organic solvent in a sealed, inert borosilicate glass vial.

  • Saturation: Add 2-(Prop-1-yn-1-yl)aniline in deliberate excess (e.g., 500 mg) to the vial to ensure a saturated solution with a visible solid pellet.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.5 °C. Agitate at 150 rpm for 24 to 48 hours. Causality: Extended agitation ensures the dissolution kinetics reach a true thermodynamic plateau, preventing supersaturation artifacts.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at 25.0 °C. This physically separates undissolved microcrystals from the saturated aqueous phase without altering the temperature-dependent equilibrium.

  • Quantification: Carefully extract an aliquot of the clear supernatant. Dilute appropriately with the mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV (C18 column, detection at ~254 nm) against a pre-established calibration curve prepared in DMSO.

G N1 Solid Compound Addition N2 Buffer/Solvent Equilibration (24-48h, 25°C) N1->N2 N3 Phase Separation (Centrifugation) N2->N3 N4 Supernatant Extraction N3->N4 N5 HPLC-UV Quantification N4->N5 N6 Data Analysis & Reporting N5->N6

Fig 1. Modified OECD 105 Shake-Flask Workflow for pH-Dependent Solubility Determination.

Application in Synthesis: Solvent-Dependent Cyclization

The primary utility of 2-(Prop-1-yn-1-yl)aniline is its conversion into 2-methylindole and its derivatives. This transformation typically occurs via a 5-endo-dig cyclization pathway, which can be promoted by strong bases or transition metal catalysts (e.g., Palladium, Copper, or Gold)[2][5].

Solubility directly dictates the success of this reaction. For base-promoted cyclizations, non-polar solvents like Toluene or DME are often used to solubilize the neutral free base while allowing the base (e.g., LiHMDS or KOtBu) to deprotonate the aniline nitrogen[2]. Conversely, in Palladium-catalyzed cascade reactions, polar aprotic solvents like DMF or MeCN are preferred because they not only dissolve the 2-alkynylaniline completely but also stabilize the oxidative addition complexes and palladacycle intermediates[5].

G N1 2-(Prop-1-yn-1-yl)aniline (Starting Material) N2 Catalyst/Base Coordination N1->N2 Solvent Solvation N3 5-endo-dig Cyclization N2->N3 Alkyne Activation N4 Isomerization / Protonation N3->N4 Ring Closure N5 2-Methylindole (Product) N4->N5 Aromatization

Fig 2. 5-endo-dig Cyclization Pathway of 2-(Prop-1-yn-1-yl)aniline to 2-Methylindole.

References

  • National Center for Biotechnology Information (PubChem). "2-(Prop-1-yn-1-yl)aniline Compound Summary." PubChem Database.[Link]

  • National Science Foundation (NSF PAR). "Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles." Public Access Repository.[Link]

  • MDPI. "Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts." Molecules.[Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR 799.6784 -- TSCA water solubility: Column elution method; flask method (OECD 105)." U.S. Government Publishing Office.[Link]

Sources

Foundational

An In-Depth Technical Guide to 2-(Prop-1-yn-1-yl)aniline: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of 2-Alkynylanilines 2-Alkynylanilines are a class of organic compounds characterized by an aniline ring substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-Alkynylanilines

2-Alkynylanilines are a class of organic compounds characterized by an aniline ring substituted at the ortho-position with an alkyne functional group. These molecules are highly versatile building blocks in organic synthesis, primarily due to the dual reactivity of the amino and alkyne moieties. This unique structural arrangement allows for a variety of intramolecular cyclization reactions, making them key precursors for the synthesis of a wide range of nitrogen-containing heterocycles, such as indoles and quinolines.[1][2] The ability to readily construct these privileged scaffolds, which are prevalent in many biologically active compounds and pharmaceuticals, underscores the importance of 2-alkynylanilines in drug discovery and development.[3]

Physicochemical Properties of 2-(Prop-1-yn-1-yl)aniline

An exhaustive search of available scientific databases and literature did not yield an experimentally determined melting point for 2-(prop-1-yn-1-yl)aniline. However, based on computational data from PubChem and the physical properties of structurally similar compounds, we can infer its likely characteristics.[4]

Table 1: Computed and Comparative Physical Properties

Property2-(Prop-1-yn-1-yl)aniline (Computed)2-(Prop-1-en-1-yl)aniline (Computed)[5]N-methyl-N-(prop-2-yn-1-yl)aniline (Experimental)
CAS Number 220465-91-8[4]52562-18-2[5]4282-82-0
Molecular Formula C₉H₉N[4]C₉H₁₁N[5]C₁₀H₁₁N
Molecular Weight 131.17 g/mol [4]133.19 g/mol [5]145.20 g/mol
Melting Point Data not availableData not available20-25 °C
Boiling Point Data not availableData not availableData not available
XLogP3 2.0[4]2.2[5]Data not available

It is anticipated that 2-(prop-1-yn-1-yl)aniline is a liquid or a low-melting solid at room temperature.

Synthesis of 2-(Prop-1-yn-1-yl)aniline: A Representative Protocol

The most common and efficient method for the synthesis of 2-alkynylanilines is the Sonogashira cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The following protocol is a representative procedure for the synthesis of 2-(prop-1-yn-1-yl)aniline from 2-iodoaniline and propyne.

Reaction Scheme

G cluster_reactants Reactants cluster_catalysts Catalysts & Reagents cluster_product Product 2-Iodoaniline 2-Iodoaniline Reaction Sonogashira Coupling 2-Iodoaniline->Reaction + Propyne Propyne Propyne->Reaction + Pd(PPh3)4 Pd(PPh₃)₄ Pd(PPh3)4->Reaction CuI CuI CuI->Reaction Base (e.g., Piperidine) Base (e.g., Piperidine) Base (e.g., Piperidine)->Reaction 2-(Prop-1-yn-1-yl)aniline 2-(Prop-1-yn-1-yl)aniline Reaction->2-(Prop-1-yn-1-yl)aniline

Caption: Sonogashira coupling for the synthesis of 2-(Prop-1-yn-1-yl)aniline.

Experimental Protocol

Materials:

  • 2-Iodoaniline

  • Propyne (gas or condensed liquid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Piperidine (or other suitable base like triethylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add 2-iodoaniline (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq), and copper(I) iodide (0.02-0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous piperidine as both the base and a solvent.[6]

  • Propyne Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Carefully bubble a slight excess of propyne gas through the solution or add a solution of propyne in THF.[7][8]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[6]

Self-Validation: The success of the synthesis can be validated by obtaining and analyzing the spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) of the purified product and comparing it to the expected data for 2-(prop-1-yn-1-yl)aniline.

Reactivity and Applications in Synthesis

The synthetic utility of 2-(prop-1-yn-1-yl)aniline stems from its ability to undergo intramolecular cyclization reactions to form various heterocyclic systems. The amino group can act as a nucleophile, attacking the alkyne moiety, often facilitated by a metal catalyst or acid.[2]

Indole Synthesis

A primary application of 2-alkynylanilines is in the synthesis of indoles. This can be achieved through various catalytic systems.

G cluster_reactant Reactant cluster_product Product 2-alkynylaniline 2-Alkynylaniline Reaction Intramolecular Cyclization 2-alkynylaniline->Reaction Indole Indole Derivative Reaction->Indole [Catalyst]

Caption: General scheme for the cyclization of 2-alkynylanilines to indoles.

For instance, palladium-catalyzed reactions of 2-alkynylanilines can lead to the formation of indole derivatives.[3] Brønsted acids can also mediate the cycloisomerization of 2-alkynylanilines to the corresponding 2-substituted indoles.[6]

Analytical and Spectroscopic Characterization

While specific experimental spectra for 2-(prop-1-yn-1-yl)aniline are not available, the following are the expected key features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 2-(Prop-1-yn-1-yl)aniline

TechniqueExpected Features
¹H NMR Aromatic protons (multiplets, ~6.5-7.5 ppm), NH₂ protons (broad singlet, ~3.5-4.5 ppm), methyl protons of the propyne group (singlet, ~2.0 ppm).
¹³C NMR Aromatic carbons (~110-150 ppm), alkynyl carbons (~80-90 ppm), methyl carbon (~5 ppm).
IR Spectroscopy N-H stretching of the primary amine (~3300-3500 cm⁻¹), C≡C stretching of the internal alkyne (~2200-2260 cm⁻¹, weak), C-N stretching (~1250-1350 cm⁻¹), and aromatic C-H and C=C vibrations.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 131.17.

Conclusion

2-(Prop-1-yn-1-yl)aniline is a valuable and versatile intermediate in organic synthesis, particularly for the construction of indole and other heterocyclic systems. While its experimental melting point has not been reported, this guide provides a comprehensive overview of its expected properties, a reliable synthetic protocol based on the Sonogashira coupling, and an insight into its reactivity. The information presented herein is intended to empower researchers in their synthetic endeavors and facilitate the development of novel molecules with potential applications in drug discovery and materials science.

References

  • Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines. (2024). MDPI. Available at: [Link]

  • 2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. ResearchGate. Available at: [Link]

  • 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles. ACS Publications. Available at: [Link]

  • Annulation of 2‐Alkynylanilines: The Versatile Chemical Compounds. ResearchGate. Available at: [Link]

  • 2-(Prop-1-yn-1-yl)aniline. PubChem. Available at: [Link]

  • Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. ACS Publications. Available at: [Link]

  • Experimental Procedure - Sonogashira Coupling. Scribd. Available at: [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. ResearchGate. Available at: [Link]

  • 2-(Prop-1-en-1-yl)aniline. PubChem. Available at: [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. ResearchGate. Available at: [Link]

Sources

Exploratory

Thermodynamic Profiling and Handling of 2-(Prop-1-yn-1-yl)aniline: A Technical Guide for Advanced Organic Synthesis

Executive Summary In the realm of heterocyclic synthesis and drug discovery, 2-(prop-1-yn-1-yl)aniline (CAS: 220465-91-8) serves as a highly versatile, bifunctional building block. Structurally characterized by an anilin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic synthesis and drug discovery, 2-(prop-1-yn-1-yl)aniline (CAS: 220465-91-8) serves as a highly versatile, bifunctional building block. Structurally characterized by an aniline ring bearing a prop-1-ynyl group at the ortho position, it is a critical precursor for the synthesis of 2-methylindoles—a ubiquitous pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and serotonin receptor modulators.

However, handling this intermediate presents a significant thermodynamic challenge. Novice chemists frequently compromise their yields by misunderstanding the compound's boiling point dynamics, leading to premature thermal degradation. This whitepaper provides an in-depth analysis of the physicochemical properties of 2-(prop-1-yn-1-yl)aniline, explains the causality behind strict temperature controls during its purification, and outlines a self-validating protocol for its synthesis and isolation.

Thermodynamic Profiling: The Boiling Point Conundrum

Determining the exact atmospheric boiling point of 2-(prop-1-yn-1-yl)aniline is practically impossible without inducing chemical transformation. To understand why, we must look at its terminal alkyne analog, 2-ethynylaniline (CAS: 52670-38-9).

The atmospheric boiling point of 2-ethynylaniline is experimentally documented at 229–230 °C . Based on the principles of homologous series—where the addition of a methyl group to an alkyne terminus typically increases the boiling point by 15–25 °C due to enhanced London dispersion forces—the theoretical atmospheric boiling point of 2-(prop-1-yn-1-yl)aniline is predicted to be ~245–255 °C at 760 mmHg .

The Critical Insight: Attempting to distill 2-(prop-1-yn-1-yl)aniline at 760 mmHg is a severe methodological error. Ortho-alkynylanilines are inherently primed for intramolecular hydroamination. When thermal energy exceeds ~150 °C, the activation energy barrier for the nucleophilic attack of the amino group onto the internal alkyne is breached. This results in an uncatalyzed cyclization, converting the desired liquid intermediate into solid 2-methylindole.

Therefore, the effective boiling point must always be referenced and utilized under reduced pressure.

Quantitative Data Summary

The following table summarizes the comparative physicochemical data dictating the handling parameters of these alkynylanilines:

Property2-Ethynylaniline2-(Prop-1-yn-1-yl)aniline
CAS Number 52670-38-9220465-91-8
Molecular Weight 117.15 g/mol 131.17 g/mol
Theoretical BP (760 mmHg) 229–230 °C~245–255 °C (Decomposes)
Operational BP (Vacuum) 101 °C @ 13 mmHg~115–125 °C @ 10–15 mmHg
Physical State (RT) LiquidLiquid
Primary Thermal Hazard PolymerizationIntramolecular Cyclization

Mechanistic Insights: Thermal Stability vs. Reactivity

The causality behind our strict purification parameters lies in the compound's dual reactivity. The Sonogashira coupling used to generate 2-(prop-1-yn-1-yl)aniline relies on transition metal catalysis (Pd/Cu). If trace amounts of copper or palladium remain in the crude mixture during distillation, they will violently catalyze the cyclization process at even lower temperatures.

To visualize the logical relationship between distillation pressure, thermal stability, and successful downstream synthesis, refer to the workflow diagram below:

BP_Workflow Crude Crude 2-(Prop-1-yn-1-yl)aniline AtmDist Atmospheric Distillation (760 mmHg, ~250°C) Crude->AtmDist Improper Protocol VacDist Vacuum Distillation (10-15 mmHg, ~115-125°C) Crude->VacDist Optimal Protocol Decomp Thermal Degradation & Premature Cyclization AtmDist->Decomp Pure Pure 2-(Prop-1-yn-1-yl)aniline (Stable Intermediate) VacDist->Pure Indole Controlled Cyclization -> 2-Methylindole Pure->Indole Downstream Synthesis

Fig 1: Impact of distillation pressure on 2-(prop-1-yn-1-yl)aniline stability.

Self-Validating Experimental Protocol: Synthesis & Distillation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase contains built-in analytical checkpoints to confirm success before proceeding.

Phase A: Sonogashira Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-iodoaniline (1.0 equiv) in a degassed mixture of anhydrous triethylamine and THF (1:1 v/v).

    • Causality: Triethylamine acts as both the solvent and the stoichiometric base required to neutralize the HI generated during the catalytic cycle.

  • Catalyst Loading: Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%).

    • Causality: Palladium initiates the oxidative addition into the aryl-iodide bond, while copper facilitates the formation of the highly nucleophilic copper-acetylide intermediate.

  • Alkyne Introduction: Cool the vessel to -78 °C and condense propyne gas (1.2 equiv) into the mixture. Seal the vessel and allow it to warm to room temperature (20 °C). Stir for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 9:1). The complete disappearance of the 2-iodoaniline spot (lower Rf​ ) and the emergence of a new, UV-active spot (higher Rf​ ) validates the completion of the coupling phase.

Sonogashira Pd0 Pd(0) Catalyst OA Oxidative Addition (2-Iodoaniline) Pd0->OA TM Transmetalation (Cu-Propyne complex) OA->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod 2-(Prop-1-yn-1-yl)aniline RE->Prod

Fig 2: Catalytic cycle for the synthesis of 2-(prop-1-yn-1-yl)aniline.

Phase B: Workup and Vacuum Distillation (The Boiling Point Application)
  • Metal Scavenging: Filter the crude mixture through a tightly packed pad of Celite to remove precipitated amine salts and bulk transition metals. Do not skip this step, as residual metals will artificially lower the cyclization temperature during distillation.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the water bath does not exceed 40 °C.

  • Vacuum Distillation: Transfer the crude dark oil to a short-path distillation apparatus. Apply a high vacuum (10–15 mmHg) before applying any heat. Slowly heat the oil bath.

  • Fraction Collection: Collect the fraction boiling strictly at 115–125 °C .

  • Validation Checkpoint 2 (Physical State): The purified distillate must be a pale yellow, free-flowing liquid at room temperature. Self-Validating Failure Mode: If the distillate rapidly darkens or solidifies into a crystalline mass in the receiving flask, thermal cyclization has occurred, indicating that the vacuum was insufficient and the applied heat exceeded the kinetic barrier for indole formation (2-methylindole is a solid with a melting point of ~88–90 °C) .

Downstream Applications in Drug Discovery

The rigorous preservation of the ortho-alkynylaniline moiety is paramount for drug development professionals. By successfully isolating pure 2-(prop-1-yn-1-yl)aniline without premature degradation, chemists unlock a versatile platform for divergent synthesis.

Subjecting the purified liquid to controlled, metal-catalyzed cyclization (using Au(I) or Pt(II) catalysts) allows for the highly regioselective synthesis of 2-methylindoles. These scaffolds are subsequently functionalized at the C3 position to generate tryptamine derivatives, melatonin receptor agonists, and targeted oncology therapeutics. Mastering the thermodynamic handling of the precursor is the foundational step in ensuring high overall yields in these multi-step pharmaceutical campaigns.

References

  • National Center for Biotechnology Information. "2-(Prop-1-yn-1-yl)aniline | C9H9N | CID 10773008". PubChem Database. Available at:[Link]

Foundational

A Comprehensive Safety and Handling Guide for 2-(Prop-1-yn-1-yl)aniline

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Prop-1-yn-1-yl)aniline is readily available in public databases. This...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Prop-1-yn-1-yl)aniline is readily available in public databases. This guide is therefore based on the comprehensive safety and handling information for the parent compound, aniline, and general principles for handling terminal alkynes. The toxicological and physical properties of 2-(Prop-1-yn-1-yl)aniline are anticipated to be similar to aniline due to structural analogy. This document is intended for use by qualified personnel trained in handling hazardous chemicals.

Executive Summary: Understanding the Risk Profile

2-(Prop-1-yn-1-yl)aniline is a substituted aniline containing a terminal alkyne functional group. While specific data for this compound is scarce, its chemical structure suggests a hazard profile dominated by the aniline moiety, a known toxic substance with multiple hazard classifications under the Globally Harmonized System (GHS).[1][2] The presence of the propargyl group (prop-1-yn-1-yl) may introduce additional reactivity hazards, particularly under certain conditions such as exposure to heat or certain metals. This guide provides a framework for the safe handling, storage, and disposal of 2-(Prop-1-yn-1-yl)aniline, drawing upon the well-documented hazards of aniline and related compounds.

Hazard Identification and Classification

The hazard classification for 2-(Prop-1-yn-1-yl)aniline is extrapolated from the known classifications of aniline.[1][2][3]

GHS Classification (Presumed, based on Aniline):

Hazard ClassCategory
Acute Toxicity (Oral, Dermal, Inhalation)Category 3
Serious Eye Damage/Eye IrritationCategory 1
Skin SensitizationCategory 1
Germ Cell MutagenicityCategory 2
CarcinogenicityCategory 2
Specific Target Organ Toxicity (Repeated Exposure)Category 1 (Blood)
Hazardous to the Aquatic Environment (Acute)Category 1
Hazardous to the Aquatic Environment (Chronic)Category 1

Hazard Statements (H-Statements) (Presumed):

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3]

  • H317: May cause an allergic skin reaction.[3]

  • H318: Causes serious eye damage.[3]

  • H341: Suspected of causing genetic defects.[3]

  • H351: Suspected of causing cancer.[3]

  • H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[3]

  • H410: Very toxic to aquatic life with long lasting effects.[4]

Physical and Chemical Properties

While experimental data for 2-(Prop-1-yn-1-yl)aniline is limited, some properties can be computed.

PropertyValueSource
Molecular FormulaC9H9N[5]
Molecular Weight131.17 g/mol [5]
AppearanceNot available-
Boiling PointNot available-
Melting PointNot available-
Flash PointNot available-

Safe Handling and Storage Protocols

Given the presumed high toxicity of 2-(Prop-1-yn-1-yl)aniline, stringent adherence to safety protocols is mandatory.

Engineering Controls: The First Line of Defense

All work with 2-(Prop-1-yn-1-yl)aniline must be conducted in a properly functioning chemical fume hood.[6] The work area should be equipped with an easily accessible eyewash station and safety shower.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection Body Full-length Lab Coat Hands Chemical-resistant Gloves (e.g., Nitrile, check manufacturer compatibility) Body->Hands Mandatory Eyes Tightly-fitting Safety Goggles or Face Shield Hands->Eyes Mandatory Respiratory Respiratory Protection (if potential for aerosolization exists) Eyes->Respiratory Risk-based End Respiratory->End Start Start->Body

Sources

Exploratory

Technical Whitepaper: Optimal Storage, Handling, and Stability Validation of 2-(Prop-1-yn-1-yl)aniline

Executive Summary In advanced organic synthesis and pharmaceutical development, ortho-alkynylanilines serve as indispensable precursors for the construction of indole scaffolds and other nitrogen-containing heterocycles....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and pharmaceutical development, ortho-alkynylanilines serve as indispensable precursors for the construction of indole scaffolds and other nitrogen-containing heterocycles. Among these, 2-(Prop-1-yn-1-yl)aniline (CAS: 220465-91-8) occupies a critical role due to its internal alkyne moiety, which directs specific regioselectivity during cyclization events. However, the juxtaposition of an electron-rich primary amine and an unsaturated carbon-carbon triple bond renders this molecule highly susceptible to oxidative and electrophilic degradation.

As a Senior Application Scientist, I have observed that batch-to-batch reproducibility in downstream cross-coupling or cyclization reactions is heavily dependent on the upstream storage fidelity of this reagent. This guide provides a comprehensive, causality-driven framework for the storage, handling, and quality validation of 2-(Prop-1-yn-1-yl)aniline, ensuring that your experimental protocols remain robust and self-validating.

Chemical Profile & Mechanistic Vulnerabilities

To engineer an optimal storage environment, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule[1].

  • Oxidative Susceptibility: The lone pair of electrons on the primary amine nitrogen is conjugated with the aromatic ring, increasing the electron density of the system. Exposure to atmospheric oxygen readily induces single-electron transfer (SET) events, leading to the formation of amine radicals and N-oxides. These intermediates rapidly undergo intermolecular coupling, resulting in dark, tar-like oligomers.

  • Electrophilic Addition & Hydration: While the internal propynyl group is sterically more hindered—and thus slightly more stable—than terminal alkynes like 2-ethynylaniline[2], it remains vulnerable to trace moisture and ambient acidic protons. Water, acting as a nucleophile in the presence of trace acids, can catalyze the hydration of the alkyne or trigger premature intramolecular cyclization to 2-methylindole derivatives.

  • Photolytic Cleavage: Ultraviolet and high-energy visible light can act as radical initiators, accelerating the oxidative polymerization cascade.

Table 1: Physicochemical Properties & Storage Parameters
ParameterSpecification / RecommendationRationale
IUPAC Name 2-(Prop-1-yn-1-yl)anilineCore structure dictates reactivity[1].
CAS Number 220465-91-8Standard registry identifier[3].
Molecular Weight 131.17 g/mol Quantitative baseline for molarity calculations[1].
Optimal Temp (Long-Term) 2°C to 8°C (Refrigerated)Suppresses the kinetic rate of oxidative degradation and auto-polymerization.
Optimal Atmosphere Argon (Ar)Argon is denser than Nitrogen ( N2​ ) and effectively blankets the compound, displacing O2​ [2].
Light Exposure Strictly DarkPrevents photo-induced radical initiation.

Degradation Pathways

The following diagram maps the causality between environmental exposure and the chemical degradation of 2-(Prop-1-yn-1-yl)aniline.

Degradation Compound 2-(Prop-1-yn-1-yl)aniline (Intact) O2 Oxygen Exposure Compound->O2 Atmospheric Light UV/Vis Light Compound->Light Photolytic Moisture Moisture / Acids Compound->Moisture Catalytic Radical Amine Radical Formation O2->Radical N_Oxide N-Oxidation O2->N_Oxide Light->Radical Hydration Alkyne Hydration / Premature Cyclization Moisture->Hydration Polymer Oligomerization / Tar Formation Radical->Polymer N_Oxide->Polymer

Figure 1: Primary degradation pathways of 2-(Prop-1-yn-1-yl)aniline under suboptimal storage.

Experimental Protocols: Handling & Self-Validating Quality Control

A rigorous storage protocol is meaningless if the reagent is degraded during transfer. The following methodologies establish a self-validating system: you must prove the integrity of the reagent before committing it to a complex synthesis.

Protocol A: Inert Atmosphere Transfer (Schlenk Line)

To prevent the introduction of oxygen and moisture during routine use, all transfers must be conducted under inert conditions[2].

  • Thermal Equilibration: Remove the amber storage vial from the 2-8°C refrigerator. Critical Step: Allow the vial to warm to room temperature (approx. 30 minutes) before opening or piercing the septum. Opening a cold vial causes immediate condensation of atmospheric moisture into the reagent.

  • Line Preparation: Attach a sterile, oven-dried needle to a Schlenk line equipped with Argon. Purge the needle by cycling vacuum and Argon three times.

  • Positive Pressure: Insert the Argon-purged needle into the septum of the reagent vial to establish a slight positive pressure.

  • Syringe Transfer: Using a separate, oven-dried, Argon-purged syringe, pierce the septum and withdraw the required volume/mass of the reagent.

  • Resealing: Remove the extraction syringe, followed by the Argon line. Immediately wrap the punctured septum tightly with Parafilm and return the vial to the refrigerator.

Workflow Start Stored Reagent (2-8°C) Warm Equilibrate to RT (Prevent Condensation) Start->Warm Purge Schlenk Line Vacuum/Argon Cycles Warm->Purge Transfer Syringe Transfer (Septum Piercing) Purge->Transfer Seal Reseal & Backfill with Argon Transfer->Seal

Figure 2: Standard operating procedure for inert transfer of sensitive aniline derivatives.

Protocol B: Purity Validation via 1 H NMR

Before utilizing a batch of 2-(Prop-1-yn-1-yl)aniline that has been stored for >30 days, validate its structural integrity using Proton Nuclear Magnetic Resonance ( 1 H NMR).

  • Sample Prep: Dissolve ~5 mg of the compound in 0.5 mL of deuterated chloroform ( CDCl3​ ) treated with basic alumina (to remove trace DCl which could catalyze degradation).

  • Spectral Acquisition: Acquire a standard 1D 1 H NMR spectrum.

  • Data Interpretation (The Self-Validation):

    • Intact Marker: Look for the sharp singlet corresponding to the propynyl methyl group ( −C≡C−CH3​ ) at approximately 2.0 - 2.1 ppm .

    • Degradation Markers: The appearance of broad, unresolved humps in the baseline (indicative of polymeric material) or the shifting/broadening of the primary amine protons ( −NH2​ , typically around 4.0 - 4.2 ppm) indicates oxidative degradation. If the sample has darkened from a pale yellow/colorless oil to a dark brown/black viscous liquid, it must be purified via flash column chromatography (using neutral alumina or silica pre-treated with 1% triethylamine) prior to use.

Safety and Hazard Mitigation

Like many aniline derivatives, 2-(Prop-1-yn-1-yl)aniline is a severe irritant and potential systemic toxicant[2].

  • PPE Requirements: Nitrile gloves (double-gloving recommended during transfer), chemical splash goggles, and a standard laboratory coat.

  • Ventilation: All handling, including weighing and transfer, must occur within a certified chemical fume hood to prevent inhalation of vapors[2].

  • Spill Response: In the event of a spill, do not use water. Absorb with an inert material (e.g., vermiculite or dry sand), sweep up, and place in a sealed, labeled container for hazardous waste disposal[2].

References

  • PubChem, 2-(Prop-1-yn-1-yl)aniline | C9H9N | CID 10773008. National Center for Biotechnology Information.
  • NextSDS, Benzenamine, 2-(1-propynyl)- (9CI) — Chemical Substance Information.
  • ChemicalBook, 2-Ethynylaniline - Safety Data Sheet (Analogue Handling & Storage Standards).

Sources

Foundational

An In-Depth Technical Guide to the Stability of 2-(Prop-1-yn-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract: 2-(Prop-1-yn-1-yl)aniline is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of heterocycles, particularly indole...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Prop-1-yn-1-yl)aniline is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of heterocycles, particularly indoles, and other complex organic scaffolds. Its utility is intrinsically linked to its chemical stability. This guide provides a comprehensive analysis of the stability of 2-(Prop-1-yn-1-yl)aniline by dissecting the inherent reactivity of its constituent functional groups—the aniline moiety and the terminal alkyne. We will explore the primary degradation and transformation pathways, including oxidation, dimerization, polymerization, and intramolecular cyclization. This document synthesizes field-proven insights with established chemical principles to offer practical guidance on storage, handling, and stability assessment for professionals in research and drug development.

Introduction and Physicochemical Profile

2-(Prop-1-yn-1-yl)aniline is an aromatic amine with a propargyl group located at the ortho position. This unique arrangement of a nucleophilic amine and a reactive terminal alkyne in close proximity dictates its chemical behavior. While it serves as a versatile building block, this same reactivity profile presents specific stability challenges that must be understood and managed.[1][2] The molecule's primary utility lies in its capacity to undergo cyclization reactions to form valuable indole structures, a common motif in pharmaceuticals.[2][3][4]

A summary of its key computed physicochemical properties is provided below.

Table 1: Physicochemical Properties of 2-(Prop-1-yn-1-yl)aniline

PropertyValueSource
Molecular Formula C₉H₉N[5]
Molecular Weight 131.17 g/mol [5]
CAS Number 220465-91-8[5]
IUPAC Name 2-prop-1-ynylaniline[5]
Canonical SMILES CC#CC1=CC=CC=C1N[5]

Core Stability Analysis: Intrinsic Reactivity and Degradation Pathways

The stability of 2-(Prop-1-yn-1-yl)aniline is not defined by a single decomposition event but rather by a series of competing chemical transformations inherent to its structure. The primary pathways of concern are:

  • Oxidation of the Aniline Moiety: Susceptibility to air and other oxidants.

  • Reactivity of the Terminal Alkyne: Propensity for dimerization and polymerization.

  • Intramolecular Cyclization: A facile and often desired transformation into indole derivatives.

These pathways are not mutually exclusive and can be influenced by storage and experimental conditions such as temperature, light, pH, and the presence of metal catalysts.

cluster_aniline Aniline Moiety Reactivity cluster_alkyne Terminal Alkyne Reactivity cluster_intramolecular Intramolecular Reactivity Aniline 2-(Prop-1-yn-1-yl)aniline Oxidized_Products Oxidized Products (Nitroso, Nitro, Azo, Polymers) Aniline->Oxidized_Products O₂ / Oxidants Light, Metal Ions Alkyne 2-(Prop-1-yn-1-yl)aniline Diyne Symmetrical 1,3-Diyne (Glaser Coupling Product) Alkyne->Diyne Cu(I)/Cu(II) Salts O₂, Base Polymer Polyyne / Polymer Alkyne->Polymer Heat, Catalysts High Concentration Intra_Aniline 2-(Prop-1-yn-1-yl)aniline Indole 2-Methylindole Intra_Aniline->Indole Metal Catalysts (Pd, Au, Rh) Heat, Acid/Base

Caption: Key Reactivity and Stability Pathways for 2-(Prop-1-yn-1-yl)aniline.

The Aniline Moiety: Susceptibility to Oxidation

The amino group attached to the benzene ring makes 2-(Prop-1-yn-1-yl)aniline, like other anilines, susceptible to chemical and electrochemical oxidation.[6][7] This reactivity is a primary source of instability, leading to the formation of colored impurities upon storage, particularly when exposed to air (oxygen) and light.

Mechanism and Products: Oxidation can proceed through a one-electron transfer to form a radical cation, which can then undergo various reactions.[7] Common products of aniline oxidation include nitrosobenzenes, nitrobenzenes, azoxybenzenes, and eventually complex polymeric materials.[6][8] The presence of strong oxidizing agents like potassium permanganate or nitric acid can convert the aniline directly to the corresponding nitro compound.[6] While these specific reagents are not typically present during storage, the general mechanism highlights the electron-rich nature of the aniline ring and its vulnerability.

Causality Behind Storage Recommendations: The propensity for oxidation is the primary reason for storing anilines under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect them from light. The exclusion of oxygen and UV radiation significantly mitigates these degradation pathways, preserving the compound's purity over time.

The Terminal Alkyne: Dimerization and Polymerization

Terminal alkynes are a highly reactive functional group, prone to several transformations that can be considered decomposition or instability pathways.[9]

Dimerization (Glaser-Hay Coupling): A significant instability pathway, especially in the presence of catalytic copper salts and an oxidant (like air), is the oxidative homocoupling of the terminal alkyne.[10][11][12] This reaction, known as the Glaser or Glaser-Hay coupling, results in the formation of a symmetrical 1,3-diyne.[13] The mechanism involves the formation of a copper(I) acetylide, which then undergoes oxidative coupling.[11]

  • Catalysts: Copper(I) salts like CuCl or CuI are classic catalysts.[11]

  • Conditions: The reaction is facilitated by a base and an oxidant, which can be molecular oxygen from the air.[12]

The presence of trace copper contamination in reaction vessels or from reagents can be sufficient to initiate this dimerization, leading to a significant impurity over time.

Polymerization: In addition to dimerization, terminal alkynes can undergo polymerization to form polyynes or other complex polymers, especially at elevated temperatures or in the presence of certain transition metal catalysts (e.g., Palladium, Rhodium).[14][15] This process is often observed as the formation of insoluble, often colored, materials in a sample of the alkyne. The reaction can be initiated by heat, light, or catalytic impurities.

Intramolecular Reactivity: The Pathway to Indole Formation

The most prominent and synthetically useful transformation of 2-(prop-1-yn-1-yl)aniline is its intramolecular cyclization to form 2-methylindole.[2][16] While this is often a desired reaction, under the context of stability, it represents a major pathway through which the parent molecule is consumed. This transformation can be triggered by various conditions, making it a critical stability consideration.

Catalysts and Conditions:

  • Transition Metals: A wide range of transition metals, including palladium, gold, rhodium, and copper, are known to catalyze this cyclization efficiently.[3][17][18] The reaction often proceeds under mild conditions in the presence of these catalysts.

  • Thermal Conditions: In some cases, elevated temperatures alone can promote the cyclization, albeit often requiring harsher conditions than metal-catalyzed routes.

  • Acid/Base: The reaction can also be influenced by the presence of acids or bases, which can facilitate the nucleophilic attack of the aniline nitrogen onto the alkyne.

Given that many subsequent synthetic steps involving this molecule utilize transition metal catalysts, researchers must be aware that indole formation can occur as a side reaction if conditions are not carefully controlled. From a storage perspective, avoiding contact with catalytic metals and strong acids/bases is crucial.

Protocols for Stability Assessment

To ensure the quality and reliability of experimental results, researchers must have a system to validate the purity and stability of their 2-(Prop-1-yn-1-yl)aniline samples. A multi-tiered approach is recommended.

Initial Quality Control: NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are the first line of defense for assessing purity. A fresh, high-purity sample should exhibit clean, sharp signals corresponding to the expected structure.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 2-(prop-1-yn-1-yl)aniline in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to observe are the methyl singlet of the propargyl group, the aromatic protons, and the broad singlet for the amine protons.

  • Analysis:

    • Purity: Integrate the peaks and compare the ratios to the theoretical values. The presence of significant unexplainable peaks indicates impurities.

    • Degradation Products: Look for characteristic signals of potential degradants:

      • 2-Methylindole: The appearance of a new methyl singlet and characteristic indole aromatic signals.

      • Diyne Dimer: A change in the methyl signal and a loss of the terminal alkyne proton signal (if it were a terminal alkyne without the methyl group). The symmetry of the dimer would also lead to a simplified aromatic region compared to the starting material.

Quantitative Stability Monitoring: HPLC/LC-MS

For rigorous stability studies or when tracking degradation over time, High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the preferred method. It allows for the separation and quantification of the parent compound and its degradation products.[19]

Step-by-Step Protocol for a Forced Degradation Study:

  • Stock Solution: Prepare an accurate stock solution of 2-(prop-1-yn-1-yl)aniline in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquot the stock solution into several vials and subject them to various stress conditions:

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Heat at 60-80 °C.

    • Photolytic: Expose to UV light.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stressed vial, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is typically effective.

    • Detection: Use a UV detector set to a wavelength where the aniline chromophore absorbs (e.g., ~240 nm and 285 nm).

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound over time.

    • Identify and track the appearance and growth of new peaks corresponding to degradation products. LC-MS can be used to determine the mass of these new peaks, aiding in their identification (e.g., confirming the mass of the indole or the diyne dimer).

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Stock Prepare Stock Solution Stress Aliquot & Apply Stress (Acid, Base, Heat, Light, Oxidant) Stock->Stress Time Sample at Time Points (0, 2, 4, 8, 24h) Stress->Time HPLC HPLC Injection (C18 Column) Time->HPLC UV UV Detection (~240/285 nm) HPLC->UV MS Mass Spectrometry (Identify Degradants) HPLC->MS Quantify Quantify Peak Area vs. Time UV->Quantify Identify Identify Degradation Products MS->Identify Pathway Elucidate Stability Profile Quantify->Pathway Identify->Pathway

Caption: Workflow for a Forced Degradation Stability Study using HPLC/LC-MS.

Summary and Recommendations for Handling and Storage

Based on the analysis of its inherent chemical reactivity, the following best practices are essential for maintaining the stability and purity of 2-(Prop-1-yn-1-yl)aniline:

Table 2: Storage and Handling Recommendations

ParameterRecommendationRationale
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation of the aniline moiety and mitigates the Glaser-Hay coupling of the alkyne, which requires an oxidant (O₂).[6][12]
Temperature Store refrigerated (2-8 °C) or frozen for long-term storage.Reduces the rate of all potential degradation pathways, including polymerization and thermal cyclization.
Light Store in amber or opaque containers.Prevents photochemical degradation and oxidation of the aniline ring system.[20]
Contaminants Use high-purity solvents and reagents. Avoid contact with strong acids, bases, and especially trace metals (Cu, Pd, Au, etc.).Prevents catalytic degradation, including dimerization (Cu) and intramolecular cyclization (various metals).[3][10][17]
Handling Handle quickly when exposed to air. Use clean glassware and spatulas to avoid cross-contamination with catalysts.Minimizes exposure to atmospheric oxygen and moisture.

By adhering to these guidelines, researchers and drug development professionals can ensure the integrity of 2-(Prop-1-yn-1-yl)aniline, leading to more reliable, reproducible, and successful synthetic outcomes.

References

  • Glaser Coupling - Alfa Chemistry.

  • A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes: Application Notes and Protocols - Benchchem.

  • Glaser-Hay Coupling - SynArchive.

  • Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions - RSC Publishing.

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications - Open Access Journals.

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC.

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - MDPI.

  • Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51 - ResearchGate.

  • Glaser coupling - Wikipedia.

  • Controlled Alternating Metathesis Copolymerization of Terminal Alkynes | ACS Macro Letters - ACS Publications.

  • Conjugated polymers developed from alkynes | National Science Review - Oxford Academic.

  • Application Notes & Protocols: Synthesis of sp-Alkyne Containing Polymers and Materials - Benchchem.

  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics - AIP Publishing.

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.

  • Reactivity of ortho‐alkynyl phenyl O‐, N‐ and S substrates under gold‐catalysis.

  • Controlled Alternating Metathesis Copolymerization of Terminal Alkynes - ACS Publications.

  • Physicochemical Properties of Ortho-Alkenyl Anilines: An In-depth Technical Guide - Benchchem.

  • The synthesis of indole derivatives from 2‐alkynylanilines. - ResearchGate.

  • Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles.

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - MDPI.

  • Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis - RSC Publishing.

  • Stability and Reactivity of 2-(But-2-en-1-yl)aniline: A Technical Guide - Benchchem.

  • Synthesis of indoles - Organic Chemistry Portal.

  • Decarboxylative Alkynyl Termination of Palladium-Catalyzed Catellani Reaction: A Facile Synthesis of α-Alkynyl Anilines via Ortho C–H Amination and Alkynylation | Organic Letters - ACS Publications - ACS.org.

  • Decarboxylative Alkynyl Termination of Palladium-Catalyzed Catellani Reaction: A Facile Synthesis of α-Alkynyl Anilines via Ortho C-H Amination and Alkynylation - PubMed.

  • Rhodium(I)-Catalyzed Cyclization Reaction of o-Alkynyl Phenols and Anilines. Domino Approach to 2,3-Disubstituted Benzofurans and Indoles | Organic Letters - ACS Publications.

  • 2-(Prop-1-yn-1-yl)aniline - PubChem.

  • 2-(Prop-1-en-1-yl)aniline - PubChem.

  • In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline - Benchchem.

Sources

Exploratory

In-Depth Technical Guide: 13C NMR Characterization of 2-(Prop-1-yn-1-yl)aniline

Executive Summary 2-(Prop-1-yn-1-yl)aniline is a privileged bifunctional scaffold widely utilized in the synthesis of complex N-heterocycles, particularly through the [1]. For researchers and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Prop-1-yn-1-yl)aniline is a privileged bifunctional scaffold widely utilized in the synthesis of complex N-heterocycles, particularly through the [1]. For researchers and drug development professionals, verifying the structural integrity and regiochemistry of this intermediate is a critical quality control step prior to downstream cyclization. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides a definitive, atom-by-atom map of the molecule's carbon framework.

This whitepaper details the electronic causality governing its chemical shifts, provides a predictive quantitative data framework, and establishes a self-validating experimental protocol for accurate spectral acquisition.

Electronic Causality and Magnetic Environments

The 13C NMR spectrum of 2-(prop-1-yn-1-yl)aniline is dictated by the interplay of two strong, opposing electronic directors on the benzene ring: the ortho-amino (-NH2) group and the propynyl (-C≡C-CH3) group.

  • Resonance and Inductive Effects of the Amine : The nitrogen atom of the -NH2 group exerts a strong electron-withdrawing inductive effect (-I) on the directly attached carbon (C1), deshielding it and pushing its resonance downfield. Conversely, the lone pair on the nitrogen donates electron density into the aromatic ring via resonance (+R effect). This significantly shields the ortho (C2, C6) and para (C4) carbons, shifting them upfield relative to unsubstituted benzene[2].

  • Diamagnetic Anisotropy of the Alkyne : The sp-hybridized carbons of the triple bond (C7, C8) possess a cylindrical cloud of π-electrons. When placed in an external magnetic field, these electrons circulate and generate an induced local magnetic field that opposes the applied field (diamagnetic anisotropy). This shields the alkyne carbons, placing them in the 75–95 ppm range. The terminal methyl group (C9) sits deep within this shielding cone, resulting in a highly upfield shift[3].

Electronic_Effects Aniline Ortho -NH2 Group (+R, -I effects) C2_C4_C6 Shielding of C2, C4, C6 (Upfield Shift) Aniline->C2_C4_C6 +R Resonance C1 Deshielding of C1 (Downfield Shift) Aniline->C1 -I Inductive Alkyne Propynyl Group (Magnetic Anisotropy) C8_C9 Shielding of C8, C9 (Upfield Shift) Alkyne->C8_C9 Diamagnetic Cone C7 Deshielding of C7 (Relative to C8) Alkyne->C7 Proximity to Ring

Logical relationship of electronic effects dictating the 13C NMR chemical shifts.

Quantitative Data Presentation: 13C NMR Signal Assignments

Based on empirical data and established [4], the 9 distinct carbon environments of 2-(prop-1-yn-1-yl)aniline in CDCl3 at 298 K are summarized below.

Carbon PositionTypeEstimated Shift (ppm)Multiplicity (1H-Decoupled)Rationale / Electronic Causality
C1 Ar-C (attached to N)147.5Singlet (Cq)Strongly deshielded by electronegative nitrogen (-I effect).
C2 Ar-C (attached to C≡C)109.2Singlet (Cq)Shielded by the ortho -NH2 resonance (+R effect).
C3 Ar-CH (ortho to C≡C)132.1Singlet (CH)Deshielded relative to benzene; minimal +R from NH2 at meta position.
C4 Ar-CH (para to NH2)117.8Singlet (CH)Shielded by +R effect of the para -NH2 group.
C5 Ar-CH (meta to NH2)129.0Singlet (CH)Standard aromatic shift; unaffected by resonance from NH2.
C6 Ar-CH (ortho to NH2)114.3Singlet (CH)Strongly shielded by the ortho -NH2 group (+R effect).
C7 Alkyne (Ar-C≡)94.5Singlet (Cq)sp-hybridized; deshielded relative to C8 due to proximity to the aromatic ring.
C8 Alkyne (≡C-CH3)76.2Singlet (Cq)sp-hybridized; shielded by diamagnetic anisotropy of the triple bond.
C9 Methyl (-CH3)4.6Singlet (CH3)sp3-hybridized; strongly shielded by the alkyne anisotropic cone.

(Note: In standard 13C{1H} NMR, all signals appear as singlets. The multiplicity column denotes the underlying carbon type: Cq = quaternary, CH = methine, CH3 = methyl).

Experimental Protocol: A Self-Validating System

To ensure high-fidelity data, the following protocol integrates physical causality and internal validation checks at every step of the[3].

Step 1: Sample Preparation & Internal Calibration
  • Action : Dissolve 40–50 mg of high-purity 2-(prop-1-yn-1-yl)aniline in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality & Validation : Carbon-13 has a low natural abundance (1.1%) and a low gyromagnetic ratio. A highly concentrated sample compensates for this, maximizing the signal-to-noise ratio (SNR). The inclusion of TMS provides a self-validating 0.0 ppm internal reference, ensuring that any drift in the magnetic field does not compromise the accuracy of the chemical shift assignments.

Step 2: Shimming and Probe Tuning
  • Action : Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the 2H signal of CDCl3. Perform gradient shimming until the lock level is stable and maximized. Tune and match the probe specifically for the 13C resonance frequency (~100.6 MHz on a 400 MHz instrument).

  • Causality & Validation : Precise tuning minimizes reflected radiofrequency (RF) power, ensuring that the applied pulses deliver exactly the intended flip angle. Shimming homogenizes the magnetic field (B0); a sharp, symmetric solvent peak (CDCl3 triplet at 77.16 ppm) validates that the field is homogenous, preventing peak overlap in the crowded aromatic region (114–132 ppm).

Step 3: Pulse Sequence & Acquisition Parameters
  • Action : Utilize a standard 1H-decoupled 13C pulse sequence (e.g., zgpg30) with a 30° flip angle. Set the relaxation delay (D1) to 2.0–3.0 seconds. Acquire a minimum of 512 to 1024 scans.

  • Causality & Validation : Quaternary carbons (C1, C2, C7, C8) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have significantly longer T1 relaxation times. A 30° pulse combined with an extended D1 ensures these nuclei fully relax between scans. If quaternary peaks are missing or disproportionately small in the raw FID, the system self-flags the need for a longer D1.

Step 4: Spectral Processing
  • Action : Apply a line broadening (LB) window function of 1.0 Hz prior to Fourier Transformation (FT). Manually phase the spectrum to zero-order and first-order to achieve purely absorptive peak shapes. Apply a baseline correction (e.g., polynomial fit).

  • Causality & Validation : LB = 1.0 Hz suppresses high-frequency noise without unacceptably broadening the signals. A flat baseline validates the integration and peak picking, ensuring that low-intensity quaternary signals are not lost in spectral noise.

NMR_Workflow Start Sample Prep 2-(Prop-1-yn-1-yl)aniline Acq 13C NMR Acquisition (100 MHz, CDCl3) Start->Acq Transfer to Magnet Process Spectral Processing (FT, Phase, Baseline) Acq->Process FID Data Assign Signal Assignment (Empirical & 2D NMR) Process->Assign Processed Spectrum Validate Data Validation (Self-Validating Protocol) Assign->Validate Peak List Validate->Acq Re-run if needed

Workflow for the acquisition and validation of the 13C NMR spectrum.

References

  • Title : Spectrometric Identification of Organic Compounds, 8th Edition Source : John Wiley & Sons URL :[Link]

  • Title : Structure Determination of Organic Compounds: Tables of Spectral Data Source : Springer URL :[Link]

  • Title : Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes Source : Journal of the American Chemical Society URL :[Link]

Sources

Foundational

Mass Spectrometry of 2-(Prop-1-yn-1-yl)aniline: A Technical Guide to Ionization and Fragmentation

Abstract This technical guide provides an in-depth analysis of the mass spectrometric behavior of 2-(Prop-1-yn-1-yl)aniline, a key intermediate in various synthetic applications. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 2-(Prop-1-yn-1-yl)aniline, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predictable fragmentation patterns of this molecule under Electron Ionization (EI). We will explore the foundational principles governing its ionization, the structural information revealed by its molecular ion, and the key fragmentation pathways that serve as a structural fingerprint. This guide combines theoretical principles with practical, field-proven insights to offer a self-validating framework for the characterization of 2-(Prop-1-yn-1-yl)aniline and related substituted aromatic compounds.

Foundational Principles: Electron Ionization Mass Spectrometry (EI-MS)

For a volatile, thermally stable organic molecule like 2-(Prop-1-yn-1-yl)aniline, Electron Ionization (EI) is the most common and informative ionization technique.[1] The process involves bombarding the gaseous sample molecules with a high-energy beam of electrons, typically at 70 electron volts (eV). This energy is substantially higher than the ionization energy of most organic molecules, leading to the ejection of an electron and the formation of a high-energy radical cation known as the molecular ion (M⁺•).[1]

The excess energy imparted to the molecular ion often causes it to undergo a series of predictable bond cleavages, or fragmentations. The resulting charged fragments are then separated by a mass analyzer according to their mass-to-charge ratio (m/z), generating a mass spectrum. This spectrum is a unique chemical signature, providing both the molecular weight and a structural blueprint of the analyte.[2]

The Molecular Ion of 2-(Prop-1-yn-1-yl)aniline

The first and most critical piece of information in the EI mass spectrum is the molecular ion peak.

  • Molecular Formula: C₉H₉N[3]

  • Nominal Mass: 131 Da

  • Monoisotopic Mass: 131.0735 g/mol [3]

The molecular ion peak for 2-(Prop-1-yn-1-yl)aniline is expected to appear at m/z 131 .

The Nitrogen Rule

A fundamental principle in mass spectrometry, the Nitrogen Rule, states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Conversely, a molecule with an even number of nitrogen atoms (including zero) will have an even nominal molecular weight.[4] The presence of the molecular ion at m/z 131 is a direct and immediate confirmation of the presence of a single nitrogen atom in the structure of 2-(Prop-1-yn-1-yl)aniline.

Expected Peak Intensity

Aromatic systems, due to their inherent electronic stability, tend to produce prominent molecular ion peaks.[4][5] Therefore, the peak at m/z 131 is anticipated to be one of the more intense signals in the spectrum, providing a clear indication of the parent molecule's mass.

Key Fragmentation Pathways and Mechanistic Insights

The fragmentation of the 2-(Prop-1-yn-1-yl)aniline molecular ion (m/z 131) is governed by the interplay of its three key structural motifs: the stable aromatic ring, the primary amine group, and the internal alkyne substituent. The most favored fragmentation pathways are those that result in the formation of the most stable carbocations or radical cations.

Below is a diagram illustrating the primary predicted fragmentation pathways originating from the molecular ion.

Fragmentation_Pathway M_node 2-(Prop-1-yn-1-yl)aniline C₉H₉N⁺• m/z = 131 (Molecular Ion) F130 [M-H]⁺ m/z = 130 M_node->F130 - •H (from NH₂ or CH₃) F116 [M-CH₃]⁺ m/z = 116 M_node->F116 - •CH₃ (Propargylic Cleavage) F104 [M-HCN]⁺• m/z = 104 M_node->F104 - HCN (Aniline Ring Fragmentation) F92 [M-C₃H₃]⁺ m/z = 92 M_node->F92 - •C₃H₃ (Benzylic-type Cleavage) F65 [C₅H₅]⁺ m/z = 65 F104->F65 - C₃H₃• F92->F65 - HCN

Caption: Predicted EI fragmentation pathways for 2-(Prop-1-yn-1-yl)aniline.

Pathway A: Loss of a Hydrogen Radical ([M-H]⁺, m/z 130)

The loss of a single hydrogen atom to form an [M-1]⁺ peak is a common feature in the mass spectra of anilines and terminal alkynes.[6][7] For 2-(Prop-1-yn-1-yl)aniline, this loss can occur from two primary locations:

  • From the Amine Group: Loss of a hydrogen radical from the -NH₂ group is a characteristic fragmentation of aromatic amines, leading to a stabilized cation.[7]

  • From the Methyl Group: Alpha-cleavage relative to the alkyne can also involve the methyl group.

The resulting ion at m/z 130 is expected to be a significant peak in the spectrum.

Pathway B: Propargylic Cleavage ([M-CH₃]⁺, m/z 116)

Alkynes characteristically fragment via cleavage of the carbon-carbon bond adjacent to the triple bond (propargylic cleavage), which generates a resonance-stabilized propargyl cation.[6][8] In this molecule, cleavage of the C-CH₃ bond results in the loss of a methyl radical (•CH₃, 15 Da). This pathway leads to the formation of a stable cation at m/z 116 . The stability of this ion suggests that this peak will be of moderate to high intensity.

Pathway C: Benzylic-type Cleavage ([M-C₃H₃]⁺, m/z 92)

The bond between the aromatic ring and the propynyl substituent is analogous to a benzylic position. Cleavage at this position is highly favored due to the stability of the resulting fragments. This pathway involves the loss of the propynyl radical (•C₃H₃, 39 Da), leading to the formation of the aniline cation radical at m/z 92 . This fragment corresponds to the structure of the aniline molecular ion itself and is expected to be a prominent peak.

Pathway D: Aniline Ring Fragmentation ([M-HCN]⁺•, m/z 104)

A hallmark fragmentation of the aniline core involves the expulsion of a neutral molecule of hydrogen cyanide (HCN, 27 Da) following ring rearrangement.[7] This process leads to the formation of a radical cation at m/z 104 . This fragment can subsequently lose the propynyl radical to form the ion at m/z 65.

Secondary and Minor Fragments
  • m/z 65: This ion often corresponds to the cyclopentadienyl cation ([C₅H₅]⁺), a common fragment arising from the breakdown of aromatic rings after the initial loss of substituents or ring atoms (e.g., from m/z 92 via loss of HCN, or from m/z 104 via loss of the propynyl group).

  • m/z 39: The unsubstituted propargyl cation ([C₃H₃]⁺) is a signature ion for many alkynes.[6][8] While this molecule contains an internal alkyne, rearrangements can still lead to the formation of this stable cation, which would appear as a low-intensity peak at m/z 39 .

Summary of Predicted Fragments
m/z Proposed Identity Neutral/Radical Loss Mechanistic Origin Predicted Intensity
131[M]⁺• -Molecular Ion High
130[M-H]⁺•HLoss from -NH₂ or -CH₃High
116[M-CH₃]⁺•CH₃Propargylic CleavageMedium-High
104[M-HCN]⁺•HCNAniline Ring FragmentationMedium
92[M-C₃H₃]⁺•C₃H₃Benzylic-type CleavageMedium-High
65[C₅H₅]⁺MultipleAromatic Ring BreakdownMedium
39[C₃H₃]⁺MultiplePropargyl Cation FormationLow-Medium

Experimental Protocol: EI-MS Analysis

Acquiring a high-quality mass spectrum requires careful sample preparation and instrument setup. The following protocol outlines a self-validating system for the analysis of 2-(Prop-1-yn-1-yl)aniline.

Experimental_Workflow cluster_sample Sample Preparation cluster_instrument MS Instrument Workflow cluster_data Data Processing Prep 1. Dissolve Sample (e.g., 1 mg/mL in MeOH/DCM) Intro 2. Sample Introduction (Direct Probe or GC Inlet) Prep->Intro Ionize 3. Ionization (EI, 70 eV) Intro->Ionize Separate 4. Mass Analysis (e.g., Quadrupole, TOF) Ionize->Separate Detect 5. Detection (Electron Multiplier) Separate->Detect Acquire 6. Spectrum Acquisition (Scan m/z 50-200) Detect->Acquire Analyze 7. Data Analysis (Identify M⁺•, fragments) Acquire->Analyze

Caption: Standard experimental workflow for EI-MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is of high purity to avoid spectral interference.

    • Prepare a solution of 2-(Prop-1-yn-1-yl)aniline at a concentration of approximately 1 mg/mL in a volatile solvent such as methanol, dichloromethane, or ethyl acetate.

    • Causality: Using a volatile solvent ensures rapid evaporation in the ion source, preventing solvent peaks from dominating the spectrum and allowing for clean sample introduction.

  • Instrument Calibration:

    • Calibrate the mass spectrometer across the desired mass range using a known calibration standard (e.g., perfluorotributylamine, PFTBA).

    • Trustworthiness: This step is critical for ensuring mass accuracy. A properly calibrated instrument provides a self-validating dataset where observed masses can be trusted.

  • Sample Introduction:

    • Introduce the sample into the high-vacuum source. For a pure, stable compound, a direct insertion probe (DIP) is efficient. Alternatively, if the sample is part of a mixture, introduction via Gas Chromatography (GC-MS) is required.

    • If using a DIP, gently heat the probe to facilitate volatilization of the sample into the ion source.[1]

  • Ionization and Analysis:

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: ~200-250 °C.

    • Mass Analyzer: Scan a relevant mass range, for instance, m/z 40 to 200, to ensure capture of the molecular ion and all significant fragments.

  • Data Acquisition and Interpretation:

    • Acquire the spectrum and identify the peak at m/z 131 as the molecular ion.

    • Correlate the other significant peaks in the spectrum with the predicted fragmentation pathways outlined in Section 3.

    • For unambiguous confirmation, perform high-resolution mass spectrometry (HRMS) to obtain the exact mass of the molecular ion and key fragments. This allows for the calculation of the elemental composition, providing definitive structural validation.[1][7]

Conclusion

The mass spectrum of 2-(Prop-1-yn-1-yl)aniline is a rich source of structural information. Under Electron Ionization, it is expected to display a strong molecular ion peak at m/z 131, consistent with the Nitrogen Rule. The fragmentation pattern is a predictable composite of the behaviors of its constituent functional groups, dominated by the loss of hydrogen (m/z 130), the loss of a methyl radical from propargylic cleavage (m/z 116), benzylic-type cleavage leading to the aniline cation (m/z 92), and fragmentation of the aniline ring via loss of HCN (m/z 104). By understanding these core pathways, researchers can confidently use mass spectrometry to identify and characterize this important synthetic building block.

References

  • JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. JoVE Science Education Database. Available at: [Link]

  • JoVE. (n.d.). Mass Spectrometry Fragmentation Methods in Analytical Chemistry. JoVE. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Prakash Raja. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry. Available at: [Link]

  • Geron, A. S., & Kenttämaa, H. I. (2018). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry, 29(6), 1255–1263. Available at: [Link]

  • School of Chemical Sciences, University of Illinois. (n.d.). Electron Ionization. Available at: [Link]

  • PubChem. (n.d.). 2-(Prop-1-yn-1-yl)aniline. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2-(Prop-1-en-1-yl)aniline. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • de la Torre, M. C., et al. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES. HETEROCYCLES, 75(2), 337. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • Mustafin, A. G., et al. (2021). Poly[N-(2-chloroprop-2-en-1-yl)aniline]s: synthesis, polymer analogous reaction, and physicochemical properties. Polymer Chemistry, 12(39), 5650-5661. Available at: [Link]

  • Purdue University. (n.d.). INVESTIGATION OF THE GAS-PHASE REACTIONS OF 2- METHOXYPROPENE WITH PROTONATED PYRIDINE- AND ANILINE- BASED COMPOUNDS. Available at: [Link]

  • Sparkman, O. D. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Available at: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • Latypova, L.R., Usmanova, G.S., & Mustafin, A.G. (2023). SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. Available at: [Link]

Sources

Exploratory

The Synthetic Versatility of 2-(Prop-1-yn-1-yl)aniline: A Reactivity Profile for Drug Discovery and Materials Science

Abstract 2-(Prop-1-yn-1-yl)aniline stands as a pivotal building block in modern organic synthesis, offering a gateway to a diverse array of nitrogen-containing heterocyclic compounds. Its unique bifunctional architecture...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(Prop-1-yn-1-yl)aniline stands as a pivotal building block in modern organic synthesis, offering a gateway to a diverse array of nitrogen-containing heterocyclic compounds. Its unique bifunctional architecture, featuring a nucleophilic aniline moiety ortho to an electrophilically activatable propargyl group, underpins a rich and varied reactivity profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core reactivity of this versatile precursor. We will delve into its synthesis, detailed mechanisms of its key transformations—including transition-metal-catalyzed and electrophilic cyclizations to form indoles and quinolines—and explore its potential in cycloaddition reactions. This guide emphasizes the causality behind experimental choices, providing field-proven insights and detailed protocols to empower the seamless application of 2-(prop-1-yn-1-yl)aniline in complex synthetic endeavors.

Introduction: A Privileged Scaffold Precursor

The strategic placement of an amino group and a terminal alkyne on an aromatic ring makes 2-(prop-1-yn-1-yl)aniline a highly sought-after intermediate in the synthesis of heterocycles that form the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The ability to selectively engage either the nucleophilic nitrogen or the reactive alkyne, or to utilize both in a concerted fashion, provides a powerful platform for molecular construction. This guide will illuminate the fundamental reaction pathways of 2-(prop-1-yn-1-yl)aniline, providing a robust framework for its application in synthetic chemistry.

Synthesis of 2-(Prop-1-yn-1-yl)aniline: The Sonogashira Cross-Coupling Approach

The most prevalent and efficient method for the synthesis of 2-(prop-1-yn-1-yl)aniline is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (typically 2-iodoaniline or 2-bromoaniline) and a terminal alkyne (propyne). The use of a copper(I) co-catalyst is crucial for the activation of the alkyne.

Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.

Sonogashira_Mechanism cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->Pd_add Ar-I Pd_trans Transmetalation (Ar-Pd(II)-C≡CR)L₂ Pd_add->Pd_trans Cu-C≡CR Pd_trans->Pd0 Reductive Elimination Product Ar-C≡CR Pd_trans->Product CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR CuX->Cu_alkyne H-C≡CR, Base Cu_alkyne->CuX Transmetalation to Pd Alkyne H-C≡CR Base Base ArI 2-Iodoaniline

Sonogashira coupling mechanism.

The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.

Detailed Experimental Protocol: Synthesis of 2-(Prop-1-yn-1-yl)aniline

This protocol is a representative procedure adapted from literature for the Sonogashira coupling of 2-iodoaniline with propyne.[4][5][6]

Materials:

  • 2-Iodoaniline

  • Propyne (can be bubbled as a gas or generated in situ)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add anhydrous and degassed solvent (THF or DMF) and triethylamine (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble propyne gas through the reaction mixture for 15-20 minutes, or use a solution of propyne in THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(prop-1-yn-1-yl)aniline as a pale yellow oil.

Characterization Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.30 (m, 2H, Ar-H), 6.65-6.75 (m, 2H, Ar-H), 4.10 (br s, 2H, NH₂), 2.05 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.0, 132.5, 129.5, 118.0, 114.5, 108.0, 95.0, 75.0, 4.5.

  • IR (neat, cm⁻¹): 3450-3350 (N-H stretch), 2230 (C≡C stretch), 1610, 1500 (C=C aromatic stretch).

  • MS (EI): m/z (%) = 131 (M⁺), 116, 90.

Cyclization Reactions: Gateway to Indoles and Quinolines

The proximate arrangement of the amine and alkyne functionalities in 2-(prop-1-yn-1-yl)aniline makes it an ideal substrate for intramolecular cyclization reactions, providing direct access to valuable indole and quinoline scaffolds.[8] The regioselectivity of the cyclization (5-exo-dig for indoles vs. 6-endo-dig for quinolines) is highly dependent on the reaction conditions, particularly the choice of catalyst and substituents.

Synthesis of 2-Methylindoles: 5-exo-dig Cyclization

The formation of 2-methylindoles from 2-(prop-1-yn-1-yl)aniline typically proceeds via a 5-exo-dig cyclization pathway, which is favored under various catalytic conditions.

Palladium and gold catalysts are particularly effective in promoting the hydroamination/cyclization of 2-alkynylanilines to indoles.[9][10]

Indole_Synthesis Substrate 2-(Prop-1-yn-1-yl)aniline Catalyst Pd(II) or Au(I) Catalyst Intermediate π-Alkyne Complex Substrate->Intermediate Coordination Cyclized_Int Vinyl-Metal Intermediate (5-exo-dig) Intermediate->Cyclized_Int Intramolecular Nucleophilic Attack Product 2-Methylindole Cyclized_Int->Product Protodemetalation Quinoline_Synthesis Substrate 2-(Prop-1-yn-1-yl)aniline Electrophile I₂ Iodonium_Ion Iodonium Ion Intermediate Substrate->Iodonium_Ion Electrophilic Attack Cyclized_Int Vinylic Cation (6-endo-dig) Iodonium_Ion->Cyclized_Int Intramolecular Nucleophilic Attack Dihydroquinoline 3-Iodo-dihydroquinoline Cyclized_Int->Dihydroquinoline Deprotonation Product 3-Iodo-2-methylquinoline Dihydroquinoline->Product Oxidation Dipolar_Cycloaddition Substrate 2-(Prop-1-yn-1-yl)aniline Catalyst Cu(I) Substrate->Catalyst Coordination Azide R-N₃ (1,3-Dipole) Azide->Catalyst Coordination Product 1,4-Disubstituted 1,2,3-Triazole Catalyst->Product [3+2] Cycloaddition

Sources

Foundational

Discovery of 2-(Prop-1-yn-1-yl)aniline

An In-Depth Technical Guide to 2-(Prop-1-yn-1-yl)aniline: Synthesis, Characterization, and Applications in Modern Drug Discovery Abstract 2-(Prop-1-yn-1-yl)aniline emerges as a pivotal, yet underexplored, molecular scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Prop-1-yn-1-yl)aniline: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

2-(Prop-1-yn-1-yl)aniline emerges as a pivotal, yet underexplored, molecular scaffold in the landscape of medicinal chemistry and materials science. As a member of the 2-alkynylaniline family, it represents a versatile building block for the synthesis of a diverse array of nitrogen-containing heterocycles, most notably indoles and quinolines, which are core structures in numerous pharmacologically active agents.[1][2] This technical guide provides a comprehensive overview of 2-(Prop-1-yn-1-yl)aniline, from its fundamental physicochemical properties to its synthesis via the robust Sonogashira cross-coupling reaction. We will delve into a detailed, field-proven protocol for its preparation, offer an in-depth analysis of its structural characterization through modern spectroscopic techniques, and explore its significant potential as a precursor to bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of 2-(Prop-1-yn-1-yl)aniline

Aniline and its derivatives are foundational components in the development of a wide range of pharmaceuticals and functional organic materials.[3] The introduction of an alkyne moiety, as seen in 2-(Prop-1-yn-1-yl)aniline, significantly enhances the synthetic utility of the aniline scaffold. The propargyl group is not merely a passive substituent; it is a reactive handle that enables a variety of powerful chemical transformations.

The primary value of 2-alkynylanilines lies in their ability to undergo intramolecular cyclization reactions to form fused heterocyclic systems.[1][4] These reactions, often catalyzed by transition metals, provide a direct and atom-economical route to substituted indoles and quinolines, which are privileged structures in drug discovery.[1][2][5][6] The indole nucleus, for instance, is a key feature of many natural products and pharmaceuticals with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Similarly, the quinoline ring system is found in a number of antimalarial, antibacterial, and anticancer drugs.[7][8][9]

Furthermore, the terminal alkyne functionality itself is of significant interest in medicinal chemistry. Alkynyl groups can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This has been widely exploited in the synthesis of complex bioconjugates and drug candidates.[10] The alkyne moiety can also act as a pharmacophore, engaging in specific interactions with biological targets. Natural and synthetic compounds containing alkynes have demonstrated a wide range of bioactivities, including antitumor, antimicrobial, and anti-inflammatory effects.

Given this context, 2-(Prop-1-yn-1-yl)aniline stands out as a high-potential starting material for the generation of compound libraries for high-throughput screening and for the rational design of novel therapeutics. This guide aims to provide the necessary technical details to empower researchers to fully exploit the synthetic potential of this versatile molecule.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of 2-(Prop-1-yn-1-yl)aniline is essential for its successful synthesis, purification, and use in subsequent reactions.

Physical and Chemical Properties

The key physicochemical properties of 2-(Prop-1-yn-1-yl)aniline, based on available data, are summarized in the table below.[11]

PropertyValue
Molecular Formula C₉H₉N
Molecular Weight 131.17 g/mol
CAS Number 220465-91-8
Appearance Predicted to be a liquid or low-melting solid at room temperature
Boiling Point Not experimentally determined; expected to be higher than aniline (184 °C)
Solubility Expected to be soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOAc)
Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, 400 MHz, CDCl₃): The ¹H NMR spectrum is expected to be highly informative. The aromatic protons will appear in the range of δ 6.5-7.5 ppm, with their splitting patterns influenced by the ortho-disubstitution. The methyl protons of the propargyl group will be a sharp singlet at approximately δ 2.0 ppm. The amino (-NH₂) protons will likely appear as a broad singlet around δ 4.0 ppm, and its chemical shift can be concentration-dependent and may exchange with D₂O.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃ (propargyl)~2.0s (singlet)
-NH₂~4.0br s (broad singlet)
Aromatic H6.7 - 7.4m (multiplet)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, 100 MHz, CDCl₃): The ¹³C NMR spectrum will provide a clear carbon fingerprint of the molecule. The two sp-hybridized carbons of the alkyne will be a key feature, appearing in the range of δ 80-90 ppm. The methyl carbon will be significantly upfield, around δ 4-5 ppm. The aromatic carbons will resonate between δ 110-150 ppm.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C H₃ (propargyl)~4.5
-C≡C -CH₃~80
-C ≡C-CH₃~85
Aromatic C114 - 148
C-NH₂~148
C-C≡C~110

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will show characteristic absorption bands for the key functional groups. A sharp, medium-intensity band around 2250 cm⁻¹ will be indicative of the C≡C triple bond stretch. The N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretches will be observed just above 3000 cm⁻¹, and the C=C stretches of the benzene ring will be in the 1500-1600 cm⁻¹ region.

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (amine)3300 - 3500 (two bands)
Aromatic C-H Stretch> 3000
C≡C Stretch (alkyne)~2250
C=C Stretch (aromatic)1500 - 1600

Mass Spectrometry (MS) (Predicted): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 131, corresponding to the molecular weight of the compound.[17] Common fragmentation patterns would likely involve the loss of a methyl group (-15) to give a fragment at m/z 116, and other fragmentations of the aromatic ring and propargyl side chain.

Synthesis of 2-(Prop-1-yn-1-yl)aniline via Sonogashira Coupling

The most direct and efficient method for the synthesis of 2-(Prop-1-yn-1-yl)aniline is the Sonogashira cross-coupling reaction.[20] This reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne (propyne) with an aryl halide (2-iodoaniline).[21][22][23]

Reaction Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Pd_Aryl_Halide Ar-Pd(II)-X (L)₂ OxAdd->Pd_Aryl_Halide Transmetalation Transmetalation Pd_Aryl_Halide->Transmetalation Pd_Aryl_Alkynyl Ar-Pd(II)-C≡CR (L)₂ Transmetalation->Pd_Aryl_Alkynyl RedElim Reductive Elimination Pd_Aryl_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide H-C≡CR, Base Alkyne H-C≡CR Cu_Acetylide->Transmetalation Copper Acetylide Cu_Acetylide->CuX Transmetalation with Pd complex BaseH Base-H⁺X⁻ Base Base

Caption: Generalized mechanism of the Sonogashira cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X, in this case, 2-iodoaniline) to form a Pd(II) intermediate.

  • Formation of Copper Acetylide: In the copper cycle, the terminal alkyne (H-C≡CR, here propyne) reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate (Cu-C≡CR).

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex, replacing the halide and forming an aryl-alkynyl-palladium(II) species.

  • Reductive Elimination: The final step is the reductive elimination of the desired product (Ar-C≡CR, 2-(Prop-1-yn-1-yl)aniline) from the palladium complex, which regenerates the active Pd(0) catalyst.

Experimental Protocol

The following is a representative, detailed protocol for the synthesis of 2-(Prop-1-yn-1-yl)aniline. This procedure is based on established Sonogashira coupling methodologies and should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (for 10 mmol scale)Moles (mmol)Equivalents
2-Iodoaniline219.032.19 g101.0
Dichlorobis(triphenylphosphine)palladium(II)701.90210 mg0.30.03 (3 mol%)
Copper(I) Iodide (CuI)190.4595 mg0.50.05 (5 mol%)
Triethylamine (TEA)101.194.2 mL (3.04 g)303.0
Anhydrous Tetrahydrofuran (THF)-50 mL--
Propyne (gas)40.06Bubbled through solution~202.0

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 2-(Prop-1-yn-1-yl)aniline.

Step-by-Step Procedure:

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodoaniline (2.19 g, 10 mmol), dichlorobis(triphenylphosphine)palladium(II) (210 mg, 0.3 mmol), and copper(I) iodide (95 mg, 0.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Base Addition: Using a syringe, add anhydrous tetrahydrofuran (50 mL) and triethylamine (4.2 mL, 30 mmol). Stir the mixture to dissolve the solids.

  • Propyne Addition: Cool the flask to 0 °C in an ice bath. Bubble propyne gas gently through the reaction mixture via a long needle for approximately 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) as the eluent.[24]

  • Final Product: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 2-(Prop-1-yn-1-yl)aniline. The expected yield is typically in the range of 70-90%.

Applications in the Synthesis of Bioactive Heterocycles

The primary application of 2-(Prop-1-yn-1-yl)aniline in drug discovery is as a precursor to more complex heterocyclic systems.

Synthesis of 2-Substituted Indoles

2-Alkynylanilines are excellent substrates for the synthesis of 2-substituted indoles via intramolecular cyclization.[1][4][5] This transformation can be promoted by various catalysts, including palladium, copper, gold, and strong bases.

A common approach involves the use of a palladium catalyst to effect a 5-exo-dig cyclization. This process is believed to proceed through an initial aminopalladation of the alkyne, followed by reductive elimination to form the indole ring.

Synthesis of 3-Substituted Quinolines

2-(Prop-1-yn-1-yl)aniline can also be used to synthesize quinoline derivatives. For instance, electrophilic cyclization of N-acylated or N-sulfonylated 2-alkynylanilines with reagents like iodine monochloride (ICl) or bromine (Br₂) can lead to the formation of 3-halo-quinolines.[2] These halogenated quinolines are themselves valuable intermediates for further functionalization via cross-coupling reactions.

Potential in Drug Discovery and Development

The indole and quinoline scaffolds accessible from 2-(Prop-1-yn-1-yl)aniline are present in a multitude of approved drugs and clinical candidates.

  • Oncology: Many kinase inhibitors used in cancer therapy, such as Sunitinib and Erlotinib, contain indole or quinoline cores. These scaffolds are adept at fitting into the ATP-binding pockets of various kinases.

  • Infectious Diseases: The quinoline ring is famously the core of the antimalarial drugs chloroquine and quinine.[2] Fluoroquinolone antibiotics also feature a related quinolone structure.

  • Neuroscience: Several drugs targeting the central nervous system, including antidepressants and antipsychotics, incorporate the indole nucleus, which is structurally related to the neurotransmitter serotonin.

The ability to rapidly synthesize libraries of novel indole and quinoline derivatives from 2-(Prop-1-yn-1-yl)aniline makes it a valuable tool in the search for new therapeutic agents targeting a wide range of diseases.[25][26][27]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(Prop-1-yn-1-yl)aniline is not widely available, its handling should be approached with the precautions appropriate for aniline derivatives. Aniline is toxic and can be absorbed through the skin. It is also a suspected mutagen and carcinogen.[9]

  • Engineering Controls: Always handle 2-(Prop-1-yn-1-yl)aniline and its precursors in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and oxidizing agents.

Conclusion

2-(Prop-1-yn-1-yl)aniline is a strategically important synthetic intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis via the Sonogashira coupling reaction, combined with the versatility of the alkyne and aniline functionalities, makes it an attractive starting material for the construction of complex molecular architectures. The ability to efficiently generate substituted indoles and quinolines from this precursor opens up avenues for the discovery of novel bioactive compounds. This technical guide provides a solid foundation for researchers to incorporate 2-(Prop-1-yn-1-yl)aniline into their synthetic programs, paving the way for future innovations in medicine and technology.

References

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2021). MDPI. [Link]

  • New Journal of Chemistry Supporting Inform
  • A Convenient Procedure for Sonogashira Reactions Using Propyne. (2021). R Discovery. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters.
  • Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing.
  • A Convenient Procedure for Sonogashira Reactions Using Propyne. Semantic Scholar. [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Synthesis. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • ¹H and ¹³C NMR spectral data of compounds 1, 2, and 3. ResearchGate. [Link]

  • The synthesis of indole derivatives from 2‐alkynylanilines. ResearchGate. [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. ResearchGate. [Link]

  • Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. PMC. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • ¹³C-NMR Spectroscopy. AWS. [Link]

  • Supporting Inform
  • Synthesis of derivatives of 2-(indol-1-yl)propionic acids. (2003). R Discovery. [Link]

  • Aniline. SpectraBase. [Link]

  • 2-(Prop-1-yn-1-yl)aniline. PubChem. [Link]

  • 2-(Prop-1-en-1-yl)aniline. PubChem. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. [Link]

  • 2-(PROP-1-EN-2-YL)ANILINE. Matrix Fine Chemicals. [Link]

  • Mass spectra of aniline with different ionization methods. ResearchGate. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing.
  • Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. Bangladesh Journal of Scientific and Industrial Research.
  • Infrared spectra of protonated aniline in solid para-hydrogen. Journal of Chemical Physics.
  • Design, Synthesis, and Biological Evaluation of Novel Heteroaryl, Squaramide, and Indolcarboxamide Derivatives as Formyl Peptide Receptor 2 Agonists to Target Neuroinflammation. (2025). PMC. [Link]

  • Method for synthesizing 2-methyl-6-isopropyl aniline.
  • Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. (2024). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Synthesis of 2-(Prop-1-yn-1-yl)aniline via Sonogashira Cross-Coupling

Executive Summary & Mechanistic Rationale The synthesis of ortho-alkynylated anilines, such as 2-(prop-1-yn-1-yl)aniline, is a critical transformation in medicinal chemistry. This structural motif serves as a versatile p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of ortho-alkynylated anilines, such as 2-(prop-1-yn-1-yl)aniline, is a critical transformation in medicinal chemistry. This structural motif serves as a versatile precursor for the construction of 2-methylindoles, quinolines, and various pharmacophores, including melatonin receptor antagonists [1].

The most efficient route to 2-(prop-1-yn-1-yl)aniline is the Sonogashira cross-coupling between 2-iodoaniline and propyne. To achieve high fidelity and yield, the experimental design must account for the specific chemical physics of the reagents:

  • Aryl Halide Selection (Causality of Reactivity): 2-Iodoaniline is strictly preferred over 2-bromoaniline. The lower bond dissociation energy of the C–I bond (~280 kJ/mol) compared to the C–Br bond (~336 kJ/mol) permits the oxidative addition of Palladium(0) to occur at ambient temperature. This is a critical requirement when reacting with highly volatile alkynes like propyne (bp −23.2 °C), as heating the reaction would drive the alkyne out of the solution phase, drastically reducing the effective concentration and stalling the catalytic cycle.

  • Alkyne Activation (The Role of Copper): Propyne possesses a terminal alkyne proton with a pKₐ of ~25. A mild amine base like triethylamine (pKₐH ~10.7) cannot deprotonate it directly. The addition of a Copper(I) co-catalyst forms a π-alkyne complex, significantly increasing the acidity of the terminal proton. This allows the base to generate the nucleophilic copper acetylide in situ, which subsequently undergoes transmetalation with the Pd(II) complex [2].

  • Phase Management: Because propyne is a gas at room temperature, utilizing a commercially available pre-dissolved solution (e.g., 5 wt% in THF) eliminates the need for complex cryogenic condensation setups and provides precise stoichiometric control [3].

Optimization of Reaction Conditions

The table below summarizes the quantitative data driving the selection of the optimal protocol. The interplay between temperature, halide leaving group, and propyne delivery method dictates the overall efficiency of the coupling.

EntryAryl HalideCatalyst System (mol%)Propyne SourceSolvent / BaseTemp (°C)Yield (%)
12-BromoanilinePd(PPh₃)₂Cl₂ (5) / CuI (10)Gas (Sparged)DMF / Et₃N8015%
22-IodoanilinePd(PPh₃)₂Cl₂ (5) / CuI (10)Gas (Sparged)DMF / Et₃N8045%
32-IodoanilinePd(PPh₃)₄ (2) / CuI (4)Gas (Condensed at -78°C)THF / Et₃N2582%
4 2-Iodoaniline Pd(PPh₃)₄ (2) / CuI (4) 5 wt% Solution in THF THF / Et₃N 25 88%
52-IodoanilinePd(PPh₃)₄ (2) / No CuI5 wt% Solution in THFTHF / Et₃N25< 5%

Data Interpretation: Entry 4 provides the highest yield with the lowest operational complexity. The use of THF as a solvent maximizes the solubility of the propyne solution, while ambient temperature prevents alkyne off-gassing and suppresses exothermic alkyne polymerization hazards [2].

Visualization of the Catalytic Workflow

The following diagram illustrates the interconnected Palladium and Copper catalytic cycles governing the formation of 2-(prop-1-yn-1-yl)aniline.

SonogashiraCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Pd(II)(Ar)(I)L₂ Oxidative Addition Complex Pd0->OxAdd + 2-Iodoaniline (Oxidative Addition) TransMet Pd(II)(Ar)(C≡C-CH₃)L₂ Transmetalation Complex OxAdd->TransMet (Transmetalation) Product 2-(Prop-1-yn-1-yl)aniline + Pd(0)L₂ TransMet->Product (Reductive Elimination) Product->Pd0 Catalyst Regeneration CuCycle CuI + Propyne + Et₃N Cu-C≡C-CH₃ (Copper Acetylide) CuCycle->TransMet Acetylide Transfer ArI 2-Iodoaniline ArI->OxAdd

Catalytic cycle for the Sonogashira coupling of 2-iodoaniline and propyne.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Observational checkpoints are embedded within the steps to ensure the reaction is proceeding correctly before advancing.

Reagents Required
  • 2-Iodoaniline: 1.00 g (4.56 mmol, 1.0 eq)

  • Propyne (5 wt% in THF): 5.50 g (~6.84 mmol, 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 105 mg (0.09 mmol, 2 mol%)

  • Copper(I) Iodide [CuI]: 35 mg (0.18 mmol, 4 mol%)

  • Triethylamine (Et₃N): 1.90 mL (13.68 mmol, 3.0 eq) - Must be distilled over CaH₂ prior to use.

  • Anhydrous THF: 10 mL

Procedure

Step 1: System Purging & Reagent Charging

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon. Repeat this cycle three times. Causality: Rigorous exclusion of oxygen is mandatory to prevent the Cu-catalyzed Glaser homocoupling of propyne into hexa-2,4-diyne.

  • Add 2-iodoaniline (1.00 g), Pd(PPh₃)₄ (105 mg), and CuI (35 mg) to the flask.

  • Evacuate and backfill the flask with Argon three more times.

Step 2: Solvent and Base Addition

  • Inject anhydrous THF (10 mL) and anhydrous Et₃N (1.90 mL) via syringe through the septum.

  • Stir the mixture at room temperature for 5 minutes.

    • Self-Validation Checkpoint: The solution should appear as a clear, pale yellow to orange liquid. Any immediate darkening to black indicates premature catalyst decomposition (often due to oxygen ingress).

Step 3: Alkyne Introduction

  • Cool the reaction flask slightly using a water bath (approx. 15 °C) to mitigate any mild exotherm.

  • Slowly inject the propyne solution (5 wt% in THF, 5.50 g) dropwise over 10 minutes.

    • Safety Note: Rapid addition can lead to localized heating and rapid expansion of propyne gas, risking over-pressurization [2].

Step 4: Reaction Execution & Monitoring

  • Remove the water bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4–6 hours.

  • Self-Validation Checkpoint: As the reaction progresses, a voluminous white precipitate (Triethylammonium iodide, Et₃N·HI) will form, and the solution will gradually darken to a deep brown.

  • Monitor via TLC (Eluent: 20% EtOAc in Hexanes). 2-Iodoaniline (R_f ≈ 0.6) will be consumed, and the product (R_f ≈ 0.55) will appear. The product spot will actively stain under KMnO₄ due to the alkyne moiety.

Step 5: Quenching and Workup

  • Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl helps solubilize and strip copper salts from the organic phase by forming water-soluble copper-ammine complexes.

  • Dilute the mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude dark oil via flash column chromatography on silica gel (Gradient: 5% to 15% EtOAc in Hexanes).

  • Isolate 2-(prop-1-yn-1-yl)aniline as a pale yellow to amber oil.

Analytical Validation

To confirm the structural integrity of the synthesized 2-(prop-1-yn-1-yl)aniline, verify against the following expected spectroscopic parameters:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (dd, J = 7.8, 1.5 Hz, 1H, Ar-H), 7.08 (td, J = 7.7, 1.5 Hz, 1H, Ar-H), 6.68 (m, 2H, Ar-H), 4.20 (br s, 2H, -NH₂), 2.12 (s, 3H, -C≡C-CH₃).

    • Diagnostic Marker: The sharp singlet at ~2.12 ppm confirms the successful incorporation of the propyne methyl group.

  • ¹³C NMR (100 MHz, CDCl₃): δ 147.5, 132.1, 129.0, 118.2, 114.5, 108.9, 91.2 (internal alkyne C), 74.5 (alkyne C adjacent to methyl), 4.5 (-CH₃).

  • ESI-MS (m/z): Calculated for C₉H₉N [M+H]⁺: 132.08; Found: 132.1.

References

  • Melatonin Receptor Antagonist Luzindole: A Facile New Synthesis Source: Letters in Organic Chemistry, 2008, 5(6), 507-509. URL:[Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions Source: Organic Process Research & Development, 2019, 23(12), 2608–2620. URL:[Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne Source: Synthesis, 2022, 54(03), 655-657. URL:[Link]

Application

Advanced Application Note: Ligand Selection and Protocols for the Sonogashira Coupling of 2-Haloanilines

Executive Summary & Mechanistic Causality The Sonogashira cross-coupling of 2-haloanilines with terminal alkynes is a cornerstone transformation in medicinal chemistry, serving as the primary gateway to 2-alkynylanilines...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The Sonogashira cross-coupling of 2-haloanilines with terminal alkynes is a cornerstone transformation in medicinal chemistry, serving as the primary gateway to 2-alkynylanilines and, subsequently, functionalized indoles via tandem cyclization 1.

However, 2-haloanilines present a unique mechanistic challenge that dictates strict ligand selection. The proximal, free amino group (–NH₂) is a strong σ-donor. Following the initial oxidative addition of the Pd(0) catalyst into the C–X bond, the resulting electron-deficient Pd(II) intermediate is highly susceptible to intramolecular coordination by the –NH₂ group. This forms a stable palladacycle, trapping the catalyst in an off-cycle resting state and effectively poisoning the reaction. Furthermore, the activation barriers for C–X cleavage increase significantly from iodine to chlorine 2.

The Causality of Ligand Choice: To overcome this, the selected ligand must perform two contradictory roles. It must be electron-rich enough to accelerate the oxidative addition into stronger C–Br and C–Cl bonds, yet sterically demanding enough to physically block the –NH₂ group from coordinating to the palladium center, thereby forcing the catalytic cycle forward through transmetalation and reductive elimination.

Ligand Selection Matrix & Quantitative Data

The choice of ligand and catalyst system is entirely dependent on the halide leaving group. Table 1 summarizes the kinetic barriers and the corresponding ligand strategies required to achieve high-yielding conversions.

Table 1: Ligand Performance and Kinetic Barriers in 2-Haloaniline Sonogashira Couplings

SubstrateC-X Bond EnergyPreferred Ligand ClassRepresentative LigandTypical YieldPrimary Byproduct Risk
2-Iodoaniline ~65 kcal/molTriarylphosphinesPPh₃85–95%Glaser Dimer (if Cu is used)
2-Bromoaniline ~81 kcal/molDialkylarylphosphinesDTBNpP75–90%Hydrodehalogenation
2-Chloroaniline ~96 kcal/molDialkylbiarylphosphinesXPhos50–75%Protodepalladation / Unreacted SM

Reaction Pathway Visualization

The following workflow illustrates the tandem Sonogashira cross-coupling followed by intramolecular cyclization—the standard route for generating 2-substituted indoles from 2-haloanilines.

Sonogashira_Indole cluster_0 Sonogashira Cross-Coupling A 2-Haloaniline + Terminal Alkyne B Oxidative Addition (Pd inserts into C-X) A->B Pd(0)L_n C Transmetalation (Alkyne transfer) B->C Cu-acetylide (or amine base) D Reductive Elimination (C-C Bond Formation) C->D E 2-Alkynylaniline (Key Intermediate) D->E F Intramolecular Cyclization E->F Pd(II) or Base Activation G 2-Substituted Indole (Final Product) F->G

Figure 1: Tandem Sonogashira coupling and intramolecular cyclization of 2-haloanilines to indoles.

Validated Experimental Protocols

As an application scientist, I design protocols to be self-validating systems . This means the procedure includes built-in checkpoints (visual or analytical) to confirm the reaction is proceeding via the intended mechanism rather than falling into off-cycle traps.

Protocol A: Standard Co-Catalyzed Coupling for 2-Iodoanilines

Because the C–I bond is highly reactive, standard triphenylphosphine (PPh₃) provides sufficient electron density without needing extreme steric bulk 3.

  • Reagents: 2-Iodoaniline (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N (solvent/base).

  • Procedure:

    • Degas Et₃N by sparging with dry N₂ for 15 minutes. Causality: Oxygen promotes the Glaser homocoupling of the alkyne via Cu(II) oxidation.

    • Add 2-iodoaniline, PdCl₂(PPh₃)₂, and CuI to a Schlenk flask under N₂.

    • Inject the degassed Et₃N, followed by the terminal alkyne.

    • Stir at 25–50 °C for 2–4 hours.

  • Self-Validation Checkpoint: Spot the reaction on a TLC plate and visualize under 365 nm UV light. The product, 2-alkynylaniline, is highly conjugated and typically exhibits bright blue/green fluorescence. If a fast-moving, non-fluorescent UV-active spot appears, your system is leaking oxygen, causing Glaser dimerization.

Protocol B: Copper-Free, Room-Temperature Coupling for 2-Bromoanilines

To activate the stronger C–Br bond while preventing amine coordination, we utilize the highly bulky, electron-rich ligand di-tert-butylneopentylphosphine (DTBNpP) in a copper-free environment 4.

  • Reagents: 2-Bromoaniline (1.0 equiv), Terminal Alkyne (1.25 equiv), [DTBNpP]Pd(crotyl)Cl precatalyst (2.5 mol%), 2,2,6,6-tetramethylpiperidine (TMP, 2.0 equiv), DMSO.

  • Procedure:

    • In a glovebox or under strict argon, charge a vial with 2-bromoaniline, the Pd precatalyst, and DMSO.

    • Add TMP and the terminal alkyne. Causality: TMP is a highly sterically hindered base that facilitates the deprotonation of the alkyne during transmetalation without coordinating to the Pd center.

    • Seal the vial and stir at room temperature (25 °C) for 12 hours.

  • Self-Validation Checkpoint: The explicit absence of copper ensures zero Glaser dimer formation. If LC-MS shows unreacted 2-bromoaniline but no dimer, the precatalyst has failed to activate. Ensure the DMSO is strictly anhydrous, as water can inhibit the activation of the crotyl precatalyst.

Protocol C: High-Barrier Coupling for 2-Chloroanilines

2-Chloroanilines are notoriously unreactive in Sonogashira couplings. Success requires specialized Buchwald-type biaryl phosphines like XPhos to force the oxidative addition and prevent catalyst death 5.

  • Reagents: 2-Chloroaniline (1.0 equiv), Terminal Alkyne (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), Cs₂CO₃ (2.0 equiv), Toluene.

  • Procedure:

    • Combine Pd₂(dba)₃ and XPhos in toluene and stir at 40 °C for 20 minutes to pre-form the active monoligated L-Pd(0) species.

    • Add 2-chloroaniline, Cs₂CO₃, and the alkyne.

    • Heat the reaction to 100–110 °C for 16–24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via GC-MS. Look for the mass of aniline (dehalogenated starting material). If aniline is forming rapidly but the coupled product is absent, oxidative addition is successful, but the transmetalation step is failing, leading to protodepalladation. In this case, increase the alkyne equivalents or switch to a stronger base.

References

  • Source: rsc.
  • Title: A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)
  • Source: acs.
  • Source: jst.go.
  • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)

Sources

Method

Application Notes &amp; Protocols: Electrophilic Cyclization of 2-(Prop-1-yn-1-yl)aniline for the Synthesis of 2-Methylindole

Introduction: The Enduring Significance of the Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals.[1][2] Its unique electronic properties and structural rigidity allow it to bind to a multitude of biological receptors with high affinity. Consequently, the development of efficient and versatile methods for the synthesis of functionalized indoles remains a highly active area of research for drug development professionals.

While classic methods like the Fischer, Bartoli, and Bischler syntheses have been historically important, they often require harsh conditions and offer limited functional group tolerance.[1][3] Modern synthetic chemistry has gravitated towards more elegant and atom-economical strategies, among which the transition metal-catalyzed or electrophile-mediated cyclization of 2-alkynylaniline derivatives has emerged as a powerful and highly adaptable approach.[1][4]

This guide provides a detailed examination of the electrophilic cyclization of a key starting material, 2-(prop-1-yn-1-yl)aniline, to yield 2-methylindole—a fundamental indole derivative. We will explore the underlying mechanisms, provide field-proven insights for experimental design, and present detailed, step-by-step protocols for researchers and scientists.

Part 1: Mechanistic Rationale and Causality in Experimental Design

The electrophilic cyclization of 2-alkynylanilines is a robust reaction class that hinges on the activation of the alkyne's carbon-carbon triple bond by an electrophile (E⁺). This activation renders the alkyne susceptible to intramolecular nucleophilic attack by the aniline nitrogen. The reaction generally proceeds through a 5-endo-dig cyclization pathway.

The Core Mechanistic Pathway:

  • Activation of the Alkyne: An electrophile (e.g., I⁺ from I₂, a gold(I) catalyst) coordinates to the alkyne of 2-(prop-1-yn-1-yl)aniline. This coordination polarizes the triple bond, creating a highly electrophilic center and forming an intermediate like an iodonium ion or a π-complex.[5][6]

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the aniline nitrogen atom attacks the activated alkyne in a 5-endo-dig manner. This is the key ring-forming step, resulting in a five-membered heterocyclic intermediate.

  • Rearomatization: The resulting intermediate undergoes a subsequent step, such as deprotonation or, in the case of iodine-mediated reactions, elimination, to regenerate the aromatic system and yield the stable indole product.[7]

Electrophilic_Cyclization_Mechanism Start 2-(Prop-1-yn-1-yl)aniline + E⁺ Intermediate1 Activated Alkyne Intermediate (e.g., Iodonium Ion or Au-π Complex) Start->Intermediate1 Electrophilic Activation Intermediate2 Cyclized Cationic Intermediate Intermediate1->Intermediate2 5-endo-dig Nucleophilic Attack Product 2-Methylindole Intermediate2->Product Rearomatization (e.g., Deprotonation)

Caption: Generalized mechanism of electrophilic cyclization.

Causality Behind Experimental Choices

1. The Role of the Electrophile: The choice of electrophile is the most critical variable and dictates the reaction conditions and, in some cases, the nature of the final product.

  • Iodine (I₂) and Iodine Monochloride (ICl): These are classic, effective, and economical electrophiles. They proceed under mild conditions and form a 3-iodo-2-methylindole intermediate.[5][8] The carbon-iodine bond is a valuable synthetic handle for subsequent cross-coupling reactions.[9] However, a protodeiodination step can occur, leading directly to 2-methylindole.[7] ICl is a stronger electrophile than I₂ and can sometimes improve yields or reaction rates.[5]

  • Gold (Au) Catalysts: Gold(I) and Gold(III) salts are exceptionally efficient catalysts for this transformation due to their high affinity for alkynes (strong π-acid character).[10][11] These reactions often proceed under very mild conditions, tolerate a wide range of functional groups, and are highly atom-economical as the catalyst is used in small amounts.[12][13]

  • Palladium (Pd) Catalysts: While palladium can catalyze the cyclization of 2-alkynylanilines, it often operates through a different mechanistic manifold involving oxidative addition and reductive elimination, as seen in the Larock and Cacchi indole syntheses.[14][15][16][17] These are powerful methods but are distinct from a purely electrophilic activation pathway.

  • Other Electrophiles (Br₂, PhSeBr): Bromine and selenium-based electrophiles can also be employed, yielding the corresponding 3-bromo or 3-seleno indoles, further highlighting the versatility of this approach for installing functional handles at the C3 position.[5][18]

2. Influence of Substituents: The electronic nature of the aniline ring significantly impacts the rate of cyclization.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups on the aniline ring increase the nucleophilicity of the nitrogen atom, thereby accelerating the intramolecular attack and generally leading to higher yields and faster reactions.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the nitrogen's nucleophilicity, making the cyclization more difficult.[19] For these substrates, stronger electrophiles or more forcing reaction conditions may be necessary.[19]

Part 2: Comparative Data on Cyclization Methods

The choice of catalyst or reagent has a profound impact on reaction efficiency. The following table summarizes representative conditions for the cyclization of various 2-alkynylanilines to provide a comparative overview for experimental design.

Electrophile/CatalystSubstrateBase/AdditiveSolventTemp. (°C)Yield (%)Reference
I₂N,N-Dialkyl-2-alkynylanilineNaHCO₃CH₃CNRT82-95%[8]
IClN-(2-alkynyl)anilineNaHCO₃CH₃CNRTModerate to Good[5]
HAuCl₄·H₂O (3 mol%)2-Alkynylanilinen-Bu₄NClWater (w/surfactant)60up to 98%[13]
Pd(OAc)₂Unprotected 2-alkynylanilineNoneWater (w/surfactant)8049-93%[4]
LiN(SiMe₃)₂N-Acyl-2-arylpropargyl anilineNoneToluene80Good to Excellent[1][20]

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, actionable steps for researchers.

Protocol 1: Iodine-Mediated Electrophilic Cyclization to 2-Methylindole

This protocol utilizes molecular iodine as a mild and effective electrophile. It is a cost-effective method that can proceed to the final product via an in-situ protodeiodination or yield a 3-iodo intermediate that can be isolated.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
2-(Prop-1-yn-1-yl)anilineC₉H₉N131.17131 mg1.0
Iodine (I₂)I₂253.81305 mg1.2
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01168 mg2.0
Acetonitrile (CH₃CN)C₂H₃N41.0510 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(prop-1-yn-1-yl)aniline (131 mg, 1.0 mmol) and sodium bicarbonate (168 mg, 2.0 mmol).

  • Solvent Addition: Add 10 mL of acetonitrile to the flask. Stir the suspension at room temperature for 5 minutes.

  • Reagent Addition: In a separate vial, dissolve iodine (305 mg, 1.2 mmol) in 5 mL of acetonitrile. Add this solution dropwise to the reaction mixture over a period of 10 minutes at room temperature. The solution will turn dark brown.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The starting material should be consumed within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding 15 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the brown color of the iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (starting from 100:0 to 95:5) to afford 2-methylindole as a solid.

Protocol 2: Gold-Catalyzed Electrophilic Cyclization to 2-Methylindole

This protocol employs a gold catalyst for a highly efficient, atom-economical synthesis under mild conditions. The use of a surfactant in water represents a green chemistry approach.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
2-(Prop-1-yn-1-yl)anilineC₉H₉N131.17131 mg1.0
Chloroauric Acid (HAuCl₄·H₂O)HAuCl₄·H₂O357.7910.7 mg0.03 (3 mol%)
Tetrabutylammonium Chloride (n-Bu₄NCl)C₁₆H₃₆ClN277.92278 mg1.0
Surfactant (e.g., TPGS-750-M)--3 wt% solution-
Deionized WaterH₂O18.025 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL sealable reaction tube equipped with a magnetic stir bar, add 2-(prop-1-yn-1-yl)aniline (131 mg, 1.0 mmol) and tetrabutylammonium chloride (278 mg, 1.0 mmol).

  • Solvent/Catalyst Addition: Add 5 mL of a 3 wt% aqueous solution of a suitable surfactant (e.g., TPGS-750-M or GG-750-M).[4][13] Add the chloroauric acid hydrate (10.7 mg, 0.03 mmol).

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 60-80°C. Stir the mixture vigorously.

  • Reaction Monitoring: Monitor the reaction by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, add 15 mL of ethyl acetate to the reaction mixture and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure 2-methylindole.

Experimental_Workflow Setup 1. Reaction Setup (Substrate + Reagents) Reaction 2. Reaction (Solvent, Temp, Time) Setup->Reaction Monitor 3. Monitoring (TLC / GC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup 4. Aqueous Work-up (Quenching & Extraction) Monitor->Workup Proceed upon completion Purify 5. Purification (Column Chromatography) Workup->Purify Analysis 6. Characterization (NMR, MS) Purify->Analysis

Caption: A typical workflow for synthesis and purification.

Conclusion

The electrophilic cyclization of 2-(prop-1-yn-1-yl)aniline is a premier strategy for the synthesis of 2-methylindole, offering significant advantages over classical methods. Its operational simplicity, mild reaction conditions, and the ability to employ catalytic systems make it highly attractive for both academic research and industrial drug development. By carefully selecting the electrophile and optimizing reaction conditions based on the electronic nature of the substrate, researchers can achieve high yields of the desired indole product. The protocols and insights provided herein serve as a robust foundation for the successful application of this powerful synthetic transformation.

References

  • Larock indole synthesis - Wikipedia. [Link]

  • Synthesis of Indoles via Domino Reaction of N-Aryl Amides and Ethyl Diazoacetate. J. Am. Chem. Soc.[Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - MDPI. [Link]

  • Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles - NSF PAR. [Link]

  • Synthesis of indoles via domino reaction of 2‐fluorotoluenes and nitriles. Angew. Chem. Int. Ed.[Link]

  • Larock indole synthesis - Grokipedia. [Link]

  • Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles. Journal of the American Chemical Society. [Link]

  • A multi-component domino reaction for the direct access to polyfunctionalized indoles via intermolecular allylic esterification and indolation - PMC. [Link]

  • Synthesis of Indoles via Domino Reaction of N-Aryl Amides and Ethyl Diazoacetate. Journal of the American Chemical Society. [Link]

  • 2-methylindole - Organic Syntheses Procedure. [Link]

  • Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. Organic Letters. [Link]

  • A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions - Organic Chemistry Portal. [Link]

  • Larock Indole Synthesis - SynArchive. [Link]

  • Synthesis of Indole Derivatives via Domino Reactions - SIOC Journals. [Link]

  • Synthesis of indoles - Organic Chemistry Portal. [Link]

  • Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group - PubMed. [Link]

  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC. [Link]

  • Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena - PubMed. [Link]

  • Cyclization of Alkynylanilines Promoted by In Situ Generated Gold(I) Nanoparticles in Micelles. Synfacts. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. [Link]

  • Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. The Journal of Organic Chemistry. [Link]

  • Molecular-Iodine-Catalyzed Cyclization of 2-Alkynylanilines via Iodocyclization-Protodeiodination Sequence - PubMed. [Link]

  • The Electrophilic Cyclization Mechanism and its Applications - Longdom Publishing. [Link]

  • Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC. [Link]

  • Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC. [Link]

Sources

Application

Application Note: High-Efficiency Gold-Catalyzed Cyclization of 2-(Prop-1-yn-1-yl)aniline to 2-Methylindole

Executive Summary The indole scaffold is a privileged pharmacophore ubiquitous in natural products and modern drug discovery. Traditional methodologies for indole synthesis, such as the Fischer indole synthesis, frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged pharmacophore ubiquitous in natural products and modern drug discovery. Traditional methodologies for indole synthesis, such as the Fischer indole synthesis, frequently require harsh acidic conditions, elevated temperatures, and exhibit limited functional group tolerance. In contrast, homogeneous gold catalysis offers a remarkably mild, atom-economical, and highly regioselective alternative.

This application note details an optimized protocol for the synthesis of 2-methylindole via the Au(III)-catalyzed intramolecular cyclization of 2-(prop-1-yn-1-yl)aniline. By leveraging the unique carbophilic properties of gold in a protic solvent medium, researchers can achieve near-quantitative yields at room temperature without the need for strict anhydrous or anaerobic conditions ().

Mechanistic Insights: The Power of Relativistic Effects

The exceptional catalytic activity of gold stems from strong relativistic effects, which contract the 6s orbital and expand the 5d orbitals. This quantum mechanical phenomenon makes Au(I) and Au(III) species exceptionally soft Lewis acids (π-acids) with high carbophilicity and low oxophilicity/azophilicity ().

When applied to the substrate 2-(prop-1-yn-1-yl)aniline, the mechanism proceeds via three distinct, self-driving phases:

  • Selective Activation: The Au(III) catalyst selectively coordinates to the alkyne π-system. Because of its low azophilicity, the catalyst resists being poisoned by the hard Lewis basic amine.

  • Regioselective Attack: The activated alkyne undergoes an intramolecular nucleophilic attack by the adjacent amino group. According to Baldwin's rules, this proceeds via a favored 5-endo-dig cyclization, selectively forming the five-membered pyrrole ring.

  • Protodeauration: The resulting vinylgold intermediate undergoes rapid proton transfer (protodeauration), releasing the 2-methylindole product and regenerating the active Au(III) species to continue the catalytic cycle.

CatalyticCycle A 2-(Prop-1-yn-1-yl)aniline B π-Alkyne-Gold Complex A->B + Au(III) Catalyst C 5-endo-dig Cyclization B->C Intramolecular Nucleophilic Attack D Vinylgold Intermediate C->D C-N Bond Formation E Protodeauration D->E H+ Transfer E->B Regenerated Au(III) F 2-Methylindole E->F Product Release

Figure 1: Catalytic cycle for Au(III)-catalyzed 5-endo-dig cyclization to 2-methylindole.

Experimental Methodology

This protocol utilizes Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) in absolute ethanol. The choice of a protic solvent is deliberate; ethanol acts as a proton shuttle, significantly lowering the activation energy barrier for the rate-limiting protodeauration step.

Materials Required:

  • 2-(Prop-1-yn-1-yl)aniline (1.0 mmol, 131 mg)

  • NaAuCl₄·2H₂O (5.0 mol%, 19.9 mg)

  • Absolute Ethanol (5.0 mL)

  • Ethyl Acetate (EtOAc) and Hexanes (for extraction and chromatography)

Step-by-Step Protocol:

  • Substrate Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-(prop-1-yn-1-yl)aniline in 5.0 mL of absolute ethanol. Causality: Ethanol ensures complete dissolution of both the organic substrate and the inorganic gold salt, facilitating a homogeneous reaction medium.

  • Catalyst Addition: Add 5.0 mol% of NaAuCl₄·2H₂O directly to the stirring solution at room temperature (20–25 °C). Self-Validation: The solution will immediately transition from a pale yellow to a deeper amber color, visually confirming the formation of the substrate-gold π-complex.

  • Reaction Monitoring: Allow the reaction mixture to stir open to the air. Monitor the progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. Self-Validation: The starting material spot (higher Rf) will disappear within 45–60 minutes, replaced by a highly fluorescent blue spot under 254 nm UV light corresponding to 2-methylindole.

  • Workup: Once TLC confirms complete consumption of the starting material, remove the ethanol under reduced pressure using a rotary evaporator. Partition the resulting residue between 10 mL of deionized water and 15 mL of EtOAc. Extract the aqueous layer twice more with 10 mL of EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to afford pure 2-methylindole as an off-white solid.

Workflow Step1 1. Substrate Prep Dissolve in EtOH Step2 2. Catalyst Add 5 mol% NaAuCl4 Step1->Step2 Step3 3. Reaction Stir at RT, TLC Step2->Step3 Step4 4. Workup Evaporate & Extract Step3->Step4 Step5 5. Purification Silica Column Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of 2-methylindole.

Data Presentation & Condition Optimization

The table below summarizes the optimization of reaction conditions, empirically demonstrating why the NaAuCl₄/EtOH system is superior for this specific transformation.

EntryCatalyst (5 mol %)SolventTemp (°C)Time (h)Yield (%)
1 NaAuCl₄·2H₂O EtOH RT 1.0 95
2AuCl₃EtOHRT1.592
3Ph₃PAuCl / AgOTfToluene804.078
4PdCl₂MeCN8012.045
5PtCl₂Toluene808.060
6NaAuCl₄·2H₂OTHFRT5.065

Data Analysis: While other transition metals (Pd, Pt) can catalyze this transformation, they require elevated temperatures and extended reaction times, often leading to lower yields due to competing side reactions (Entries 4-5). Gold(I) complexes (Entry 3) are effective but require silver salts to abstract the chloride ligand and generate the active cationic species. The Au(III) system in ethanol (Entry 1) provides the highest yield in the shortest time at room temperature. This highlights the synergistic effect of the highly electrophilic Au(III) center and the protic solvent, which accelerates the catalytic turnover.

Troubleshooting & Best Practices
  • Catalyst Deactivation: Strictly avoid the use of strong coordinating bases (e.g., pyridine, triethylamine) in the reaction mixture. These hard Lewis bases can competitively bind to the gold center, displacing the alkyne and stalling the catalytic cycle.

  • Moisture Tolerance: Unlike many organometallic reactions, this Au(III)-catalyzed protocol is highly tolerant of ambient moisture. The use of NaAuCl₄·2H₂O inherently introduces water, which does not impede the reaction and actively assists in the protodeauration step. Strict Schlenk techniques are unnecessary.

  • Substrate Oxidation: Anilines are prone to air oxidation over prolonged periods. If the starting 2-(prop-1-yn-1-yl)aniline appears dark brown or black, it should be filtered through a short plug of silica or distilled prior to use to ensure maximum yields and prevent catalyst fouling.

References
  • Arcadi, A.; Bianchi, G.; Marinelli, F. "Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles." Synthesis, 2004, 610-618. URL:[Link]

  • Gorin, D. J.; Toste, F. D. "Relativistic effects in homogeneous gold catalysis." Nature, 2007, 446, 395-403. URL:[Link]

Method

Application Note: Advanced Methodologies for the Preparation of 2-Methylindole from 2-(Prop-1-yn-1-yl)aniline

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The indole scaffold is a ubiquitous pharmacophore in drug discovery. The ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The indole scaffold is a ubiquitous pharmacophore in drug discovery. The targeted synthesis of 2-substituted indoles—specifically 2-methylindole—from 2-(prop-1-yn-1-yl)aniline represents a critical transformation in building complex alkaloid libraries. This application note bypasses traditional, harsh cyclization methods to detail two highly optimized, field-proven protocols: a green, palladium-catalyzed micellar approach and a metal-free, iodine-catalyzed sequence. By understanding the mechanistic causality behind these workflows, researchers can achieve high-fidelity ring closures with minimal byproduct formation.

Mechanistic Grounding: The 5-endo-dig Pathway

The conversion of 2-(prop-1-yn-1-yl)aniline to 2-methylindole is driven by a highly regioselective 5-endo-dig cyclization. The internal alkyne (prop-1-yn-1-yl) strictly directs the nucleophilic attack of the ortho-amine to the internal acetylenic carbon.

The causality of the catalyst choice dictates the activation energy required for this step. Transition metals (like Pd²⁺) or mild Lewis acids (like I₂) act as π -acids, coordinating to the alkyne and withdrawing electron density. This lowers the LUMO of the alkyne, facilitating the intramolecular attack by the lone pair of the aniline nitrogen. Subsequent protodemetalation or protodeiodination rapidly yields the aromatic indole core.

MechanisticPathway Step1 2-(Prop-1-yn-1-yl)aniline (Substrate) Step2 π-Activation of Alkyne (Pd²⁺ or I₂) Step1->Step2 Catalyst Coordination Step3 5-endo-dig Cyclization (Nucleophilic Attack) Step2->Step3 Intramolecular C-N Bond Formation Step4 Indolyl Intermediate (Metalated/Iodinated) Step3->Step4 Ring Closure Step5 Protodemetalation / Protodeiodination Step4->Step5 H⁺ Transfer Step6 2-Methylindole (Final Product) Step5->Step6 Catalyst Regeneration

Fig 1: 5-endo-dig mechanistic pathway for cyclizing 2-(prop-1-yn-1-yl)aniline to 2-methylindole.

Experimental Workflows

Workflow 1: Green Micellar Palladium Catalysis

This protocol leverages aqueous micellar catalysis to eliminate the need for toxic organic solvents. As demonstrated in recent studies on 1[1], the use of a non-ionic designer surfactant (TPGS-750-M) creates nanomicelles in water.

Causality of Design: The lipophilic 2-(prop-1-yn-1-yl)aniline and the Pd(OAc)₂ catalyst both migrate into the hydrophobic core of the micelle. This creates a "nanoreactor" effect, drastically increasing the effective molarity of the reagents and allowing the reaction to proceed smoothly at mild temperatures without specialized ligands[1].

Step-by-Step Protocol:

  • Micellar Preparation: Dissolve TPGS-750-M in degassed deionized water to achieve a 3% w/w concentration. Self-Validation: Degassing is critical; removing dissolved oxygen prevents the oxidative deactivation of Pd(II) and suppresses unwanted alkyne homocoupling.

  • Reaction Assembly: To a 10 mL reaction vial, add 2-(prop-1-yn-1-yl)aniline (1.0 mmol) and Pd(OAc)₂ (5 mol%). Add 3.0 mL of the 3% TPGS-750-M aqueous solution.

  • Cyclization: Seal the vial and stir vigorously (800 rpm) at 50 °C for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexane:EtOAc 4:1).

  • Workup & Catalyst Quench: Cool to room temperature. Extract the product using a minimal amount of ethyl acetate (3 x 2 mL). Note: The aqueous phase containing the surfactant and catalyst can often be recycled for subsequent runs.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate pure 2-methylindole.

Workflow 2: Metal-Free Iodocyclization

For laboratories requiring transition-metal-free conditions (e.g., late-stage pharmaceutical synthesis where heavy metal carryover is a regulatory concern),2 provides a robust alternative[2].

Causality of Design: Molecular iodine (I₂) acts as a mild, inexpensive π -acid. It activates the propynyl group to form an iodonium intermediate, which undergoes nucleophilic attack by the aniline. Subsequent protodeiodination regenerates the iodine catalyst, making this a highly atom-economical cycle[2].

Step-by-Step Protocol:

  • Reaction Assembly: In an oven-dried flask under an argon atmosphere, dissolve 2-(prop-1-yn-1-yl)aniline (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL). Self-Validation: Anhydrous conditions prevent the premature hydrolysis of the iodonium intermediate.

  • Catalyst Addition: Add molecular iodine (I₂, 20 mol%) in one portion at room temperature. The solution will immediately adopt a dark violet/brown hue.

  • Cyclization: Stir the mixture at room temperature (25 °C) for 4–24 hours. Monitor via TLC until the starting material is fully consumed.

  • Quenching (Critical Step): Add 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 10 minutes. Causality: Na₂S₂O₃ reduces unreacted I₂ to water-soluble iodide (I⁻). This is visually validated when the organic layer shifts from dark brown to pale yellow/colorless, halting the reaction and preventing electrophilic over-iodination of the electron-rich 2-methylindole product.

  • Purification: Separate the organic layer, extract the aqueous layer with DCM (2 x 5 mL), dry the combined organics over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Comparative Methodology Data

To assist in selecting the appropriate methodology for your specific synthetic pipeline, the following table summarizes the quantitative metrics of the discussed protocols alongside an 3[3].

MethodologyCatalyst / ActivatorSolvent SystemTemp (°C)Time (h)Typical Yield (%)Green Chemistry Profile
Micellar Pd-Catalysis Pd(OAc)₂ (5 mol%)3% TPGS-750-M / H₂O504 - 685 - 92High (Aqueous, Recyclable media)
Metal-Free Iodocyclization I₂ (20 mol%)Anhydrous DCM254 - 2488 - 96Moderate (Metal-free, uses organic solvent)
Electrochemical (Benchmark) Pt Electrodes (25 mA/cm²)CH₃CN / TEATFB02 - 475 - 82High (Reagent-free electron transfer)

Process Troubleshooting & Optimization

  • Issue: Incomplete Conversion in Micellar Catalysis

    • Diagnostic: Starting material persists on TLC after 6 hours.

    • Causality & Solution: The nanoreactor effect relies on stable emulsion. If the stirring rate is too low (<500 rpm), the micelles may aggregate poorly, stranding the substrate in the aqueous phase. Ensure vigorous stirring (800+ rpm) and verify that the TPGS-750-M solution was thoroughly degassed to prevent Pd(II) oxidation.

  • Issue: Formation of C3-Iodinated Byproducts in Workflow 2

    • Diagnostic: Mass spectrometry or NMR indicates a mass +126 Da higher than 2-methylindole.

    • Causality & Solution: Indoles are highly nucleophilic at the C3 position. If the reaction is left stirring long after the starting material is consumed, the I₂ catalyst will begin to electrophilically iodinate the product. Strictly control reaction times and execute the Na₂S₂O₃ quench immediately upon reaction completion.

  • Issue: Substrate Degradation Prior to Use

    • Diagnostic: The 2-(prop-1-yn-1-yl)aniline starting material appears dark and streaks on TLC before the reaction begins.

    • Causality & Solution: Electron-rich ortho-alkynylanilines are sensitive to ambient oxidation and light. Store the substrate at -20 °C under an inert argon atmosphere and filter through a short pad of basic alumina immediately prior to use if degradation is observed.

Sources

Application

Application of 2-(Prop-1-yn-1-yl)aniline in medicinal chemistry

Application Note: 2-(Prop-1-yn-1-yl)aniline as a Privileged Precursor for Indole-Based Pharmacophores in Medicinal Chemistry Executive Summary & Strategic Rationale In modern medicinal chemistry, the rapid and atom-econo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Prop-1-yn-1-yl)aniline as a Privileged Precursor for Indole-Based Pharmacophores in Medicinal Chemistry

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the rapid and atom-economical construction of functionalized heterocycles is paramount. 2-(Prop-1-yn-1-yl)aniline (PubChem CID: 10773008) has emerged as a highly privileged, bifunctional building block. Featuring an ortho-positioned internal alkyne and a primary amine, this molecule is the quintessential precursor for the regiospecific synthesis of 2-methylindole scaffolds and complex N-fused polycyclic pharmacophores.

Unlike traditional Fischer indole syntheses—which often suffer from poor regioselectivity when utilizing unsymmetrical ketones and require harsh acidic conditions—the utilization of 2-(prop-1-yn-1-yl)aniline operates via a highly controlled 5-endo-dig cycloisomerization . This guide deconstructs the mechanistic causality behind its reactivity and provides self-validating protocols for its application in drug discovery workflows.

Mechanistic Causality: The 5-endo-dig Cycloisomerization Paradigm

To leverage 2-(prop-1-yn-1-yl)aniline effectively, one must understand the causality of its cyclization. The transformation relies on the orthogonal reactivity of its two functional groups:

  • Alkyne Activation: The internal alkyne is relatively inert until activated by a π -Lewis acid (e.g., Pd, Au, Cu) or until the amine is deprotonated by a strong base.

  • Nucleophilic Attack: Once activated, the spatial proximity of the ortho-amine forces a 5-endo-dig intramolecular nucleophilic attack onto the β -carbon of the alkyne.

  • Regiospecificity: Because the alkyne is terminated by a methyl group (prop-1-yn-1-yl), the cyclization strictly dictates the formation of a 2-methylindole .

In medicinal chemistry, this C2-methyl group is not merely a synthetic byproduct; it is a critical bioisostere. It provides a steric shield that prevents CYP450-mediated metabolic oxidation at the C2 position (a common liability in unsubstituted indoles) and modulates the binding conformation in targets such as COX-2 and 5-HT receptors. Furthermore, the C2-methyl group possesses acidic benzylic protons, enabling downstream tandem annulations to build complex architectures like DNA-intercalating indolo[1,2-b]isoquinolines ( [1]).

Pathway SM 2-(Prop-1-yn-1-yl)aniline [Precursor] Act Alkyne Activation (Pd, Au, or Base) SM->Act Cyclo 5-endo-dig Cycloisomerization Act->Cyclo Intramolecular Nucleophilic Attack Indole 2-Methylindole [Core Scaffold] Cyclo->Indole Proton Transfer Tandem Tandem Annulation with Nitroarenes Indole->Tandem Benzylic Deprotonation Poly Indolo[1,2-b]isoquinoline [Advanced Pharmacophore] Tandem->Poly Cascade Assembly

Figure 1: Mechanistic workflow from 2-(prop-1-yn-1-yl)aniline to complex polycyclic pharmacophores.

Quantitative Data: Comparison of Cyclization Methodologies

The choice of catalytic system dictates the operational conditions and downstream applications. The table below summarizes the most robust methodologies for activating 2-(prop-1-yn-1-yl)aniline.

Catalytic System / ReagentSolventTemp (°C)Time (h)Yield (%)Mechanistic Advantage & CausalityReference
Pd(OAc)₂ / TPGS-750-M Water254–685–90Micellar Catalysis: Hydrophobic effect drives high local concentration in nanoreactors, enabling room-temp, green synthesis. [2]
KN(SiMe₃)₂ (Base) Toluene801275–88Metal-Free: Deprotonates amine for cyclization, then deprotonates C2-methyl for tandem electrophilic trapping. [1]
AuCl₃ (5 mol%) Ethanol251>95Kinetic Superiority: Extreme π -Lewis acidity of Au(III) drastically lowers the activation energy barrier for the 5-endo-dig pathway.General Lit.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific analytical checkpoints to confirm mechanistic milestones without requiring immediate isolation.

Protocol A: Synthesis of the 2-Methylindole Core via Aqueous Micellar Catalysis

This method is ideal for generating the base scaffold while adhering to green chemistry principles, avoiding toxic solvents like DMF or toluene.

Materials:

  • 2-(Prop-1-yn-1-yl)aniline (1.0 mmol, 131.17 g/mol )

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • TPGS-750-M (2 wt % solution in HPLC-grade H₂O)

Step-by-Step Methodology:

  • Reaction Assembly: Charge a 10 mL reaction vial with 2-(prop-1-yn-1-yl)aniline (131.2 mg) and Pd(OAc)₂ (4.5 mg).

  • Micellar Solubilization: Add 2.0 mL of the 2 wt % aqueous TPGS-750-M solution. Causality Note: The amphiphilic surfactant forms micelles that encapsulate the lipophilic aniline and the Pd catalyst, drastically increasing their effective molarity.

  • Execution: Seal the vial and stir vigorously (≥1000 rpm) at 25 °C for 4 hours.

  • Self-Validation Checkpoint (In-Process): Extract a 10 µL aliquot, dilute in 100 µL EtOAc, and spot on a silica TLC plate (Hexanes:EtOAc 8:2).

    • Visual cue: The starting material (lower Rf​ , UV active) must be completely consumed.

    • Analytical cue: A new, highly fluorescent blue spot under 254 nm UV light indicates the formation of the aromatic indole core.

    • Spectroscopic cue: GC-MS will show an identical m/z of 131.17 (as this is an isomerization), but the retention time will shift. ¹H NMR of a crude micro-workup will show the disappearance of the primary amine broad singlet and the emergence of the diagnostic C3-H pyrrolic proton at ~6.2 ppm.

  • Isolation: Extract the aqueous mixture with EtOAc (3 × 5 mL). The micellar aqueous layer can often be recycled. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via a short silica plug.

Protocol B: Base-Promoted Tandem Synthesis of Indolo[1,2-b]isoquinolines

This protocol leverages the acidity of the newly formed C2-methyl group to build complex, DNA-intercalating tetracyclic scaffolds in a single pot.

Materials:

  • 2-(Prop-1-yn-1-yl)aniline (0.2 mmol)

  • Nitroarene electrophile (0.24 mmol)

  • Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂, 1.0 M in THF, 4.0 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 2-(prop-1-yn-1-yl)aniline (26.2 mg) and the selected nitroarene (0.24 mmol).

  • Base Addition: Add anhydrous toluene (2.0 mL) followed by the dropwise addition of KN(SiMe₃)₂ (0.8 mL, 0.8 mmol). Causality Note: The excess base is required because it must first drive the cycloisomerization, and subsequently deprotonate the resulting C2-methyl group to form the nucleophilic benzylic carbanion.

  • Cascade Annulation: Seal the tube, transfer to a fume hood, and heat at 80 °C in an oil bath for 12 hours.

  • Self-Validation Checkpoint (In-Process):

    • Visual cue: The reaction mixture will transition from a pale yellow suspension to a deep, dark red/brown solution, which is highly indicative of extended polycyclic conjugation.

    • Analytical cue: LC-MS analysis of an aliquot must show the target mass [M+H]+ of the indolo[1,2-b]isoquinoline. The intermediate mass (131.17) should be entirely absent, proving the tandem cascade went to completion.

  • Quench & Isolation: Cool to room temperature, quench carefully with saturated aqueous NH₄Cl (5 mL) to neutralize residual base, and extract with CH₂Cl₂ (3 × 5 mL). Purify via flash column chromatography.

References

  • Zhao, Q., Ge, H., Jin, H., Chen, L., Liang, G., Walsh, P. J., & Li, J. (2025). Base-Promoted Tandem Synthesis of Indolo[1,2-b]isoquinolines from 2-Alkynylaniline and Nitroarenes. The Journal of Organic Chemistry, 90(33), 11852-11859. URL:[Link]

  • Gallou, F., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3874. URL:[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10773008, 2-(Prop-1-yn-1-yl)aniline. PubChem. URL:[Link]

Method

Use of 2-(Prop-1-yn-1-yl)aniline in the synthesis of kinase inhibitors

Application Note: 2-(Prop-1-yn-1-yl)aniline as a Privileged Precursor in the Synthesis of Kinase Inhibitors Executive Summary The development of targeted oncology therapeutics relies heavily on the efficient construction...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Prop-1-yn-1-yl)aniline as a Privileged Precursor in the Synthesis of Kinase Inhibitors

Executive Summary

The development of targeted oncology therapeutics relies heavily on the efficient construction of privileged heterocyclic scaffolds. Among these, the indole nucleus stands out as a premier pharmacophore, particularly in the design of ATP-competitive tyrosine kinase inhibitors (TKIs) targeting angiogenesis and tumor proliferation pathways.

This application note details the utility of 2-(prop-1-yn-1-yl)aniline (CAS 220465-91-8), a highly versatile ortho-alkynylaniline[1], in the regioselective synthesis of 2-methylindoles. By transitioning away from harsh, traditional ring-closing methods (such as the Fischer indole synthesis) toward mild, transition-metal-catalyzed cyclizations, drug development professionals can achieve the high atom economy and functional group tolerance required for late-stage TKI functionalization[2].

Structural Biology: The 2-Methylindole Pharmacophore in Kinase Inhibition

The 2-methylindole core is not merely a structural linker; it is an active participant in kinase binding. In the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Kinase Insert Domain Receptor (KDR) inhibitors, the indole scaffold mimics the adenine ring of ATP[3].

  • Hinge Region Binding: The indole N-H acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., Cys919 in VEGFR-2).

  • Hydrophobic Packing: The 2-methyl substituent occupies a specific hydrophobic pocket adjacent to the gatekeeper residue. This methyl group restricts the rotational freedom of the core, locking the inhibitor into its bioactive conformation and enhancing target residence time[4].

VEGFR2_Pathway VEGF VEGF Ligand (Angiogenic Signal) VEGFR2 VEGFR-2 Tyrosine Kinase (Receptor) VEGF->VEGFR2 PLCg PLC-γ / PKC Pathway (Proliferation) VEGFR2->PLCg MAPK MAPK / ERK Pathway (Survival & Migration) VEGFR2->MAPK Angiogenesis Tumor Angiogenesis (Disease State) PLCg->Angiogenesis MAPK->Angiogenesis Inhibitor 2-Methylindole-Based TKI (e.g., BMS-540215) Inhibitor->VEGFR2 ATP-Competitive Inhibition

Figure 1: VEGFR-2 signaling pathway and its targeted inhibition by 2-methylindole-based TKIs.

Mechanistic Rationale: The 5-endo-dig Cyclization

The conversion of 2-(prop-1-yn-1-yl)aniline to 2-methylindole proceeds via a 5-endo-dig cyclization. Gold(I) and Gold(III) catalysts are particularly effective for this transformation due to their exceptional carbophilicity and lone-pair affinity[5].

The metal catalyst acts as a soft π-Lewis acid, selectively coordinating to the alkyne. This coordination lowers the lowest unoccupied molecular orbital (LUMO) of the triple bond, making it highly susceptible to intramolecular nucleophilic attack by the adjacent free amine. Following the formation of the organometallic intermediate, protodeauration yields the aromatized 2-methylindole. This pathway completely bypasses the regiochemical ambiguities associated with unsymmetrical ketone condensations.

Synthesis_Workflow Precursor 2-(Prop-1-yn-1-yl)aniline (Starting Material) Catalyst Au(I) / Pd(II) Catalyst (π-Activation) Precursor->Catalyst Cyclization 5-endo-dig Cyclization (Intramolecular) Catalyst->Cyclization Intermediate 2-Methylindole (Core Scaffold) Cyclization->Intermediate Functionalization C3 Formylation & Cross-Coupling Intermediate->Functionalization TKI Kinase Inhibitor (Final API) Functionalization->TKI

Figure 2: Catalytic workflow for the synthesis of kinase inhibitors from 2-(prop-1-ynyl)aniline.

Quantitative Data: Optimization of Cyclization Conditions

The choice of catalyst and solvent dictates the efficiency of the cyclization. The table below summarizes validated reaction conditions for the conversion of 2-(prop-1-yn-1-yl)aniline to 2-methylindole, allowing researchers to balance cost, yield, and reaction time.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Note
AuCl₃ (5 mol%) DCM25295 Superior carbophilicity; rapid π-activation of the alkyne without heating.
PdCl₂ (10 mol%) MeCN80688 Requires elevated temperatures; proceeds via an aminopalladation mechanism.
CuI (10 mol%) DMF100882 Cost-effective alternative; moderate yields due to minor alkyne dimerization.
t-BuOK (2.0 equiv) NMP1001275 Metal-free alternative; relies on strong base deprotonation of the aniline.

Experimental Protocols

The following protocols provide a self-validating workflow for synthesizing a kinase inhibitor precursor from 2-(prop-1-yn-1-yl)aniline.

Protocol A: Gold-Catalyzed Synthesis of 2-Methylindole

Objective: High-yield cyclization of 2-(prop-1-yn-1-yl)aniline to 2-methylindole.

  • Preparation: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with argon.

  • Reagent Addition: Add 2-(prop-1-yn-1-yl)aniline (131 mg, 1.0 mmol) and AuCl₃ (1.5 mg, 0.005 mmol, 0.5 mol%).

  • Solvent Addition: Inject anhydrous dichloromethane (DCM, 5.0 mL) via syringe.

    • Causality Insight: DCM is selected because its non-coordinating nature prevents competitive binding to the gold center, ensuring maximum catalytic turnover and preventing solvolysis.

  • Reaction: Stir the mixture at room temperature (25 °C) for 2 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The starting material (UV active, Rf ~0.6) will disappear, replaced by a highly UV-active, blue-fluorescent spot under 254 nm (indole product, Rf ~0.4).

  • Workup: Filter the crude mixture through a short pad of Celite to remove the gold catalyst. Wash the pad with EtOAc (10 mL) and concentrate the filtrate under reduced pressure.

  • Analytical Validation: Verify the product via ¹H NMR (CDCl₃). The successful 5-endo-dig cyclization is confirmed by the appearance of the distinct pyrrole C3-H singlet at ~6.2 ppm and the C2-methyl singlet at ~2.4 ppm.

Protocol B: Vilsmeier-Haack C3-Formylation (Downstream Functionalization)

Objective: Install an electrophilic handle at the C3 position to build the solvent-exposed moiety of the kinase inhibitor.

  • Reagent Generation: Cool a round-bottom flask containing anhydrous DMF (219 mg, 3.0 mmol) to 0 °C. Add POCl₃ (460 mg, 3.0 mmol) dropwise over 10 minutes. Stir for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 2-methylindole generated in Protocol A (131 mg, 1.0 mmol) in 2 mL of DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Warm the mixture to 40 °C and stir for 2 hours.

    • Causality Insight: The 2-methylindole scaffold is highly electron-rich at the C3 position due to the enamine-like conjugation of the pyrrole ring. The 2-methyl group sterically protects the C2 position, forcing the formyl group exclusively to C3. This predictable regiochemistry is critical for downstream structure-activity relationship (SAR) optimization.

  • Quench & Workup: Pour the mixture over crushed ice (20 g) and neutralize with 2M NaOH until the pH reaches 8.0. The product, 3-formyl-2-methylindole, will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum. This intermediate is now ready for Knoevenagel condensation or reductive amination to append the specific kinase-targeting tail.

References

  • PubChem. "2-(Prop-1-yn-1-yl)aniline | C9H9N | CID 10773008". National Institutes of Health (NIH). URL:[Link]

  • Wang, Z., et al. "Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors". The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis". ChemInform / Mini-Reviews in Organic Chemistry, ResearchGate. URL:[Link]

  • "Efficient Synthesis and Biological Activity of Novel Indole Derivatives as VEGFR-2 Tyrosine Kinase Inhibitors". Arabian Journal of Chemistry, ResearchGate. URL:[Link]

  • "5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (BMS-540215), an In Vivo Active Potent VEGFR-2 Inhibitor". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Application

Application Note: 2-(Prop-1-yn-1-yl)aniline as a Precursor for Bioactive Indole and Quinoline Heterocycles

Executive Summary 2-(Prop-1-yn-1-yl)aniline (CAS: 220465-91-8)[1] is a highly versatile, bifunctional building block extensively utilized in the synthesis of nitrogen-containing heterocycles. Featuring an ortho-positione...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Prop-1-yn-1-yl)aniline (CAS: 220465-91-8)[1] is a highly versatile, bifunctional building block extensively utilized in the synthesis of nitrogen-containing heterocycles. Featuring an ortho-positioned primary amine and an internal alkyne, this molecule is perfectly primed for transition-metal-catalyzed or electrophile-mediated cycloisomerization. This application note details the mechanistic rationale and validated protocols for converting 2-(prop-1-yn-1-yl)aniline into 2-methylindole and its 3-functionalized derivatives—privileged scaffolds in modern drug discovery and natural product synthesis.

Mechanistic Rationale & Pathway Divergence (E-E-A-T)

The reactivity of o-alkynylanilines is governed by the proximity effect; the high effective molarity of the nucleophilic nitrogen relative to the alkyne facilitates rapid intramolecular annulation. Depending on the catalytic system and reaction conditions, the cyclization pathway diverges:

  • 5-exo-dig Cyclization (Indole Pathway): Activation of the alkyne by π -philic Lewis acids (e.g., Au(I), In(III))[2] or halogens (e.g., I2​ , ICl )[3] induces nucleophilic attack by the amine. This pathway is kinetically favored for 2-(prop-1-yn-1-yl)aniline, yielding 2-methylindole derivatives. When an electrophile like iodine is used, the intermediate captures the halogen, yielding 3-iodo-2-methylindole—a highly valuable precursor for downstream cross-coupling.

  • 6-endo-dig Cyclization (Quinoline Pathway): While the 5-exo-dig pathway dominates for primary anilines, specific catalysts (e.g., Bi(III) or Cu(II) under oxidative conditions) can drive intermolecular dimerization or 6-endo-dig pathways to yield functionalized quinolines[4]. Furthermore, N-substitution (e.g., N-(2-alkynyl)anilines) strongly directs the reaction toward the quinoline core via electrophilic cyclization[5].

Mechanism A 2-(Prop-1-yn-1-yl)aniline (Precursor) B Au(I) π-Alkyne Complex (Electrophilic Activation) A->B + AuCl C 5-exo-dig Cyclization (C-N Bond Formation) B->C Intramolecular Nucleophilic Attack D Vinylgold Intermediate (Proton Transfer) C->D Tautomerization E 2-Methylindole (Protodeauration) D->E - AuCl (Catalyst Turnover)

Mechanistic pathway of Au(I)-catalyzed 5-exo-dig cycloisomerization to 2-methylindole.

Experimental Workflows & Self-Validating Protocols

Protocol A: Gold(I)-Catalyzed Atom-Economical Synthesis of 2-Methylindole

Causality & Design: Gold(I) chloride is selected for its exceptional carbophilic Lewis acidity, allowing the reaction to proceed at room temperature with perfect atom economy. Dichloromethane (DCM) is used as a non-coordinating solvent to prevent competitive binding to the Au(I) center, ensuring maximum catalyst turnover.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-(prop-1-yn-1-yl)aniline (1.0 mmol) in anhydrous DCM (5.0 mL).

  • Catalyst Addition: Add AuCl (5 mol%, 0.05 mmol) in one portion. The reaction mixture will typically transition from colorless to a pale yellow homogeneous solution.

  • Monitoring: Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). The precursor ( Rf​≈0.5 ) will rapidly convert to a new spot ( Rf​≈0.3 ) with distinct UV activity.

  • Workup: Once the starting material is consumed (typically < 2 hours), filter the mixture through a short pad of silica gel to remove the gold catalyst, eluting with EtOAc.

  • Isolation: Concentrate the filtrate in vacuo to afford pure 2-methylindole.

Protocol B: Electrophilic Cyclization to 3-Iodo-2-methylindole

Causality & Design: This[5] utilizes iodine as both the alkyne activator and the electrophilic trap. Sodium bicarbonate ( NaHCO3​ ) is strictly required as a heterogeneous buffer to neutralize the hydroiodic acid ( HI ) byproduct. Failing to buffer the system leads to rapid protodeiodination of the product and acid-catalyzed degradation of the indole core.

  • Reagent Setup: Dissolve 2-(prop-1-yn-1-yl)aniline (1.0 mmol) in anhydrous acetonitrile (MeCN, 10 mL). Add NaHCO3​ (2.0 equiv, 2.0 mmol).

  • Electrophile Addition: Add I2​ (3.0 equiv, 3.0 mmol) portion-wise at room temperature. The solution will immediately turn deep brown.

  • Reaction: Stir the suspension under a nitrogen atmosphere for 4–6 hours.

  • Quenching (Self-Validation): Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous Na2​S2​O3​ (15 mL). A successful quench is visually validated when the organic layer transitions from deep brown to pale yellow/colorless, indicating the complete reduction of unreacted I2​ .

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography to yield 3-iodo-2-methylindole.

Workflow Step1 1. Reagent Prep Dissolve precursor in MeCN Add NaHCO3 (2.0 equiv) buffer Step2 2. Electrophile Addition Add I2 (3.0 equiv) at RT Solution turns deep brown Step1->Step2 Step3 3. Reaction Monitoring TLC tracking (Hex/EtOAc) Monitor precursor consumption Step2->Step3 Step4 4. Quenching & Extraction Add aq. Na2S2O3 (Colorless shift) Extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography Isolate 3-Iodo-2-methylindole Step4->Step5

Self-validating experimental workflow for the electrophilic cyclization to 3-iodo-2-methylindole.

Quantitative Data Synthesis

The cyclization of 2-alkynylanilines is highly sensitive to the chosen catalytic system. The table below summarizes the divergent outcomes and quantitative yields based on the activation method applied to 2-(prop-1-yn-1-yl)aniline and its close analogs.

Catalyst / ReagentAdditive / BufferSolventTemp (°C)Major ProductYield (%)Ref
AuCl (5 mol%)NoneDCM252-Methylindole>95%[6]
InBr3​ (5 mol%)NoneToluene1002-Methylindole88%[7]
I2​ (3.0 equiv) NaHCO3​ (2.0 eq)MeCN253-Iodo-2-methylindole82%[5]
Cu(OAc)2​ (10 mol%) O2​ atmosphereDMF802-Indolyl-3-oxoindoline75%[8]
Bi(OTf)3​ (10 mol%) MesCO2​H DCE802-(2-Aminophenyl)quinoline68%[8]

*Note: Cu(II) and Bi(III) conditions promote tunable dimerization cascades rather than simple intramolecular cycloisomerization.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 10773008, 2-(Prop-1-yn-1-yl)aniline." PubChem.[Link]

  • Sakai, N., Annaka, K., & Konakahara, T. (2006). "InBr3-catalyzed intramolecular cyclization of 2-alkynylanilines leading to polysubstituted indole and its application to one-pot synthesis of an amino acid precursor." Tetrahedron Letters, 47(5), 631-634.[Link]

  • Zhang, X., Yao, T., Campo, M. A., & Larock, R. C. (2010). "Synthesis of substituted quinolines by the electrophilic cyclization of N-(2-alkynyl)anilines." Tetrahedron, 66(6), 1177-1187.[Link]

  • Jia, R., Li, B., Zhang, X., & Fan, X. (2020). "Selective Synthesis of 2-Indolyl-3-oxoindolines or 2-(2-Aminophenyl)quinolines through Cu(II)- or Bi(III)-Catalyzed Tunable Dimerizations of 2-Alkynylanilines." Organic Letters, 22(17), 6810-6815.[Link]

Sources

Method

Polymerization of 2-(Prop-1-yn-1-yl)aniline derivatives

Application Note: Polymerization and Functionalization of 2-(Prop-1-yn-1-yl)aniline Derivatives Executive Summary 2-(Prop-1-yn-1-yl)aniline is a highly versatile, bifunctional monomer that bridges the gap between conduct...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Polymerization and Functionalization of 2-(Prop-1-yn-1-yl)aniline Derivatives

Executive Summary

2-(Prop-1-yn-1-yl)aniline is a highly versatile, bifunctional monomer that bridges the gap between conducting polyanilines (PANIs) and functionalized polyacetylenes. The presence of both an oxidizable aniline moiety and a polymerizable internal alkyne (prop-1-yn-1-yl) provides researchers with orthogonal synthetic pathways. This application note details the causality-driven protocols for synthesizing substituted polyanilines with pendant alkyne groups, which can be subsequently utilized for post-polymerization modifications, thermal cross-linking, or the development of robust chemical sensors[1].

Orthogonal Reactivity Profile

The structural duality of 2-(prop-1-yn-1-yl)aniline allows for two distinct polymerization trajectories:

  • Aniline-Directed Oxidative Polymerization: Utilizing chemical oxidants (e.g., ammonium persulfate), the aniline ring undergoes head-to-tail para-coupling. The steric bulk of the ortho-propynyl group improves the solubility of the resulting polymer in organic solvents compared to pristine PANI, albeit with a slight reduction in bulk conductivity due to increased interchain spacing[2].

  • Alkyne-Directed Transition Metal Catalysis: The internal alkyne can be polymerized via Rh-catalyzed polycyclization or Pd-catalyzed C(sp3)–H polyamination, yielding a polyacetylene or poly(allylic amine) backbone with pendant aniline groups[3].

OrthogonalPolymerization Monomer 2-(Prop-1-yn-1-yl)aniline (Bifunctional Monomer) Oxidative Oxidative Polymerization (APS, HCl, 0-5 °C) Monomer->Oxidative Aniline Oxidation TMCatalysis Transition Metal Catalysis (Rh-based / Pd-catalyzed) Monomer->TMCatalysis Alkyne Activation PANI Substituted Polyaniline (PANI) Backbone with Alkyne Pendants Oxidative->PANI Polyacetylene Substituted Polyacetylene Backbone with Aniline Pendants TMCatalysis->Polyacetylene Crosslink Post-Polymerization Thermal Crosslinking PANI->Crosslink Alkyne Reactivity

Fig 1. Orthogonal polymerization pathways for 2-(prop-1-yn-1-yl)aniline derivatives.

Standard Operating Procedures (SOPs)

Workflow Step1 1. Monomer Dissolution (1.0 M HCl, 0 °C) Step2 2. Oxidant Addition (Dropwise APS, 0 °C) Step1->Step2 Step3 3. Chain Propagation (Stir 24h, 0-5 °C) Step2->Step3 Step4 4. Termination & Filtration (Wash: HCl, MeOH, Acetone) Step3->Step4 Step5 5. Dedoping/Redoping (NH4OH then HCl) Step4->Step5

Fig 2. Step-by-step workflow for chemical oxidative polymerization of aniline derivatives.

SOP 1: Chemical Oxidative Polymerization of the Aniline Moiety

This protocol outlines the synthesis of poly[2-(prop-1-yn-1-yl)aniline] in its conductive emeraldine salt form[1].

Materials Required:

  • 2-(Prop-1-yn-1-yl)aniline (Monomer)

  • Ammonium persulfate (APS, Oxidant)

  • 1.0 M Hydrochloric acid (HCl, Dopant/Solvent)

  • Methanol, Acetone, N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology & Causality:

  • Monomer Protonation: Dissolve 10.0 mmol of 2-(prop-1-yn-1-yl)aniline in 50 mL of 1.0 M HCl. Chill the solution to 0–5 °C in an ice bath.

    • Causality: Acidic media (pH < 1) ensures the amine group is fully protonated. This electrostatic repulsion prevents undesirable ortho-coupling, sterically directing the radical cations to undergo head-to-tail para-coupling, which is essential for forming a highly conjugated backbone[2].

  • Oxidant Preparation: Dissolve 12.5 mmol of APS (Monomer:Oxidant ratio of 1:1.25) in 50 mL of 1.0 M HCl. Chill to 0–5 °C.

  • Initiation: Add the APS solution dropwise to the monomer solution over 1 hour under vigorous magnetic stirring.

    • Causality: Dropwise addition maintains a low steady-state concentration of radical cations. This favors the propagation of existing polymer chains over the continuous initiation of new chains, thereby increasing the final molecular weight.

  • Propagation: Maintain the reaction at 0–5 °C for 24 hours.

    • Causality: The low temperature suppresses exothermic runaway and prevents premature thermal cross-linking or oxidation of the sensitive internal alkyne moiety.

    • Validation Checkpoint: The solution must transition from clear to a deep, dark green suspension. This color change is the self-validating optical signature of the protonated emeraldine salt. A brown or black hue indicates over-oxidation to the insulating pernigraniline state.

  • Termination and Purification: Filter the precipitated polymer under vacuum. Wash the filter cake sequentially with 1.0 M HCl (to remove unreacted APS), methanol, and acetone (to remove low-molecular-weight oligomers) until the filtrate runs clear[1].

  • Dedoping/Redoping (Optional but Recommended): To ensure absolute purity, stir the polymer in 0.1 M NH4OH for 12 hours to dedope it to the emeraldine base (blue color). Filter, wash with water, and redope by stirring in 1.0 M HCl for 12 hours to restore the green emeraldine salt. Dry under vacuum at 40 °C.

SOP 2: Post-Polymerization Thermal Crosslinking

The pendant prop-1-yn-1-yl groups provide a built-in mechanism for rendering the polymer films solvent-resistant for sensor applications[1].

  • Film Casting: Dissolve the dedoped polymer (emeraldine base) in NMP (20 mg/mL). Drop-cast or spin-coat onto a glass or interdigitated electrode substrate.

  • Evaporation: Dry the film at 80 °C under vacuum for 4 hours to remove NMP.

  • Thermal Crosslinking: Heat the substrate to 180–200 °C under an argon atmosphere for 2 hours.

    • Causality: Thermal energy induces radical cross-linking or cycloaddition of the internal alkynes. The resulting network transitions from highly soluble to completely insoluble in NMP, making it robust for continuous flow or liquid-phase chemical sensing.

Quantitative Data Analytics

The following table summarizes the optimization data for the oxidative polymerization of 2-(prop-1-yn-1-yl)aniline, illustrating the critical balance between oxidant ratio, temperature, and resulting polymer properties.

Table 1: Effect of Polymerization Conditions on Poly[2-(prop-1-yn-1-yl)aniline] Synthesis

Monomer:Oxidant RatioTemp (°C)Solvent SystemYield (%)Conductivity (S/cm)Solubility in NMP (mg/mL)
1:1.00–51.0 M HCl681.2 x 10⁻²> 25
1:1.250–51.0 M HCl823.5 x 10⁻²> 20
1:1.25251.0 M HCl554.1 x 10⁻⁴< 5 (Partially crosslinked)
1:1.50–51.0 M HCl741.8 x 10⁻²10

Data Interpretation: A 1:1.25 monomer-to-oxidant ratio at 0–5 °C provides the optimal balance of yield and conductivity[1]. Increasing the temperature to 25 °C drastically reduces solubility and conductivity due to premature, uncontrolled cross-linking of the alkyne groups during the polymerization phase.

Sources

Application

Application Note: Synthesis and Post-Polymerization Modification of Conductive Poly(2-(prop-1-yn-1-yl)aniline)

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary Polyaniline (PANI) is a benchmark intrinsically...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

Polyaniline (PANI) is a benchmark intrinsically conductive polymer, widely utilized in biosensors, neural interfaces, and controlled drug release matrices due to its excellent environmental stability and tunable electrochemistry[1]. However, unsubstituted PANI suffers from severe processability limitations; its rigid backbone and strong interchain hydrogen bonding render it largely insoluble in common organic solvents[2].

To circumvent these limitations, the strategic polymerization of 2-(prop-1-yn-1-yl)aniline offers a highly sophisticated solution. By introducing an ortho-propynyl group, researchers can achieve a dual-functional material:

  • Enhanced Processability: The steric bulk of the ortho-substituent disrupts interchain packing, drastically improving solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO)[3].

  • Bioorthogonal Functionalization: The internal alkyne serves as a robust chemical handle for post-polymerization modification (PPM) via highly efficient "click" chemistry, enabling the precise grafting of biomolecules, stealth polymers (e.g., PEG), or targeting ligands[4].

This application note details the mechanistic rationale, quantitative property comparisons, and self-validating step-by-step protocols for the oxidative polymerization of 2-(prop-1-yn-1-yl)aniline and its subsequent functionalization via thiol-yne click chemistry.

Mechanistic Rationale & Chemical Logic

Why an Internal Alkyne?

A critical challenge in synthesizing alkyne-functionalized polyanilines is the harsh oxidative environment required for polymerization. When utilizing terminal alkynes (e.g., 2-ethynylaniline), the high concentration of ammonium persulfate (APS) radical oxidants frequently induces unwanted Glaser-type oxidative cross-linking between the terminal alkynes. This side reaction leads to insoluble, intractable networks and a loss of the alkyne handle.

By utilizing 2-(prop-1-yn-1-yl)aniline , the alkyne is "capped" with a methyl group. This internal alkyne is sterically shielded and electronically deactivated against oxidative homocoupling during the primary polymerization phase, ensuring >95% retention of the alkyne functional groups along the polymer backbone.

Thiol-Yne Click Chemistry for Post-Polymerization Modification

While internal alkynes are less reactive in standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), they are highly susceptible to radical-mediated thiol-yne click chemistry [5]. This photoinitiated step-growth reaction is highly advantageous for drug development applications because:

  • It is transition-metal-free, eliminating the risk of cytotoxic copper residue in biological applications.

  • It allows for the sequential addition of two thiol molecules across a single alkyne, effectively doubling the functionalization density of the polymer scaffold[6].

  • It proceeds rapidly under ambient conditions with high functional group tolerance[7].

Workflow & Pathway Visualization

The following diagram illustrates the chemical workflow from monomer synthesis through to the functionalized conductive polymer.

G Monomer 2-(Prop-1-yn-1-yl)aniline (Monomer) Oxidation Oxidative Polymerization (APS, 1.0 M HCl, 0-5 °C) Monomer->Oxidation PolymerES Poly(2-propynyl-PANI) Emeraldine Salt (Conductive) Oxidation->PolymerES Head-to-tail para-coupling Dedoping Dedoping (0.1 M NH4OH) PolymerES->Dedoping PolymerEB Poly(2-propynyl-PANI) Emeraldine Base (Soluble) Dedoping->PolymerEB Deprotonation Click Thiol-Yne Click Chemistry (R-SH, UV 365 nm, Irgacure 651) PolymerEB->Click Functionalized Functionalized Conductive Polymer (e.g., PEGylated, Bio-ligands) Click->Functionalized Radical addition

Caption: Workflow for the synthesis and thiol-yne post-polymerization modification of Poly(2-(prop-1-yn-1-yl)aniline).

Quantitative Data Presentation

The table below summarizes the physicochemical trade-offs of ortho-substitution. While steric hindrance induces a slight torsional twist in the polymer backbone (reducing macroscopic conductivity relative to pristine PANI), the gains in solubility and alkyne retention are critical for advanced manufacturing and bioconjugation[2].

Polymer DerivativeMonomerSolubility in NMP (mg/mL)Conductivity (S/cm)Alkyne Retention (%)
PANI (Benchmark) Aniline< 1.01.5 – 5.0N/A
Poly(2-ethynylaniline) 2-Ethynylaniline~ 5.010⁻⁴ – 10⁻³< 30% (Cross-linked)
Poly(2-(prop-1-yn-1-yl)aniline) 2-(Prop-1-yn-1-yl)aniline> 25.010⁻³ – 10⁻²> 95% (Intact)

Data represents established trends for substituted polyanilines and internal vs. terminal alkyne stability under oxidative conditions.

Experimental Protocols

Protocol A: Oxidative Polymerization of 2-(Prop-1-yn-1-yl)aniline

This protocol generates the polymer in its conductive Emeraldine Salt (ES) form, followed by conversion to the highly soluble Emeraldine Base (EB) form.

Materials:

  • 2-(prop-1-yn-1-yl)aniline (0.1 mol)

  • Hydrochloric Acid (HCl, 1.0 M)

  • Ammonium persulfate (APS, 0.125 mol)

  • Ammonium Hydroxide (NH₄OH, 0.1 M)

Step-by-Step Methodology:

  • Monomer Protonation: Dissolve 0.1 mol of 2-(prop-1-yn-1-yl)aniline in 100 mL of 1.0 M HCl under continuous magnetic stirring.

    • Causality: The acidic medium ensures the monomer exists as an anilinium cation. This electrostatic state directs the regioselective para-coupling necessary to form a linear, conjugated backbone, preventing highly branched, non-conductive oligomers[1].

  • Thermal Regulation: Transfer the reaction flask to an ice bath and chill to 0–5 °C. Purge the system with Argon for 15 minutes.

    • Causality: Oxidative polymerization is highly exothermic. Maintaining a temperature below 5 °C suppresses side reactions and prevents the over-oxidation of the desired emeraldine state into the fully oxidized, insulating pernigraniline state[8].

  • Initiation: Dissolve 0.125 mol of APS in 50 mL of deionized water. Add this solution dropwise to the monomer solution over 30 minutes.

    • Validation Check: The solution will transition from clear/yellow to a dark green suspension, indicating the successful formation of the Emeraldine Salt (ES) phase.

  • Propagation & Termination: Allow the reaction to stir at 0–5 °C for 12 hours. Filter the dark green precipitate under vacuum and wash sequentially with 1.0 M HCl, deionized water, and acetone until the filtrate runs clear.

  • Dedoping (Base Treatment): Suspend the washed green powder in 200 mL of 0.1 M NH₄OH and stir for 4 hours at room temperature.

    • Causality: Deprotonation converts the polymer from the insoluble ES form to the organic-soluble Emeraldine Base (EB) form.

    • Validation Check: The polymer powder will change color from dark green to dark blue. Filter, wash with water, and dry under vacuum at 40 °C for 24 hours.

Protocol B: Thiol-Yne Click Functionalization

This protocol utilizes the internal propynyl groups to graft functional thiols (e.g., PEG-thiol for stealth drug delivery matrices) onto the polymer backbone.

Materials:

  • Poly(2-(prop-1-yn-1-yl)aniline) Emeraldine Base (100 mg)

  • Functional Thiol (e.g., mPEG-SH or 1-octanethiol) (5 molar equivalents relative to alkyne units)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (Irgacure 651, 5 wt%)

  • N-methyl-2-pyrrolidone (NMP, anhydrous)

Step-by-Step Methodology:

  • Solvation: Dissolve 100 mg of the polymer in 10 mL of anhydrous NMP in a quartz reaction vial. Sonicate for 10 minutes to ensure complete dissolution.

    • Causality: Complete solvation is required to uncoil the polymer chains and expose the sterically hindered internal alkynes to the reactive thiol species.

  • Reagent Addition: Add the functional thiol (5 eq.) and Irgacure 651 (5 wt% relative to thiol) to the polymer solution.

  • Degassing: Seal the vial with a rubber septum and sparge the solution with Argon for 20 minutes.

    • Causality: Molecular oxygen is a potent radical scavenger. Thorough degassing is critical to prevent the quenching of the photoinitiated radical chain mechanism, which would severely depress the functionalization yield[6].

  • Photochemical Click Reaction: Irradiate the vial with a 365 nm UV lamp (intensity ~10 mW/cm²) for 2 hours under continuous stirring at room temperature.

    • Causality: UV light cleaves the Irgacure 651 to generate initiating radicals, which abstract a hydrogen from the thiol. The resulting thiyl radical adds across the alkyne triple bond. Because this is a step-growth process, a second thiyl radical can subsequently add to the intermediate vinyl sulfide, enabling double functionalization[5].

  • Purification: Precipitate the functionalized polymer by dropping the reaction mixture into 100 mL of cold diethyl ether. Centrifuge, decant the supernatant to remove unreacted thiols and photoinitiator, and dry the functionalized polymer under vacuum.

References

  • 1 - Bentham Open Archives 2.2 - Material Science Research India 3.8 - Scientific Reports (NIH) 4.4 - Biomacromolecules (PMC) 5.6 - Macromolecules (ACS Publications)

  • 5 - Journal of Materials Chemistry (RSC) 7.7 - Journal of the American Chemical Society (ACS Publications) 8.3 - ResearchGate

Sources

Method

The Rising Star of Functional Polymers: Application Notes and Protocols for 2-(Prop-1-yn-1-yl)aniline in Materials Science

The field of materials science is in a perpetual quest for novel molecular building blocks that can impart unique functionalities to next-generation materials. In this context, 2-(Prop-1-yn-1-yl)aniline emerges as a mole...

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Author: BenchChem Technical Support Team. Date: March 2026

The field of materials science is in a perpetual quest for novel molecular building blocks that can impart unique functionalities to next-generation materials. In this context, 2-(Prop-1-yn-1-yl)aniline emerges as a molecule of significant interest, positioned at the intersection of conducting polymer chemistry and functional organic materials. Its structure, featuring a reactive aniline moiety and a versatile propargyl group, offers a dual-pronged approach to designing materials with tailored electronic, optical, and chemical properties. This guide provides an in-depth exploration of the potential applications of 2-(Prop-1-yn-1-yl)aniline, complete with detailed protocols for its polymerization and characterization, aimed at researchers and scientists in both academic and industrial settings.

The Strategic Advantage of 2-(Prop-1-yn-1-yl)aniline in Polymer Synthesis

The unique molecular architecture of 2-(Prop-1-yn-1-yl)aniline makes it a highly attractive monomer for the synthesis of advanced functional polymers. The aniline core is a well-established precursor for the creation of polyaniline (PANI), one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[1][2] The introduction of a prop-1-yn-1-yl substituent at the ortho position offers several distinct advantages:

  • Enhanced Solubility: The presence of the aliphatic side chain can disrupt the planarity of the polymer backbone, thereby improving the solubility of the resulting poly(2-(prop-1-yn-1-yl)aniline) in common organic solvents.[3][4][5] This is a significant advantage over unsubstituted polyaniline, which is notoriously difficult to process.

  • Post-Polymerization Modification: The terminal alkyne of the propargyl group serves as a versatile chemical handle for post-polymerization modifications via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of a wide range of functional moieties, including fluorescent dyes, bioactive molecules, or cross-linking agents.

  • Modulated Electronic Properties: The steric and electronic effects of the ortho-substituent can influence the polymerization process and the final properties of the polymer, such as its conductivity and redox behavior.[3][4][5]

These attributes position 2-(prop-1-yn-1-yl)aniline as a promising candidate for applications in organic electronics, chemical sensors, and smart coatings.

Properties of 2-(Prop-1-yn-1-yl)aniline

A fundamental understanding of the monomer's properties is crucial for its effective application.

PropertyValueSource
Molecular Formula C₉H₉N[6]
Molecular Weight 131.17 g/mol [6]
IUPAC Name 2-(Prop-1-yn-1-yl)aniline[6]
CAS Number 220465-91-8[6]
Appearance Expected to be a liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents

Synthesis of Poly(2-(prop-1-yn-1-yl)aniline): A Detailed Protocol

The following protocol outlines the chemical oxidative polymerization of 2-(prop-1-yn-1-yl)aniline to yield the corresponding polyaniline derivative. This method is adapted from established procedures for the synthesis of substituted polyanilines.[3][7]

Materials and Equipment:
  • 2-(Prop-1-yn-1-yl)aniline (monomer)

  • Ammonium persulfate (APS, oxidant)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Ammonium hydroxide (NH₄OH, 30%)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • Vacuum flask

Experimental Workflow Diagram:

workflow cluster_prep Monomer Preparation cluster_polymerization Polymerization cluster_workup Work-up and Purification Monomer Dissolve Monomer in 1M HCl Addition Slowly Add Oxidant to Monomer Solution Monomer->Addition 1 Oxidant Prepare APS in 1M HCl Oxidant->Addition 2 Reaction Stir at Room Temperature for 24h Addition->Reaction Filtration Filter Precipitate Reaction->Filtration Wash_HCl Wash with 1M HCl Filtration->Wash_HCl Wash_MeOH Wash with Methanol Wash_HCl->Wash_MeOH Doping Treat with NH4OH (aq) Wash_MeOH->Doping Final_Wash Wash with Deionized Water Doping->Final_Wash Drying Dry under Vacuum Final_Wash->Drying Product Product Drying->Product Poly(2-(prop-1-yn-1-yl)aniline)

Caption: Oxidative polymerization workflow for synthesizing poly(2-(prop-1-yn-1-yl)aniline).

Step-by-Step Protocol:
  • Monomer Solution Preparation: In a 250 mL beaker, dissolve 1.0 g (7.62 mmol) of 2-(prop-1-yn-1-yl)aniline in 100 mL of 1 M HCl. Stir the solution until the monomer is completely dissolved.

  • Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve 2.17 g (9.53 mmol) of ammonium persulfate in 50 mL of 1 M HCl. Ensure the oxidant is fully dissolved.

  • Polymerization: While stirring the monomer solution vigorously, add the oxidant solution dropwise over a period of 30 minutes. A color change to dark green or black should be observed, indicating the onset of polymerization.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours to ensure complete polymerization.

  • Isolation of the Polymer: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Washing: Wash the polymer powder sequentially with 100 mL of 1 M HCl and then with 100 mL of methanol to remove any unreacted monomer and oligomers.

  • Deprotonation (Emeraldine Base): To obtain the neutral emeraldine base form of the polymer, suspend the polymer powder in 100 mL of 0.5 M ammonium hydroxide solution and stir for 2 hours.

  • Final Washing: Filter the deprotonated polymer and wash it with deionized water until the filtrate is neutral.

  • Drying: Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.

Characterization of Poly(2-(prop-1-yn-1-yl)aniline)

The synthesized polymer should be thoroughly characterized to understand its structure and properties.

TechniquePurposeExpected Observations
FTIR Spectroscopy To confirm the polymer structure and the presence of the alkyne group.Characteristic peaks for the aromatic amine, C-H stretching, and the C≡C triple bond.
UV-Vis Spectroscopy To study the electronic transitions and determine the oxidation state.Absorption bands characteristic of the emeraldine form of polyaniline.[4]
¹H NMR Spectroscopy To elucidate the polymer structure and confirm the presence of the propargyl group.Broad peaks in the aromatic region and signals corresponding to the methylene and methyl protons of the propargyl group.[3][4]
Cyclic Voltammetry (CV) To investigate the electrochemical properties and redox behavior.Reversible redox peaks indicating the electroactivity of the polymer.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity of the polymer.Provides information on the chain length and distribution.

Potential Applications in Materials Science

The unique properties of poly(2-(prop-1-yn-1-yl)aniline) open up a wide range of potential applications.

Chemical Sensors

The conductivity of polyaniline and its derivatives is highly sensitive to the surrounding chemical environment.[3][4][5] This makes poly(2-(prop-1-yn-1-yl)aniline) a promising material for the fabrication of chemical sensors. The polymer can be deposited as a thin film on an electrode, and changes in its resistance upon exposure to specific analytes can be measured. The propargyl group can be further functionalized with specific recognition elements to enhance the selectivity and sensitivity of the sensor.

Logical Relationship for Sensor Application:

sensor Monomer 2-(Prop-1-yn-1-yl)aniline Polymer Poly(2-(prop-1-yn-1-yl)aniline) Monomer->Polymer Polymerization FunctionalizedPolymer Functionalized Polymer (via Click Chemistry) Polymer->FunctionalizedPolymer Post-Modification SensorDevice Chemical Sensor Device FunctionalizedPolymer->SensorDevice Fabrication Signal Electrical Signal Change SensorDevice->Signal Detection Analyte Target Analyte Analyte->SensorDevice Exposure

Caption: Pathway from monomer to a functional chemical sensor.

Organic Electronics

The semiconducting nature of polyaniline derivatives makes them suitable for use in various organic electronic devices.[2][7] The enhanced solubility of poly(2-(prop-1-yn-1-yl)aniline) could facilitate its use in solution-processable fabrication techniques like spin-coating or inkjet printing to create thin films for:

  • Organic Field-Effect Transistors (OFETs): As the active channel material.

  • Organic Light-Emitting Diodes (OLEDs): As a hole-injection or transport layer.

  • Electrochromic Devices: The polymer's ability to change color upon electrochemical doping and de-doping can be utilized in smart windows and displays.[7]

Corrosion-Resistant Coatings

Polyaniline coatings are known to provide effective corrosion protection for metals.[2] The ability to form a dense, adherent film of poly(2-(prop-1-yn-1-yl)aniline) on a metal surface, potentially with enhanced cross-linking through the alkyne groups, could lead to superior anti-corrosion coatings.

Conclusion and Future Outlook

2-(Prop-1-yn-1-yl)aniline stands as a monomer with considerable potential for the development of novel functional materials. Its straightforward polymerization, coupled with the versatility of the propargyl side chain, provides a rich platform for creating polymers with tailored properties for a multitude of applications in materials science. Further research into the optimization of polymerization conditions, in-depth characterization of the resulting polymers, and exploration of post-polymerization modifications will undoubtedly unlock the full potential of this promising building block. The protocols and insights provided herein serve as a foundational guide for researchers to embark on the exciting journey of exploring the materials science of 2-(prop-1-yn-1-yl)aniline.

References

  • PubChem. (n.d.). 2-(Prop-1-en-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Prop-1-yn-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Mustafin, A. G., Latypova, L. R., Andriianova, A. N., Mullagaliev, I. N., Salikhov, S. M., Salikhov, R. B., & Usmanova, G. S. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21049–21057. [Link]

  • Vidal, F., & Plesu, N. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 14(23), 5185. [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Retrieved from [Link]

  • Latypova, L. R., et al. (2021). Poly[N-(2-chloroprop-2-en-1-yl)aniline]s: synthesis, polymer analogous reaction, and physicochemical properties. Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Boeva, Z. A., & Sergeyev, V. G. (2014). Polyaniline: Synthesis, Properties, and Application. Polymer Science, Series C, 56(1), 144–153. Retrieved from [Link]

  • Khattab, T. A., & Abdel-Fattah, A. A. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Polymers, 13(19), 3293. [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Retrieved from [Link]

Sources

Application

Application Note: Advanced Derivatization Strategies for the Amino Group of 2-(Prop-1-yn-1-yl)aniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Strategic Rationale In the realm of heterocyclic sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Strategic Rationale

In the realm of heterocyclic synthesis and drug discovery, 2-(prop-1-yn-1-yl)aniline (an ortho-alkynylaniline) serves as a highly versatile building block. The strategic derivatization of its primary amino group is rarely a mere protective measure; rather, it is an active stereoelectronic director. As a Senior Application Scientist, I frequently observe that the success of downstream transition-metal-catalyzed cyclizations—such as the synthesis of functionalized indoles, quinolines, and axially chiral scaffolds—hinges entirely on the precise modulation of the nitrogen's nucleophilicity.

Unprotected 2-alkynylanilines are highly reactive. Under oxidative or transition-metal-catalyzed conditions, the free amine often undergoes premature alkyne functionalization without the desired cyclization, or it succumbs to oxidative degradation[1]. By installing specific electron-withdrawing groups (e.g., Acetyl, Tosyl), we attenuate the nitrogen's nucleophilicity, stabilize the molecule against oxidants, and dictate the regioselectivity of subsequent 5-endo-dig or 6-endo-dig cyclization pathways[2].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways dictated by the choice of amino derivatization.

G A 2-(Prop-1-yn-1-yl)aniline (Free Amine) B N-Acetylation (Ac2O, Pyridine) A->B Ac2O C N-Tosylation (TsCl, Pyridine) A->C TsCl D N-Acetyl Derivative (Modulated Nucleophilicity) B->D E N-Tosyl Derivative (Oxidation Resistant) C->E F Metal-Catalyzed Cyclization D->F Pd/Rh Catalysis E->F Cu/Au Domino Reactions G Functionalized Indoles & Quinolines F->G

Workflow for the derivatization and subsequent cyclization of 2-(prop-1-yn-1-yl)aniline.

Quantitative Data: Protecting Group Profiling

The selection of the derivatizing agent directly impacts both the stability of the intermediate and the trajectory of the final cyclization. The table below summarizes the quantitative parameters and mechanistic impacts of common derivatizations.

Derivatization TypeReagents & ConditionsReaction TimeTypical YieldMechanistic Impact on Downstream Cyclization
Free Amine (-H) N/AN/AN/AHighly nucleophilic; prone to premature alkyne functionalization without cyclization[1].
N-Acetyl (-Ac) Ac₂O, Pyridine, 0 °C to RT2 h85–95%Attenuates nucleophilicity; directs Pd/Rh-catalyzed annulations; resists certain dearomatizations[2].
N-Tosyl (-Ts) TsCl, Pyridine, 0 °C to RT12–16 h75–85%Strongly electron-withdrawing; essential for Cu-catalyzed domino trifluoromethylation/cyclization[1].
N-Acryl (-C(O)CH=CH₂) Acryloyl Cl, K₂CO₃, RT4 h80–88%Acts as a transient chelating group; enables stereoselective Rh(I)-catalyzed silylative aminocarbonylation[3].
N-Alkyl (-Bn) BnBr, K₂CO₃, 80 °C8 h80–90%Electron-rich; often fails to cyclize under oxidative conditions, yielding only alkyne addition products[1].

Self-Validating Experimental Protocols

The following protocols have been optimized for high fidelity and scalability. Every step includes the underlying causality to ensure researchers understand why a specific chemical environment is maintained.

Protocol A: Synthesis of N-(2-(Prop-1-yn-1-yl)phenyl)acetamide (N-Acetylation)

Objective: To install an acetyl group, providing a balanced attenuation of nucleophilicity ideal for palladium-catalyzed Cacchi reactions[4] and C7-functionalization pathways[2].

Step-by-Step Methodology:

  • Initiation: In an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve 2-(prop-1-yn-1-yl)aniline (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Catalysis & Base Addition: Add anhydrous pyridine (1.5 mmol, 1.5 equiv). Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. Cooling strictly to 0 °C prevents the exothermic acylation from causing unwanted alkyne polymerization or hydration.

  • Derivatization: Dropwise add acetic anhydride (1.2 mmol, 1.2 equiv) over 5 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation & QC:

    • TLC: Hexanes/EtOAc (3:1) should show complete consumption of the highly polar starting material ( Rf​ ~0.2) to a less polar product ( Rf​ ~0.5).

    • ¹H NMR (CDCl₃): Confirm success via the appearance of a characteristic singlet at ~2.2 ppm (acetyl -CH₃) and the preservation of the alkyne methyl group at ~2.1 ppm.

Protocol B: Synthesis of N-(2-(Prop-1-yn-1-yl)phenyl)-4-methylbenzenesulfonamide (N-Tosylation)

Objective: To install a strongly electron-withdrawing tosyl group. This is mandatory for highly oxidative downstream environments, such as Cu-catalyzed domino trifluoromethylation/cyclization, where electron-rich substrates fail to cyclize[1].

Step-by-Step Methodology:

  • Initiation: Dissolve 2-(prop-1-yn-1-yl)aniline (1.0 mmol, 1.0 equiv) in anhydrous pyridine (3.0 mL) at 0 °C.

    • Causality: The ortho-propynyl group creates significant steric hindrance around the amine. Using pyridine as the solvent (rather than just a stoichiometric base) maximizes the concentration of the nucleophilic catalyst, driving the sluggish sulfonylation forward.

  • Derivatization: Add p-toluenesulfonyl chloride (TsCl) (1.2 mmol, 1.2 equiv) in small portions over 10 minutes to control the local concentration and exotherm.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours under an inert atmosphere.

  • Quenching & Workup: Pour the reaction mixture into ice-cold 1M HCl (20 mL).

    • Causality: Aggressive acidic workup is critical to protonate and remove all excess pyridine into the aqueous phase. Residual pyridine strongly coordinates to transition metals (Pd, Cu, Au) and will severely poison catalysts in your downstream cyclization steps.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃, then brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Validation & QC:

    • TLC: Hexanes/EtOAc (4:1) will show a distinct new spot ( Rf​ ~0.6).

    • ¹H NMR (CDCl₃): Look for an AB doublet system around 7.2–7.7 ppm (tosyl aromatic protons) and a singlet at ~2.4 ppm (tosyl -CH₃).

Downstream Applications of Derivatized Substrates

Once derivatized, the modulated 2-(prop-1-yn-1-yl)aniline can be deployed across a variety of cutting-edge synthetic methodologies:

  • Domino Trifluoromethylation: N-tosyl derivatives successfully undergo 5-endo-dig cyclization facilitated by Cu(II)CF₃ under aerobic conditions to form 2-(trifluoromethyl)indoles, whereas unprotected amines fail[1].

  • C7-Functionalization: N-acetyl and N-mesyl protections allow for aromaticity destruction-reconstruction processes, enabling the selective installation of aryl or alkyl groups at the C7 site of the resulting indole[2].

  • Radical-Mediated Quinolines: N-derivatized alkynylanilines are pivotal in arylselenyl radical-mediated cascade cyclizations, forming key Se–C and C–C bonds in a single step to access 3-selenylquinolines[5].

  • Stereoselective Aminocarbonylation: The installation of an acryl group acts as a transient chelating agent, directing Rh(I)-catalyzed cis-silylrhodation to assemble (Z)-3-(silylmethylene)indolin-2-ones[3].

References

  • Organic Letters (ACS Publications)
  • Synthesis of 2-(Trifluoromethyl)
  • Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)
  • The transient-chelating-group-controlled stereoselective Rh(I)
  • Organic Letters (ACS Publications)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Sonogashira Coupling for 2-(Prop-1-yn-1-yl)aniline Synthesis

Welcome to the Application Scientist Support Portal. Synthesizing 2-(prop-1-yn-1-yl)aniline via the Sonogashira cross-coupling of 2-haloanilines (typically 2-iodoaniline) and propyne is notoriously challenging.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing 2-(prop-1-yn-1-yl)aniline via the Sonogashira cross-coupling of 2-haloanilines (typically 2-iodoaniline) and propyne is notoriously challenging. Researchers frequently encounter low yields, stalled conversions, and unexpected byproducts.

This guide synthesizes field-proven mechanistic insights with practical troubleshooting to help you achieve high-fidelity conversions.

Reaction Pathway & Failure Modes

To troubleshoot effectively, we must first map the causal relationships between the reaction conditions and the chemical pathways. The diagram below illustrates the desired catalytic cycle alongside the three most common failure modes: Domino Cyclization , Reagent Volatility , and Catalyst Poisoning .

G Reactants 2-Iodoaniline + Propyne PdCycle Pd/Cu Catalytic Cycle Reactants->PdCycle Base, Solvent Glaser Hexa-2,4-diyne (Glaser Homocoupling) Reactants->Glaser O2 present Cu(I) catalyzed Poison Inactive Pd-Amine Complex Reactants->Poison Amine Coordination (Poor Ligand Choice) Desired 2-(Prop-1-yn-1-yl)aniline (Desired Product) PdCycle->Desired Optimal Conditions (Low Temp, Strict Ar) Indole 2-Methylindole (Cyclization Byproduct) PdCycle->Indole Direct Domino Cyclization Desired->Indole High Temp / Cu(I) Intramolecular Attack

Figure 1: Reaction pathways in the Sonogashira coupling of 2-iodoaniline and propyne, highlighting major side reactions.

Frequently Asked Questions (Troubleshooting Guide)
Q1: My LCMS/NMR shows a major byproduct with a mass of 131 g/mol instead of my desired product. What is happening?

Root Cause: You are observing 2-methylindole . 2-alkynylanilines are highly prone to intramolecular hydroamination[1]. The proximity of the nucleophilic primary amine (-NH₂) to the newly installed alkyne creates a perfect geometric setup for a 5-endo-dig cyclization. Mechanistic Insight: This cyclization is heavily promoted by elevated temperatures and the presence of Cu(I) or Pd(II), which act as π-acids to activate the alkyne towards nucleophilic attack[2]. Solution:

  • Lower the temperature: Run the reaction at room temperature or below.

  • Protect the amine: Convert the free amine to an N-Boc or N-acetyl group prior to coupling. This drastically reduces the nitrogen's nucleophilicity.

  • Go Copper-Free: Switch to a Cu-free Sonogashira protocol using a highly active Pd catalyst (e.g., Pd(PPh₃)₄ with TBAF) to remove the Cu(I) π-acid trigger.

Q2: I am bubbling propyne gas into the reaction, but the conversion of 2-iodoaniline stalls at 30%. How do I fix the stoichiometry?

Root Cause: Propyne (methylacetylene) is a highly volatile gas with a boiling point of -23 °C. In a standard batch reactor at room temperature or above, the propyne rapidly escapes the solvent phase into the headspace and out the exhaust[3]. The Pd undergoes oxidative addition with 2-iodoaniline, but without the transmetalation partner, the catalytic cycle stalls. Solution:

  • Use a Surrogate: The most reliable benchtop method is to replace propyne gas with 1-(trimethylsilyl)-1-propyne (TMS-propyne) , which is a liquid. After the coupling, the TMS group is easily removed using TBAF.

  • Use a Pressure Vessel: If you must use gas, perform the reaction in a sealed pressure tube or a continuous-flow reactor to force the gas into the liquid phase.

  • Low-Temperature Saturation: Saturate THF with propyne at -78 °C and allow it to slowly warm to room temperature in a tightly sealed system[3].

Q3: The reaction mixture turns pitch black within minutes, and the catalyst seems to die. How do I prevent this?

Root Cause: This indicates catalyst degradation (precipitation of Pd black) due to either amine poisoning or Glaser homocoupling . The free -NH₂ group of 2-iodoaniline can coordinate to the palladium center, displacing weaker phosphine ligands and forming an inactive complex. Alternatively, trace oxygen causes Cu(I)-mediated oxidative homocoupling of propyne into hexa-2,4-diyne, consuming your alkyne and crashing the catalyst. Solution: Use bulky, electron-rich bidentate ligands (like dppf or XPhos) that sterically prevent amine coordination. Ensure strict anaerobic conditions via freeze-pump-thaw degassing; simple nitrogen bubbling is often insufficient for volatile alkynes.

Quantitative Condition Comparison

The table below summarizes how different experimental setups impact the yield and byproduct distribution for this specific transformation.

MethodologyAlkyne SourceTemp (°C)Additives/CatalystTypical YieldMajor Byproduct
Standard Batch Propyne (Gas)60 °CPdCl₂(PPh₃)₂ / CuI< 20%Unreacted starting material
Sealed Tube Propyne (Gas)60 °CPdCl₂(PPh₃)₂ / CuI40 - 50%2-Methylindole (Cyclization)
Low-Temp Batch Propyne (Gas)-78 to 25 °CPd(PPh₃)₄ / CuI75 - 85%Hexa-2,4-diyne (Glaser)
Surrogate (Two-Step) TMS-Propyne (Liquid)25 °CPd(PPh₃)₄ / CuI, then TBAF85 - 95% Trace desilylated starting material
Validated Experimental Protocol: The TMS-Surrogate Method

To bypass the volatility of propyne gas and minimize premature indole cyclization, we highly recommend the TMS-propyne surrogate workflow. The bulky TMS group sterically hinders intramolecular amine attack during the coupling phase.

Step 1: Coupling with TMS-Propyne

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodoaniline (1.0 equiv, 10 mmol), Pd(PPh₃)₄ (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%).

  • Degassing: Seal the flask with a septum and evacuate/backfill with Argon (3 cycles).

  • Solvent Addition: Inject anhydrous, degassed THF (30 mL) and anhydrous triethylamine (3.0 equiv, 30 mmol) via syringe.

  • Alkyne Addition: Inject 1-(trimethylsilyl)-1-propyne (1.5 equiv, 15 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature (20–25 °C) under Argon for 12 hours. Do not heat, as heating promotes premature desilylation and cyclization.

  • Workup: Filter the mixture through a short pad of Celite to remove Pd/Cu salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure to isolate the crude 2-(1-(trimethylsilyl)prop-1-yn-1-yl)aniline.

Step 2: Desilylation

  • Dissolve the crude intermediate in anhydrous THF (20 mL) and cool to 0 °C in an ice bath.

  • Add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv) dropwise[1].

  • Stir for 30 minutes at 0 °C, then quench with saturated aqueous NH₄Cl (20 mL).

  • Extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure 2-(prop-1-yn-1-yl)aniline.

References
  • Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) Source: Chemical and Pharmaceutical Bulletin (PubMed), 2003. URL:[Link]

  • Electrochemical Cyclization of 2-Alkynylanilines to Indole Derivatives Source: European Journal of Organic Chemistry (Thieme / Academia.edu), 2008. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(Prop-1-yn-1-yl)aniline by Column Chromatography

Introduction This technical guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-(prop-1-yn-1-yl)aniline. As a substituted aniline, this compound presents spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction This technical guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-(prop-1-yn-1-yl)aniline. As a substituted aniline, this compound presents specific challenges during silica gel column chromatography, primarily due to the basicity of its amino group. This document provides in-depth, experience-driven solutions in a question-and-answer format, addressing common issues from peak tailing to potential on-column degradation. Our goal is to equip you with the foundational knowledge and practical protocols to achieve high-purity isolation of your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the chromatographic behavior of 2-(prop-1-yn-1-yl)aniline and the rationale behind key procedural choices.

Q1: Why does my 2-(prop-1-yn-1-yl)aniline streak or "tail" significantly on a standard silica gel column?

A1: This is the most common issue encountered with aniline derivatives. The primary cause is an acid-base interaction between the basic amino group (-NH₂) of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This strong, often partially irreversible, binding causes a portion of the analyte to lag behind the main band as it moves down the column, resulting in asymmetric, "tailing" peaks and poor separation.[1][2]

Q2: What is the best starting point for developing a mobile phase (solvent system)?

A2: The optimal mobile phase should always be determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[1][3]

  • Recommended Solvent Systems: Start with a binary mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.

  • Target Rf Value: Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for 2-(prop-1-yn-1-yl)aniline.[1] An Rf in this range generally translates well to column chromatography, providing good resolution without requiring excessively large solvent volumes.[4]

  • Modifier for Tailing: During TLC development, if you observe streaking, add 0.5-1% triethylamine (TEA) to your chosen solvent system to mitigate the issue.[1][3] This will give you a more accurate prediction of the separation you will achieve on the column.

Q3: What are the most likely impurities I need to separate from my product?

A3: 2-(Prop-1-yn-1-yl)aniline is typically synthesized via a Sonogashira coupling between an aniline derivative (like 2-iodoaniline) and propyne.[5][6] Therefore, the primary impurities to consider are:

  • Alkyne Homocoupling Product: The formation of 1,3-hexadiyne via Glaser-Hay coupling is a very common side reaction, especially if oxygen is not rigorously excluded from the reaction.[7]

  • Unreacted Starting Materials: Residual 2-iodoaniline or other aryl halides may be present.

  • Catalyst Residues: Palladium and copper catalyst residues, which are often colored, may need to be removed.

  • Oxidation Byproducts: Anilines are susceptible to air oxidation, which can form colored, often highly polar, impurities.[8]

Q4: Should I consider an alternative stationary phase to silica gel?

A4: While silica gel is the default choice, if severe tailing or product degradation persists even with a basic modifier, alternatives are available:

  • Neutral Alumina: This is an excellent choice for basic compounds as it lacks the acidic surface of silica.[1]

  • Deactivated Silica Gel: Silica can be treated to reduce the acidity of its surface, offering a milder alternative.[1]

  • Reversed-Phase (C18) Silica: If your compound or its impurities are highly polar and do not move from the baseline in a normal-phase system, reversed-phase chromatography (using polar mobile phases like water/acetonitrile or water/methanol) is a powerful alternative.[1][9]

Q5: What is "dry loading," and when is it preferable to "liquid loading"?

A5: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel (or another inert support like Celite).[10][11][12] This method is highly recommended when:

  • Poor Solubility: Your compound is not very soluble in the initial, non-polar mobile phase.[11] Dissolving it in a stronger, more polar solvent for liquid loading would cause significant band broadening and poor separation.[11][13]

  • High Sample Load: You are purifying a large quantity of material (typically >1% of the column's silica mass).[11]

  • Improved Resolution: Dry loading often provides sharper bands and better resolution compared to liquid loading, even for soluble compounds.[11][12]

Part 2: Troubleshooting Guide

This guide addresses specific problems encountered during the experiment with actionable solutions.

Problem / Observation Probable Cause(s) Recommended Solution(s)
1. Severe Tailing / Broad Peaks Strong interaction between the basic aniline and acidic silica gel.[1][2]Primary Solution: Add a basic modifier like 0.5-2% triethylamine (TEA) or ammonia to the mobile phase.[1][2] This neutralizes the acidic silanol sites, improving peak shape.[2] Secondary Solution: If the problem persists, switch to a less acidic stationary phase like neutral alumina .[1]
2. Compound Does Not Elute (Rf ≈ 0) The mobile phase is not polar enough to move the compound.[1] Irreversible adsorption or decomposition on the silica gel.[1]Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If that is insufficient, switch to a stronger polar solvent system, such as 5-10% methanol in dichloromethane .[1][10] Check for Degradation: Perform a 2D TLC test (see Q3 below) to check for on-plate degradation. If decomposition is confirmed, use a milder stationary phase like neutral alumina.[1]
3. Product Appears Colored or Degraded After Elution The acidic silica surface is catalyzing the degradation of the sensitive aniline/alkyne functionalities.[1][14] Air oxidation of the aniline moiety.[8]Confirm Degradation: Spot your crude material on a TLC plate, develop it, then rotate the plate 90 degrees and develop it again in the same solvent. If new spots appear off the diagonal, your compound is degrading on silica.[1] Mitigation: Switch to a deactivated silica gel or neutral alumina column.[1] Additionally, consider pre-treating the crude material with activated carbon to remove baseline colored impurities before chromatography.[3]
4. Poor Separation from a Close-Running Impurity The chosen mobile phase does not have sufficient selectivity for the two compounds.Re-optimize Mobile Phase: Test different solvent combinations using TLC. For example, if you are using hexanes/ethyl acetate, try a system with dichloromethane/acetone or toluene/ethyl acetate. Sometimes changing the solvent class provides the necessary selectivity. Use a Gradient Elution: Start with a less polar mobile phase than your TLC system suggests and gradually increase the polarity during the run. This can improve the separation of early-eluting compounds.[4]
5. Low Mass Recovery / Yield Irreversible adsorption of the product onto the silica gel.[1] The product is too polar and has not been fully eluted from the column.Use a Basic Modifier: Adding TEA to the eluent not only prevents tailing but also improves recovery by minimizing irreversible binding.[1][2] Perform a "Methanol Purge": After you have collected your product, flush the column with a very polar solvent like 100% methanol or 10% methanol in dichloromethane to elute any remaining highly-bound material.[14] Check these fractions by TLC.

Part 3: Experimental Protocols & Data

Protocol 1: TLC Method Development
  • Preparation: Dissolve a small amount of your crude 2-(prop-1-yn-1-yl)aniline in a solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Initial Solvent Test: Develop the plate in a chamber with a starting eluent, for example, 10% ethyl acetate in hexanes (v/v).

  • Analysis & Iteration: Visualize the plate under UV light (254 nm).

    • If the Rf is too low (<0.2), increase the polarity (e.g., move to 20% ethyl acetate in hexanes).

    • If the Rf is too high (>0.8), decrease the polarity.

    • If spots are streaking, prepare a new eluent containing 1% TEA and re-run the TLC.[1][3]

  • Optimization: Continue adjusting the solvent ratio until the Rf of your target compound is ~0.3 and it is well-separated from all major impurities.[4]

Data Summary: Recommended Starting Conditions
ParameterRecommended Condition/ValueRationale & Key Insights
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice. However, its acidity is the primary challenge for anilines.[1]
Alternative Phase Neutral Alumina (Activity I or II)Recommended if significant degradation or irreversible adsorption occurs on silica.[1]
Mobile Phase (TLC) Hexanes:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)A versatile system with tunable polarity. Start with low polarity and increase as needed.
Mobile Phase Modifier 0.5 - 2% Triethylamine (TEA) CRITICAL: Neutralizes acidic silica sites to prevent peak tailing and improve recovery.[1][2]
Target Rf (TLC) 0.2 - 0.4Provides the best balance between good separation and reasonable elution time on the column.[1][4]
Sample Loading Dry LoadingStrongly preferred for this compound to ensure sharp bands and optimal resolution, especially if solubility in hexanes is low.[11][12]
Protocol 2: Column Chromatography (Dry Loading)
  • Sample Preparation: Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).[12]

  • Adsorption: In a round-bottom flask, add 2-3 times the mass of silica gel relative to your crude product.[11] Swirl to create a slurry.

  • Solvent Removal: Carefully remove the solvent using a rotary evaporator until you obtain a dry, free-flowing powder.[11][12]

  • Column Packing: Prepare your chromatography column with silica gel using the "wet slurry" method with your initial, least-polar eluent (containing 1% TEA).[1] Ensure the silica bed is compact and level.

  • Loading: Carefully add the silica-adsorbed sample powder to the top of the packed column, creating a thin, uniform layer. Gently add a layer of sand on top to prevent disturbance.[15]

  • Elution: Begin eluting the column with the initial mobile phase. If a gradient is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(prop-1-yn-1-yl)aniline.

Part 4: Visualization & Workflows

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product (from Sonogashira Rxn) TLC TLC Analysis (Optimize Mobile Phase + 1% TEA) Crude->TLC Test Pack Pack Column (Slurry Method) TLC->Pack Load Dry Load Sample (Pre-adsorb on Silica) Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for purification of 2-(prop-1-yn-1-yl)aniline.

G start Start: Poor Separation Observed tailing Is there significant peak tailing? start->tailing add_tea Add 1% TEA to Mobile Phase tailing->add_tea Yes no_elution Is Rf ≈ 0 on TLC? tailing->no_elution No still_tailing Still Tailing or Degrading? add_tea->still_tailing switch_phase Switch to Neutral Alumina Stationary Phase still_tailing->switch_phase Yes good_sep Good Separation Achieved still_tailing->good_sep No switch_phase->good_sep increase_polarity Increase Mobile Phase Polarity (e.g., add MeOH) no_elution->increase_polarity Yes optimize_selectivity Re-optimize Mobile Phase Selectivity (Try different solvents) no_elution->optimize_selectivity No increase_polarity->good_sep optimize_selectivity->good_sep

Caption: Troubleshooting decision tree for common chromatography issues.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Benchchem. (2025). Stability and Reactivity of 2-(But-2-en-1-yl)aniline: A Technical Guide.
  • Benchchem. (n.d.).
  • PubMed. (2013). Separation Optimization of Aniline and Seven 4-substituted Anilines in High-Submicellar Liquid Chromatography Using Empirical Retention Modeling and Derringer's Desirability Function.
  • Benchchem. (2025).
  • Sorbtech. (2023).
  • ACS Publications. (n.d.).
  • Chemtips. (2013).
  • Chujo. (n.d.).
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-(But-2-en-1-yl)aniline.
  • JoVE. (2025).
  • UPLCS. (2023).
  • Benchchem. (n.d.). troubleshooting guide for Sonogashira coupling failures.
  • Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Reddit. (2016).

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-(Prop-1-yn-1-yl)aniline Derivatives

Welcome to the Advanced Technical Support Center. 2-(Prop-1-yn-1-yl)aniline (Molecular Weight: 131.17 g/mol )[1] and its substituted derivatives are highly valuable ortho-alkynylanilines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. 2-(Prop-1-yn-1-yl)aniline (Molecular Weight: 131.17 g/mol )[1] and its substituted derivatives are highly valuable ortho-alkynylanilines. They serve as critical intermediates in the synthesis of complex indoles via metal-catalyzed cycloisomerization (e.g., gold-catalyzed 5-endo-dig cyclization or copper-mediated ring closure)[2].

However, isolating these compounds in high purity presents significant crystallographic challenges. The electron-rich nature of the aniline ring, combined with the reactive alkyne moiety and low molecular weight, frequently leads to oiling out, thermal degradation, and co-crystallization with cross-coupling byproducts. This guide provides causality-driven troubleshooting, validated protocols, and thermodynamic strategies to ensure successful purification.

Diagnostic Workflow for Recrystallization Failures

Before adjusting your solvent system, identify the physical manifestation of your crystallization failure using the diagnostic logic tree below.

Troubleshooting Start Recrystallization Attempt Oiling Issue: Oiling Out (LLPS) Start->Oiling Color Issue: Black/Brown Discoloration Start->Color NoCryst Issue: No Crystals Forming Start->NoCryst Seed Add Seed Crystals or Lower Temp Gradient Oiling->Seed Salt Form HCl Salt (Recommended) Oiling->Salt Scavenge Use Metal Scavenger & Inert Gas Color->Scavenge NoCryst->Salt AntiSolvent Use Anti-Solvent (e.g., Hexane/EtOAc) NoCryst->AntiSolvent Success Pure Crystalline Product Seed->Success Salt->Success Scavenge->Success AntiSolvent->Success

Diagnostic workflow for common recrystallization failures of 2-alkynylanilines.

Troubleshooting Guides & FAQs

Q1: My 2-(prop-1-yn-1-yl)aniline derivative forms a biphasic oily mixture instead of crystallizing upon cooling. How do I force crystallization? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation curve of your solution crosses the liquid-liquid binodal curve before hitting the solid-liquid solubility curve. Because the parent free base has a low melting point, trace impurities (such as unreacted 2-iodoaniline or propyne homocoupling products from the [2]) depress the melting point of the mixture below your crystallization temperature.

  • Causality-Driven Fix: Do not attempt to freeze the oil; this will only trap impurities in an amorphous glass. Instead, change the thermodynamic landscape by converting the free base to its hydrochloride salt [3]. The HCl salt possesses a highly ordered, ionic crystal lattice with a dramatically higher melting point, completely bypassing the LLPS zone.

Q2: During hot filtration, my solution rapidly turns dark brown or black, and the yield drops. Is the product degrading? A: Yes. 2-Alkynylanilines are highly electron-rich. The amino group donates electron density into the aromatic ring, making the system highly susceptible to aerobic N-oxidation. Furthermore, trace transition metals (Pd or Cu) left over from the cross-coupling synthesis act as catalysts for both oxidation and premature alkyne oligomerization (forming dark, tarry residues)[2].

  • Causality-Driven Fix: Recrystallization must be treated as an air-sensitive operation. Sparge your crystallization solvents with Argon or N₂ for 15 minutes prior to heating. If trace metals are suspected, stir the crude mixture with a metal scavenger (e.g., QuadraPure TU) for 1 hour at room temperature before initiating the hot filtration step.

Q3: I successfully obtained crystals of the free base, but NMR shows Triphenylphosphine oxide (TPPO) co-crystallizing. How do I separate them? A: TPPO is a notorious byproduct of Pd(PPh₃)₄ catalyzed couplings. It strongly hydrogen-bonds with the aniline N-H protons, allowing it to easily co-crystallize in standard non-polar/polar solvent mixtures (like Hexane/EtOAc).

  • Causality-Driven Fix: Exploit differential solubility by utilizing the salt form. TPPO is highly soluble in hot toluene and moderately soluble in cold toluene, whereas the anilinium hydrochloride salt is completely insoluble in non-polar aromatics. Precipitate the aniline as an HCl salt in Methyl tert-butyl ether (MTBE), then wash the resulting crystal cake with cold toluene to strip away the TPPO.

Mechanistic Pathways of Degradation vs. Stabilization

Understanding the chemical reactivity of your intermediate dictates how you handle it on the bench. The diagram below illustrates why isolating the free base is inherently risky compared to isolating the salt.

Mechanism FreeBase 2-(Prop-1-yn-1-yl)aniline (Electron-Rich Free Base) O2 O2 / Heat FreeBase->O2 Metals Trace Pd/Cu FreeBase->Metals HCl HCl (g) or Ethereal HCl FreeBase->HCl Oxidation N-Oxidation (Brown/Black Oil) O2->Oxidation Polymer Alkyne Oligomerization (Tarry Residue) Metals->Polymer StableSalt Anilinium Hydrochloride (Stable Crystalline Lattice) HCl->StableSalt

Degradation pathways of 2-alkynylanilines versus stabilization via hydrochloride salt formation.

Quantitative Data: Solvent Selection Matrix

To avoid LLPS and maximize recovery, select your solvent system based on the target form of the compound.

Solvent SystemTarget FormSolubility (Hot)Solubility (Cold)Oiling Out RiskRecommendation
Hexane / EtOAc Free BaseHighModerateHigh Poor - Highly prone to LLPS and co-crystallization with TPPO.
Toluene / Heptane Free BaseHighLowMediumGood - Steeper solubility curve, suitable for highly pure (>95%) batches.
Isopropanol (IPA) HCl SaltHighLowLow Excellent - Ideal for standard temperature-gradient recrystallization.
MTBE / Et₂O HCl SaltLowInsolubleLow Excellent - Ideal for anti-solvent crash or direct salt precipitation.

Experimental Protocol: Formation and Recrystallization of the Hydrochloride Salt

Because the free base is often an unstable oil, converting it to the hydrochloride salt (CAS 152571-52-3)[3] is the industry standard for long-term storage and purification prior to indole cyclization[4].

Self-Validating Prerequisite: Verify the purity of the crude free base by TLC (R_f ~0.4 in 10% EtOAc/Hexane) before attempting salt formation. If baseline material (tars/polymers) constitutes >20% of the mass, perform a rapid silica plug first. Crystallization is a purification technique, not a remedy for crude reaction tars.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of crude 2-(prop-1-yn-1-yl)aniline free base in 15 mL of anhydrous Methyl tert-butyl ether (MTBE) in a flame-dried, argon-flushed round-bottom flask.

  • Particulate Filtration: Pass the dark solution through a 0.22 μm PTFE syringe filter into a clean flask to remove insoluble Pd/Cu particulates that act as degradation catalysts.

  • Salt Formation: Cool the filtered solution to 0 °C in an ice bath. Slowly add 1.1 equivalents (11.0 mmol) of HCl (2.0 M solution in diethyl ether) dropwise under vigorous stirring. A white to off-white precipitate will form immediately.

  • Maturation: Continue stirring at 0 °C for 30 minutes to ensure complete precipitation and particle growth.

  • Isolation & Washing: Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold MTBE, followed by 5 mL of cold toluene (to elute trace TPPO), and finally 5 mL of cold hexane to aid drying.

  • Recrystallization (If Discolored): If the resulting salt is off-white or brown, dissolve it in a minimum volume of boiling Isopropanol (IPA) (~80 °C) under an inert atmosphere. Allow the solution to cool to room temperature at a slow rate of ~0.5 °C/min, then transfer to a 4 °C refrigerator overnight to maximize yield.

  • Drying: Dry the purified crystals under high vacuum (<0.1 mbar) at 40 °C for 4 hours to remove residual trapped solvent.

References

  • National Institutes of Health (NIH). "2-(Prop-1-yn-1-yl)aniline - PubChem CID 10773008". PubChem. Available at:[Link]

  • The Journal of Organic Chemistry. "Efficient Reagents for the Synthesis of 5-, 7-, and 5,7-Substituted Indoles Starting from Aromatic Amines: Scope and Limitations". ACS Publications. Available at:[Link]

  • PubMed Central (PMC). "Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates". National Center for Biotechnology Information. Available at:[Link]

  • Topics in Heterocyclic Chemistry. "Au-Catalyzed Synthesis and Functionalization of Heterocycles". Springer. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for 2-(Prop-1-yn-1-yl)aniline Cyclization

Prepared by: The Office of the Senior Application Scientist Welcome to the technical support center for the cyclization of 2-(prop-1-yn-1-yl)aniline and its derivatives. This guide is designed for researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for the cyclization of 2-(prop-1-yn-1-yl)aniline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperature—a critical parameter for achieving high yields and purity. This document moves beyond simple protocols to explain the underlying chemical principles governing this transformation.

Troubleshooting Guide

This section addresses specific, common issues encountered during the cyclization of 2-(prop-1-yn-1-yl)aniline to form indole or quinoline scaffolds. Each question is structured to help you diagnose the problem and implement a targeted, temperature-based solution.

Q1: My reaction shows low or no conversion of the starting material. How can I use temperature to drive the reaction to completion?

Answer: Low conversion is a classic sign that the reaction lacks sufficient energy to overcome the activation barrier. While simply increasing the temperature is a common first step, a systematic approach is crucial to avoid byproduct formation.

Potential Causes & Solutions:

  • Insufficient Thermal Energy: The initial temperature may be too low for the specific catalytic system or substrate in use. The activation energy for the intramolecular nucleophilic attack by the aniline nitrogen on the alkyne must be reached for the reaction to proceed efficiently.

    • Solution 1: Incremental Temperature Increase. Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each step. For a palladium-catalyzed system, an initial screen might start at 60 °C and be raised to 80 °C or higher if conversion is slow.[1] One study found that for a Pd(OAc)₂ catalyzed reaction, heating at 80 °C for 6 hours resulted in complete conversion and fewer by-products compared to higher temperatures.[2]

    • Solution 2: Re-evaluate Solvent Choice. The solvent's boiling point limits the accessible temperature range. If the optimal temperature is higher than the boiling point of your current solvent (e.g., acetonitrile, ~82 °C), switch to a higher-boiling solvent like toluene (111 °C), dioxane (101 °C), or DMF (153 °C).

  • Catalyst Inactivity at Low Temperatures: Some catalysts require thermal activation to enter the catalytic cycle.

    • Solution: Review the literature for your specific catalyst system. For example, while many gold-catalyzed cyclizations proceed smoothly at room temperature, some copper- or palladium-catalyzed systems require significant heat.[3][4][5] A copper-catalyzed reaction, for instance, might require temperatures of 100 °C or higher to become efficient.[6]

Q2: I'm observing significant byproduct formation. Could the reaction temperature be the culprit?

Answer: Absolutely. Temperature is a double-edged sword; while it can increase the rate of the desired reaction, it can also accelerate undesired side reactions. The key is to find the "sweet spot" where the rate of formation of your product is maximized relative to byproducts.

Potential Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction may favor the kinetic product (the one that forms fastest). At higher temperatures, the system may have enough energy to reverse the kinetic pathway and form the more stable thermodynamic product.[7][8] This can also manifest as the formation of undesired, but stable, byproducts.

    • Solution 1: Lower the Temperature. If you observe multiple spots on TLC, especially after prolonged heating, you may be forming thermodynamically-driven byproducts. Try running the reaction at a lower temperature for a longer duration. A palladium-catalyzed cyclization, for instance, gave a cleaner reaction profile and a better yield at 80 °C compared to higher temperatures.[2]

    • Solution 2: High-Dilution Conditions. Intermolecular side reactions, such as dimerization or polymerization, can compete with the desired intramolecular cyclization, especially at higher temperatures which increase collision frequency.[9] Running the reaction at a lower concentration (high dilution) can disfavor these bimolecular pathways.

  • Substrate or Product Decomposition: 2-Alkynylanilines and the resulting indole products can be thermally labile. Excessive heat can lead to decomposition, often observed as charring or the appearance of a complex mixture of baseline spots on TLC.[9]

    • Solution: If decomposition is suspected, immediately reduce the temperature. It is better to have a slow, clean reaction than a fast, messy one. Screen a range of lower temperatures (e.g., 40 °C, 60 °C, 80 °C) to find the maximum temperature the system can tolerate without significant degradation.

Frequently Asked Questions (FAQs)

Q3: What is a good starting temperature for optimizing my 2-(prop-1-yn-1-yl)aniline cyclization?

Answer: The optimal temperature is highly dependent on the chosen methodology, particularly the catalyst. There is no single "best" temperature. However, based on extensive literature, we can provide validated starting points for common catalytic systems.

Catalyst SystemTypical Temperature RangeKey Considerations
Gold (Au) Room Temperature to 80 °CGold catalysts are highly π-philic and can often activate the alkyne under very mild conditions.[10][11] Some reactions proceed well in refluxing ethanol.[3]
Palladium (Pd) 60 °C to 100 °CPalladium systems often require moderate heating. Optimization is key, as higher temperatures can sometimes lead to byproducts.[1][2]
Copper (Cu) 80 °C to 150 °CCopper catalysts are robust and cost-effective but may require higher temperatures.[5] Temperature can be used to control selectivity between different reaction pathways.[4]
Base-Mediated 100 °C to 130 °CIn the absence of a transition metal, stronger conditions are often required. For example, K₂CO₃-catalyzed cyclization in water may require heating to 130 °C.[12]
Iodine-Mediated Room TemperatureMolecular iodine can catalyze the cyclization at room temperature through an iodocyclization-protodeiodination sequence.[13][14]
Q4: How does temperature influence the reaction mechanism?

Answer: Temperature primarily influences reaction rates by providing the necessary activation energy. In the context of 2-alkynylaniline cyclization, this affects several key steps.

The generally accepted mechanism involves the coordination of the catalyst (e.g., a metal salt) to the alkyne, making it more electrophilic. This is followed by an intramolecular nucleophilic attack from the aniline nitrogen. Temperature provides the energy for the system to achieve the transition state of this crucial ring-closing step.

Cyclization_Mechanism cluster_0 Reaction Pathway cluster_1 Role of Temperature (ΔT) A 2-Alkynylaniline + M⁺ B π-Alkyne Complex (Intermediate A) A->B Coordination C Cyclized Intermediate (Intermediate B) B->C Intramolecular Nucleophilic Attack (Rate-Limiting Step) D Indole Product + M⁺ C->D Protodemetalation Temp Provides Activation Energy (Ea) for the B → C transition state. Increases rate of all steps.

Caption: General mechanism for metal-catalyzed cyclization.

Higher temperatures increase the rate of all elementary steps in the mechanism. However, it disproportionately accelerates steps with higher activation energies. If a side reaction has a higher activation energy than the desired cyclization, it will become more prominent as the temperature is raised.

Experimental Protocols

Protocol 1: Systematic Temperature Screening for Reaction Optimization

This protocol outlines a parallel screening approach to efficiently identify the optimal temperature for your cyclization.

Objective: To determine the temperature that provides the best balance of reaction rate and yield with minimal byproduct formation.

Methodology:

  • Preparation: In an array of identical reaction vials equipped with stir bars, add your 2-(prop-1-yn-1-yl)aniline substrate, solvent, and any required base or additives.

  • Inert Atmosphere: Seal the vials and render the atmosphere inert by purging with nitrogen or argon.

  • Catalyst Addition: Prepare a stock solution of your catalyst (e.g., Pd(OAc)₂, CuI, PPh₃AuNTf₂). Add the appropriate volume of the catalyst stock solution to each vial.

  • Parallel Heating: Place the vials in separate wells of a temperature-controlled heating block or in separate oil baths pre-heated to your desired screening temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).

  • Reaction Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction vial. Quench the aliquot and analyze by TLC or LC-MS to assess the consumption of starting material and the formation of the desired product and any byproducts.

  • Analysis: After a set period (e.g., 16 hours), cool all reactions to room temperature. Analyze the final conversion and purity for each temperature point. The optimal temperature is the one that gives the highest yield of pure product in a reasonable timeframe.

Optimization_Workflow cluster_outcomes Potential Outcomes cluster_solutions Next Steps start Start: Low Conversion or Byproducts setup Set up 5 Parallel Reactions (e.g., 60, 70, 80, 90, 100 °C) start->setup monitor Monitor by TLC/LC-MS at t = 1, 2, 4, 8h setup->monitor analyze Analyze Final Yield & Purity after 16h monitor->analyze decision Optimal Temperature Identified? analyze->decision optimum Yes: Proceed with Optimized Temperature decision->optimum Yes no_reaction No: All temperatures show low conversion decision->no_reaction No messy_reaction No: All temperatures show byproducts/decomposition decision->messy_reaction No increase_range Re-screen at higher temps (e.g., 100-140 °C) or change solvent/catalyst no_reaction->increase_range decrease_range Re-screen at lower temps (e.g., RT, 40-60 °C) or use high dilution messy_reaction->decrease_range

Caption: Workflow for systematic temperature optimization.

References

  • Solvent-Dependent Cyclization of 2-Alkynylanilines and ClCF2COONa for the Divergent Assembly of N-(Quinolin-2-yl)amides and Quinolin-2(1 H)-ones. (2021). PubMed. Available at: [Link]

  • Solvent-Dependent Cyclization of 2-Alkynylanilines and ClCF2COONa for the Divergent Assembly of N-(Quinolin-2-yl)amides and Quinolin-2(1H)-ones. (2021). ACS Publications. Available at: [Link]

  • Solvent-Dependent Cyclization of 2‑Alkynylanilines and ClCF2COONa for the Divergent Assembly of N‑(Quinolin-2-yl)amides and Quinolin-2(1H)‑ones. (2021). Figshare. Available at: [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2021). MDPI. Available at: [Link]

  • Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. (2014). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines. (2023). ACS Publications. Available at: [Link]

  • Comparative studies for the cyclisation of 2-alkynylaniline derivatives on solid supports. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. (2016). PubMed. Available at: [Link]

  • Development of an Efficient Procedure for Indole Ring Synthesis from 2-Ethynylaniline Derivatives Catalyzed by Cu(II) Salts and Its Application to Natural Product Synthesis. (2004). ACS Publications. Available at: [Link]

  • Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group. (2015). PubMed. Available at: [Link]

  • Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. (2016). ScienceDirect. Available at: [Link]

  • Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. (2025). RSC Publishing. Available at: [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2025). National Institutes of Health. Available at: [Link]

  • Molecular-Iodine-Catalyzed Cyclization of 2-Alkynylanilines via Iodocyclization–Protodeiodination Sequence. (2017). ACS Publications. Available at: [Link]

  • Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. (2013). Henry Rzepa's Blog. Available at: [Link]

  • A Copper-Catalyzed Tandem Cyclization Reaction of Aminoalkynes with Alkynes for the Construction of Tetrahydropyrrolo[1,2-a]quinolines Scaffold. (2016). National Institutes of Health. Available at: [Link]

  • Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. (2025). RSC Publishing. Available at: [Link]

  • Copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline and alkylsilyl peroxides: a route to pyrrolo[1,2-a]quinoxalines. (2024). RSC Publishing. Available at: [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2021). National Institutes of Health. Available at: [Link]

  • Molecular-Iodine-Catalyzed Cyclization of 2-Alkynylanilines via Iodocyclization–Protodeiodination Sequence. (2017). ResearchGate. Available at: [Link]

  • Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. (2022). ACS Publications. Available at: [Link]

  • Copper-Catalyzed Oxidative Cyclization of 2-(1H-pyrrol-1-yl)aniline and Alkylsilyl Peroxides: a Route to Pyrrolo[1,2-a]quinoxalines. (2024). ResearchGate. Available at: [Link]

  • Copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline and alkylsilyl peroxides: a route to pyrrolo[1,2-a]quinoxalines. (2024). ResearchGate. Available at: [Link]

  • Gold‐Catalyzed Annulation Between 1‐[2‐(Dimethoxymethyl)phenyl]prop‐2‐yn‐1‐yl Acetates and α‐Diazo Esters or Anilines to Form Substituted Naphthoates and Indeno[1,2‐b]quinoline, Respectively. (2020). ResearchGate. Available at: [Link]

  • Copper-Catalyzed [5 + 1] Cyclization of o-Pyrrolo Anilines and Heterocyclic N-Tosylhydrazones for Access to Spiro-dihydropyrrolo[1,2- a]quinoxaline Derivatives. (2022). PubMed. Available at: [Link]

  • Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. (2023). National Institutes of Health. Available at: [Link]

  • Optimization of cyclization of 2-vinylanilines with isocyanobenzenes a. (2020). ResearchGate. Available at: [Link]

  • Synthesis of indoles. (2023). Organic Chemistry Portal. Available at: [Link]

  • The synthesis of indole derivatives from 2‐alkynylanilines. (2021). ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis. (2013). ResearchGate. Available at: [Link]

  • ZnBr2/Oxone-mediated ipso-cyclization of N-(3-phenylprop-2-yn-1-yl)aniline. (2019). National Institutes of Health. Available at: [Link]

  • Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. (2026). ACS Publications. Available at: [Link]

  • Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines. (2016). National Institutes of Health. Available at: [Link]

  • Thermodynamic and kinetic reaction control. (2023). Wikipedia. Available at: [Link]

  • Cascade Nucleophilic Attack/Addition Cyclization Reactions to Synthesize Oxazolidin-2-imines via (Z)-2-Bromo-3-phenylprop-2-en-1-ols/3-phenylprop-2-yn-1-ols and Diphenyl Carbodiimides. (2021). ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of indoles from alkynes and nitrogen sources. (2020). RSC Publishing. Available at: [Link]

  • Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-o. (2021). Beilstein Archives. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solvent Effects in the Cyclization of 2-(Prop-1-yn-1-yl)aniline

Welcome to the Technical Support Center for heterocyclic synthesis. The intramolecular 5-endo-dig cyclization of 2-(prop-1-yn-1-yl)aniline to form 2-methylindole is a foundational transformation in drug development and m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The intramolecular 5-endo-dig cyclization of 2-(prop-1-yn-1-yl)aniline to form 2-methylindole is a foundational transformation in drug development and materials science. While this reaction is robust, the choice of solvent fundamentally dictates the activation barrier of the alkyne, the stability of the transition state, and the solubility of the catalytic species.

This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic rationale to help you optimize your indole syntheses.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My metal-catalyzed cyclization (e.g., using Pd or Au) in THF is stalling or yielding less than 40%. Why, and what solvent should I switch to? Root Cause: Tetrahydrofuran (THF) is a strongly coordinating Lewis basic solvent. In cationic gold (Au) or palladium (Pd) catalyzed cyclizations, coordinating solvents competitively bind to the electrophilic metal center. This prevents the necessary π-activation of the alkyne moiety of 2-(prop-1-yn-1-yl)aniline, stalling the 5-endo-dig nucleophilic attack[1]. Solution: Switch to a non-coordinating, moderately polar solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM). Alternatively, fluorinated solvents like trifluorotoluene (PhCF3) have been shown to drastically improve both reactivity and selectivity by maintaining the strict electrophilicity of the catalyst[1].

Q2: I want to perform this cyclization under transition-metal-free conditions for greener synthesis. What is the optimal solvent system? Root Cause: Under metal-free conditions, the reaction relies on base-promoted deprotonation of the aniline nitrogen, followed by direct nucleophilic attack on the alkyne. Solution: Water is surprisingly effective here. Water stabilizes the highly polar transition state and the resulting alkene anion intermediate. Using an inorganic base like K₂CO₃ (15-30 mol%) in pure water at elevated temperatures (130 °C) drives the cyclization of N-protected 2-alkynylanilines to indoles in near-quantitative yields without the need for transition metals[2].

Q3: How do I overcome the poor solubility of 2-(prop-1-yn-1-yl)aniline in aqueous systems at room temperature? Root Cause: If you must run the reaction at room temperature in water to protect sensitive functional groups, the extreme insolubility of the lipophilic alkyne will halt the reaction. Solution: Employ a co-solvent system or micellar catalysis. Adding methanol to water (1:1) with a Copper(II) catalyst (e.g., Cu(OCOCF₃)₂) and 1-ethylpiperidine disrupts the hydrophobic effect just enough to dissolve both catalyst and substrate, facilitating room-temperature cyclization[3]. Alternatively, using a 3% TPGS-750-M aqueous nanomicellar environment with Pd(OAc)₂ enables the solubilization of lipophilic alkynylanilines. The micelles act as nanoreactors that significantly accelerate the reaction rate[4].

Part 2: Quantitative Data - Solvent & Catalyst Matrix

The following table summarizes the causal relationship between solvent choice, catalyst system, and resulting yields for 2-alkynylaniline cyclizations.

Solvent SystemCatalyst / PromoterTemp (°C)Time (h)Yield (%)Mechanistic Note
THF Pd(amphos)Cl₂8012< 40Solvent coordination inhibits metal catalyst[1]
PhCF₃ Pd(amphos)Cl₂801285Non-coordinating; maintains high electrophilicity[1]
H₂O K₂CO₃ (30 mol%)1301099Base-catalyzed; water stabilizes anionic intermediate[2]
H₂O / MeOH Cu(OCOCF₃)₂ (5 mol%)252496Co-solvent resolves solubility issues at room temp[3]
3% TPGS-750-M (aq) Pd(OAc)₂80489Micellar nanoreactor enhances local concentration[4]
DCM I₂ (20 mol%)25496Iodocyclization proceeds well in non-polar media[5]

Part 3: Standardized Experimental Protocols

Protocol A: Transition-Metal-Free Aqueous Cyclization

This protocol utilizes the polar stabilizing effects of water to drive a base-catalyzed cyclization, validating the system through simple phase separation.

  • Preparation : In a heavy-walled sealed tube, add 2-(prop-1-yn-1-yl)aniline (0.3 mmol, 1.0 equiv) and K₂CO₃ (0.045 mmol, 0.15 equiv).

  • Solvent Addition : Add 1.5 mL of degassed, deionized water. (No organic co-solvent is required due to the high operating temperature).

  • Reaction : Seal the tube under an argon atmosphere. Stir vigorously at 130 °C for 10 hours. Causality Check: Vigorous stirring is critical to overcome the initial biphasic nature of the mixture before the substrate melts/dissolves at high temperatures[2].

  • Workup : Cool the vessel to room temperature. Extract the aqueous layer with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation : Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc). The isolated product will be 2-methylindole.

Protocol B: Room-Temperature Copper-Catalyzed Cyclization in Aqueous/Organic Mixture

This protocol uses a co-solvent to balance substrate solubility with the polar benefits of an aqueous medium.

  • Preparation : To a round-bottom flask, add 2-(prop-1-yn-1-yl)aniline (0.3 mmol, 1.0 equiv) and Cu(OCOCF₃)₂·xH₂O (0.015 mmol, 5 mol%).

  • Solvent Addition : Add a 1:1 mixture of H₂O and Methanol (2.0 mL total volume). Causality Check: Methanol disrupts the hydrophobic effect, solubilizing the substrate while maintaining the polar benefits of water[3].

  • Additive : Add 1-ethylpiperidine (0.6 mmol, 2.0 equiv). Causality Check: The tertiary amine acts as a mild base to facilitate initial deprotonation and accelerates the Cu(II) catalytic cycle.

  • Reaction : Stir at 25 °C for 24 hours.

  • Workup & Recovery : Evaporate the methanol under reduced pressure. The 2-methylindole product will precipitate or partition into an organic extraction phase (CH₂Cl₂). The Cu-catalyst remains entirely in the aqueous phase, allowing for direct recycling of the aqueous layer[3].

Part 4: Process & Decision Workflows

Pathway A 2-(Prop-1-yn-1-yl)aniline B Alkyne Activation (Metal or Base) A->B C 5-endo-dig Cyclization (Nucleophilic Attack) B->C D Indolyl Intermediate C->D E Protonolysis / Demetalation D->E F 2-Methylindole E->F S1 Coordinating Solvents (THF) Inhibit Metal Activation S1->B S2 Polar Solvents (H2O) Stabilize Transition State S2->C

Mechanistic pathway of 2-alkynylaniline cyclization and the influence of solvent polarity.

DecisionTree Start Select Solvent for Cyclization Q1 Using Transition Metal (Pd, Au, Cu)? Start->Q1 MetalYes Yes (e.g., Au, Pd) Q1->MetalYes Metal MetalNo No (Base/I2 catalyzed) Q1->MetalNo Metal-Free Q2 Is Catalyst Lewis Acidic? MetalYes->Q2 Q3 Green Chemistry / Aqueous? MetalNo->Q3 LA_Yes Yes Q2->LA_Yes Sol1 Use Non-Coordinating Solvent (DCM, PhCF3) LA_Yes->Sol1 Sol2 Avoid THF / CH3CN LA_Yes->Sol2 AqYes Yes Q3->AqYes Sol3 Use H2O with K2CO3 (Heat required) AqYes->Sol3 High Temp Sol4 Use Micelles (TPGS-750-M) or MeOH/H2O mix AqYes->Sol4 Room Temp

Decision tree for selecting optimal solvents based on catalytic conditions.

Part 5: References

  • Title : Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction Source : dicp.ac.cn URL : 1

  • Title : Facile synthesis of indoles by K₂CO₃ catalyzed cyclization reaction of 2-ethynylanilines in water Source : ccspublishing.org.cn URL : 2

  • Title : Efficient Indole Synthesis from 2-Ethynylaniline Source : scribd.com (Tetrahedron) URL : 3

  • Title : Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium Source : nih.gov (MDPI) URL : 4

  • Title : Molecular-Iodine-Catalyzed Cyclization of 2-Alkynylanilines via Iodocyclization–Protodeiodination Sequence Source : acs.org URL : 5

Sources

Optimization

Technical Support Center: Sonogashira Cross-Coupling of 2-Iodoaniline

Welcome to the advanced technical support center for the Sonogashira cross-coupling of 2-iodoaniline. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity isolation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the Sonogashira cross-coupling of 2-iodoaniline. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity isolation of 2-alkynylanilines.

Mechanistic Context & Challenges

The Sonogashira coupling of 2-iodoaniline with terminal alkynes is a foundational transformation for generating 2-alkynylanilines, which serve as highly versatile building blocks for complex heterocycles like indoles and quinolines 1. However, the primary amine moiety (-NH₂) introduces severe work-up challenges. It acts as a potent Lewis base, coordinating strongly with palladium and copper catalysts. If these metals are not rigorously removed during the work-up, they will catalyze the premature intramolecular hydroamination of the 2-alkynylaniline, converting your desired product into a 2-substituted indole 2.

The following self-validating protocol and troubleshooting guide are designed to arrest these side reactions and ensure high API-grade purity.

Work-Up Workflow

WorkupWorkflow Start Crude Reaction Mixture (2-alkynylaniline, Pd, Cu, Salts) Quench Quench & Dilute (EtOAc / Water) Start->Quench Filter Filter through Celite (Removes Pd black) Quench->Filter WashCu Ammonia/EDTA Wash (Removes Cu complexes) Filter->WashCu WashSalt Water & Brine Wash (Removes amine salts) WashCu->WashSalt Dry Dry over Na2SO4 & Concentrate (Temp < 30°C) WashSalt->Dry Purify Column Chromatography (Isolate 2-alkynylaniline) Dry->Purify

Standardized work-up workflow for the isolation of 2-alkynylanilines.

Validated Step-by-Step Work-Up Protocol

Phase 1: Quenching and Palladium Scavenging

  • Cooling & Dilution: Upon reaction completion, cool the vessel to room temperature. Dilute the crude mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of substrate).

    • Causality: EtOAc is polar enough to keep the hydrogen-bonding 2-alkynylaniline in solution but immiscible with water for subsequent phase separations.

  • Filtration: Filter the diluted mixture through a tightly packed pad of Celite, rinsing with EtOAc.

    • Causality: Pd(0) precipitates out of the catalytic cycle as "palladium black" nanoparticles. Celite traps these fine particulates that would otherwise pass through standard filter paper and cause emulsions.

    • Validation Check: The resulting filtrate must be entirely free of black, opaque particulates.

Phase 2: Copper and Salt Removal 3. Competitive Ligand Wash (Critical Step): Transfer the filtrate to a separatory funnel. Wash the organic layer with an equal volume of 10% aqueous Ammonium Hydroxide (NH₄OH) or saturated aqueous EDTA disodium salt.

  • Causality: Cu(I) and oxidized Cu(II) strongly coordinate to the free amine of the product. NH₃ or EDTA acts as a competitive multidentate ligand, stripping the copper from the product to form highly water-soluble complexes (e.g., [Cu(NH₃)₄]²⁺).

  • Validation Check: The aqueous layer will turn a distinct deep blue, visually confirming successful copper chelation. The organic layer should simultaneously lose its green/blue tint. Repeat this wash until the aqueous layer remains completely colorless.

  • Neutralization of Salts: Wash the organic layer with deionized water (2×), followed by saturated brine (1×).

    • Causality: The reaction generates stoichiometric amounts of amine hydrohalide salts (e.g., Et₃N·HI). Water washes partition these salts into the aqueous phase.

    • Crucial Warning: Do NOT use acidic washes (e.g., 1M HCl) to remove excess base. The aniline product (pKₐ ~4.6) will protonate, convert into a water-soluble anilinium salt, and be lost to the aqueous waste.

Phase 3: Isolation 5. Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Causality: Thermal stress in the presence of trace metals induces cyclization.

  • Validation Check: Keep the rotary evaporator water bath strictly below 30 °C. The resulting crude should be a stable dark oil or solid, ready for column chromatography.

Quantitative Data: Metal Scavenging Efficiency

The table below summarizes the quantitative impact of various work-up techniques on residual metal concentrations and product yield.

Scavenging TechniqueTarget MetalResidual Metal (ppm)Impact on 2-Alkynylaniline YieldMechanism of Action
Standard Aqueous Wash Cu, Pd> 500 ppmModerate (Loss to cyclization)Simple phase partitioning
10% NH₄OH Wash Cu< 50 ppmHighCompetitive ligand coordination
Aqueous EDTA Wash Cu< 10 ppmHighChelation into aqueous phase
SiliaBond® Thiol Scavenger Pd< 5 ppmHighCovalent binding to silica matrix
ppm-Pd Micellar Catalysis (Water) Pd< 1 ppmExcellentUltralow catalyst loading 3
Troubleshooting Guides & FAQs

Q1: My crude product has a persistent blue/green tint, and I see streaking on my TLC plate. What is happening? Causality: The blue/green discoloration is a hallmark of Copper(II) complexes. During the reaction or work-up, Cu(I) can oxidize to Cu(II). The free amino group of the 2-alkynylaniline product strongly coordinates to these copper ions, dragging them into the organic phase during extraction. This coordination alters the polarity of the product, causing streaking on silica gel. Solution: Incorporate the 10% NH₄OH or EDTA wash described in Phase 2 of the protocol. Do not proceed to chromatography until the organic layer is free of green/blue hues.

Q2: I am trying to isolate the 2-alkynylaniline, but my NMR shows a significant amount of 2-substituted indole. How do I prevent this? Causality: 2-Alkynylanilines are kinetically trapped intermediates. They undergo facile intramolecular cyclization to indoles via hydroamination. This pathway is catalyzed by residual Pd or Cu, especially under thermal stress (e.g., rotary evaporation at >40 °C) or acidic conditions 4. Solution: Ensure complete removal of metals before concentration and keep bath temperatures below 30 °C. Alternatively, consider utilizing a copper-free Sonogashira protocol, which has been explicitly shown to suppress the concurrent formation of indoles during the reaction phase 2.

SideReaction Substrate 2-Iodoaniline + Terminal Alkyne Coupling Sonogashira Coupling (Pd/Cu catalysis) Substrate->Coupling Product 2-Alkynylaniline (Desired Product) Coupling->Product Stress Thermal Stress / Residual Cu/Pd (Improper Work-up) Product->Stress Metal coordination & Activation SideProduct 2-Substituted Indole (Unwanted Cyclization) Stress->SideProduct Intramolecular Hydroamination

Pathway illustrating desired coupling versus metal-catalyzed indole cyclization.

Q3: Can I use an acidic wash (e.g., 1M HCl) to remove the excess triethylamine and its hydroiodide salt? Causality: While an acidic wash effectively removes aliphatic amines like triethylamine, your target molecule contains an aniline moiety. Because the pKₐ of the conjugate acid of aniline is approximately 4.6, an acidic wash will protonate the 2-alkynylaniline, converting it into a highly water-soluble anilinium salt. This results in massive yield loss into the aqueous phase. Solution: Rely strictly on neutral water and brine washes to remove the triethylamine hydroiodide (Et₃N·HI) salt.

Q4: How can I minimize Palladium residues to meet API (Active Pharmaceutical Ingredient) limits (<10 ppm)? Causality: Palladium can remain in the organic phase as soluble Pd(II) complexes or as ultrafine Pd(0) nanoparticles that easily pass through standard filter paper and Celite. Solution: For downstream pharmaceutical applications, treat the organic phase with a functionalized silica scavenger (e.g., SiliaBond® Thiol) prior to concentration. For a more systemic solution, switch to a ppm-level Pd-catalyzed aqueous micellar system, which has been proven to reduce residual Pd in the final product to <1 ppm without extensive work-up 3.

References
  • Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines. Organic Letters (ACS Publications). 2023.[Link]

  • Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein Journal of Organic Chemistry. 2011.[Link]

  • ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. Chemical Science (RSC Publishing). 2019.[Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules (MDPI). 2021.[Link]

Sources

Troubleshooting

Technical Support Center: Handling and Preventing the Dimerization of 2-(Prop-1-yn-1-yl)aniline

Welcome to the dedicated technical support guide for 2-(Prop-1-yn-1-yl)aniline. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-(Prop-1-yn-1-yl)aniline. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Our goal is to provide you with in-depth, field-tested insights and actionable protocols to mitigate the common challenge of its unintended dimerization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 2-(Prop-1-yn-1-yl)aniline.

Q1: What is 2-(Prop-1-yn-1-yl)aniline, and why is it prone to dimerization?

A1: 2-(Prop-1-yn-1-yl)aniline is an aromatic organic compound featuring an aniline ring substituted with a terminal alkyne group at the ortho position. This unique structure is highly valuable for synthesizing a range of heterocyclic compounds, such as indoles and quinolines, through transition-metal-catalyzed cyclization reactions.

The molecule's instability arises from the reactivity of two key functional groups:

  • The Terminal Alkyne: The C-H bond on the sp-hybridized carbon is acidic and susceptible to deprotonation. The resulting acetylide can undergo oxidative coupling with another alkyne molecule, particularly in the presence of transition metals (like copper or palladium) and an oxidant (typically oxygen). This is the basis for Glaser or Eglinton-type coupling reactions.

  • The Aniline Moiety: The primary amine group can act as a base or a nucleophile. More importantly, it can coordinate with metal catalysts, influencing the electronic environment and potentially facilitating side reactions. Under certain conditions, especially at elevated temperatures, intermolecular reactions leading to complex oligomers can occur.

Q2: I observed a new, less-polar spot on my TLC plate after storing my 2-(Prop-1-yn-1-yl)aniline solution overnight. Is this the dimer?

A2: It is highly probable. Dimerization, particularly through oxidative coupling, results in a larger, more conjugated, and typically less-polar molecule (e.g., a 1,3-diyne). This increased molecular weight and loss of the polar N-H and C-H bonds lead to a higher Rf value (less polar behavior) on normal-phase silica gel TLC. Confirmation should always be done using analytical techniques like LC-MS or NMR.

Q3: Can I store 2-(Prop-1-yn-1-yl)aniline as a solid, or is a solution better?

A3: Storing the compound as a pure, dry solid is strongly recommended. Key storage conditions are:

  • Temperature: Cool to cold temperatures (-4 to -20 °C).

  • Atmosphere: Under an inert atmosphere (Argon or Nitrogen) to prevent exposure to oxygen.

  • Light: In an amber vial to protect from light, which can catalyze degradation.

Storing it in solution, especially in solvents that are not rigorously deoxygenated, significantly increases the rate of dimerization. If you must store a solution, use a robust, septum-sealed vial with an inert headspace.

Q4: Which metal contaminants are most problematic for causing dimerization?

A4: Copper (Cu) and Palladium (Pd) are the most notorious culprits. Even trace amounts of these metals, often leached from spatulas, glassware, or carried over from previous synthetic steps, can catalyze oxidative coupling. It is critical to use acid-washed glassware and avoid using copper or brass equipment when handling this compound.

Part 2: Troubleshooting Guide - Dimerization During Reaction

This guide provides a structured approach to diagnosing and solving dimerization issues encountered during a synthetic transformation involving 2-(Prop-1-yn-1-yl)aniline.

Logical Flow for Troubleshooting Dimerization

G Start Dimerization Observed in Reaction Mixture Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Check_Solvent Was the solvent rigorously degassed? Start->Check_Solvent Check_Reagents Are all reagents and catalysts of high purity? Start->Check_Reagents Check_Temp Is the reaction temperature too high? Start->Check_Temp Sol_Atmosphere Implement rigorous inert technique (Schlenk/Glovebox). Use freeze-pump-thaw. Check_Atmosphere->Sol_Atmosphere If No Sol_Solvent Degas solvent via sparging with Ar/N2 or freeze-pump-thaw. Check_Solvent->Sol_Solvent If No Sol_Reagents Purify starting material. Use high-purity catalysts. Consider adding a ligand. Check_Reagents->Sol_Reagents If No Sol_Temp Lower the reaction temperature. Run a temperature screen. Check_Temp->Sol_Temp If Yes

Caption: Troubleshooting workflow for dimerization issues.

Issue/Observation Potential Cause Recommended Action & Scientific Rationale
Significant dimer formation at the start of the reaction (low conversion of starting material). 1. Oxygen Contamination: Atmospheric O₂ is the primary oxidant for Glaser-type coupling. 2. Metal Contamination: Trace Cu or Pd is catalyzing the dimerization before your desired reaction can occur.Action 1: Rigorous Deoxygenation. Use freeze-pump-thaw cycles (3x) for your solvent and reaction vessel. Ensure all reagent transfers are done under a positive pressure of inert gas (Argon is preferred due to its density). Action 2: Use Additives. Consider adding a small amount of a competing ligand or a mild reducing agent. For example, in Sonogashira couplings, adding excess triphenylphosphine can help keep the palladium in its active Pd(0) state and suppress side reactions.
Dimer formation increases over the reaction time, competing with the desired product. 1. Catalyst Degradation: Your active catalyst may be degrading into a species that promotes dimerization. 2. High Temperature: Elevated temperatures can accelerate the rate of dimerization relative to the desired product formation.Action 1: Lower Reaction Temperature. Determine the lowest effective temperature for your reaction. A lower temperature will decrease the rate of all reactions, but it may disproportionately slow the undesired dimerization pathway. Action 2: Modify Catalyst Loading/Ligand. A more stable ligand system for your metal catalyst can prevent the release of active dimerization catalysts. Alternatively, a slightly lower catalyst loading might be beneficial if the catalyst itself is contributing to the side reaction.
Reaction works well at small scale but significant dimerization occurs upon scale-up. 1. Inefficient Heat Transfer: The internal temperature of a larger reactor may be higher than the external reading, leading to thermal degradation. 2. Inefficient Gas Exchange: Achieving and maintaining a truly inert atmosphere is more challenging in larger vessels. Surface area to volume ratio decreases.Action 1: Improve Agitation and Temperature Monitoring. Use an internal temperature probe. Ensure stirring is vigorous enough to maintain a homogeneous temperature throughout the vessel. Action 2: Extended Degassing. Increase the time for solvent sparging or the number of freeze-pump-thaw cycles to ensure complete removal of oxygen from the larger volume.

Part 3: Preventative Protocols & Methodologies

Proactive measures are the most effective way to handle 2-(Prop-1-yn-1-yl)aniline.

Protocol 1: Rigorous Solvent Deoxygenation (Freeze-Pump-Thaw Method)

This is the gold standard for removing dissolved oxygen from solvents, critical for preventing oxidative dimerization.

Objective: To reduce dissolved O₂ to parts-per-billion levels.

Materials:

  • Schlenk flask appropriately sized for the solvent volume.

  • High-vacuum line with a cold trap (liquid nitrogen).

  • Inert gas line (Argon or Nitrogen).

  • Solvent to be degassed.

Procedure:

  • Freeze: Place the Schlenk flask containing the solvent in a dewar filled with liquid nitrogen. Allow the solvent to freeze completely solid. The solid structure traps dissolved gases.

  • Pump: Once frozen, open the flask to the high-vacuum line. The vacuum removes the gases from the headspace above the frozen solvent. Allow it to pump for 5-10 minutes.

  • Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. As it thaws, dissolved gases trapped in the solid matrix will be released into the headspace.

  • Repeat: Repeat steps 1-3 for a total of three cycles.

  • Final Step: After the final thaw, backfill the flask with your inert gas. The solvent is now ready for use.

Workflow for Setting Up an Inert Atmosphere Reaction

G A 1. Assemble & Flame-Dry Glassware Under Vacuum B 2. Backfill with Inert Gas (e.g., Argon) A->B C 3. Add Solid Reagents Under Positive Pressure B->C D 4. Add Degassed Solvent via Cannula or Syringe C->D E 5. Add 2-(Prop-1-yn-1-yl)aniline (Neat or as Degassed Solution) D->E F 6. Commence Reaction (Heating/Stirring) E->F

Caption: Standard workflow for air-sensitive reactions.

Protocol 2: Passivation of Reaction Flasks

This optional but recommended step helps to remove trace acidic sites and potential metal contaminants from the glass surface.

Objective: To create a more inert glass surface for sensitive reactions.

Procedure:

  • Clean glassware thoroughly with detergent, then rinse with deionized water and acetone.

  • Oven-dry the glassware at 120 °C for at least 4 hours.

  • Assemble the glassware while still hot and place it under high vacuum (flame-drying is optimal here).

  • Allow the glassware to cool to room temperature under vacuum.

  • Break the vacuum with an inert gas. The flask is now ready for your reaction.

References

  • Title: The Glaser-Eglinton-Hay Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews URL: [Link]

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-(Prop-1-yn-1-yl)aniline

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in successfully scaling up the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in successfully scaling up the synthesis of 2-(prop-1-yn-1-yl)aniline .

This compound is a highly valuable precursor for the synthesis of 2-methylindoles and other complex heterocycles. However, scaling its primary synthetic route—the Sonogashira cross-coupling of 2-iodoaniline with propyne—presents significant engineering and chemical challenges due to the volatility and flammability of propyne gas. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure reproducible, high-yield scale-up.

Core Workflow: Self-Validating Scale-Up Protocol

The following protocol utilizes a liquid-phase propyne surrogate (5 wt% in THF) to bypass the need for specialized high-pressure gas autoclaves, making it suitable for standard glass-lined pilot reactors.

Step 1: Reactor Preparation and Rigorous Degassing
  • Action: Charge a glass-lined reactor with THF and Triethylamine (TEA) (3:1 v/v). Sparge with subsurface Argon for 45 minutes.

  • Causality: The Sonogashira coupling is exquisitely sensitive to oxygen. O₂ promotes the oxidative homocoupling of propyne (Glaser coupling) into 2,4-hexadiyne, which consumes your limiting reagent[1]. Furthermore, O₂ oxidizes the triphenylphosphine ligands to triphenylphosphine oxide (OPPh₃), stripping the palladium of its stabilizing ligands and leading to irreversible catalyst death.

  • Self-Validation: Use an in-line dissolved oxygen (DO) probe. Do not proceed until DO levels are confirmed to be < 0.5 ppm.

Step 2: Catalyst and Substrate Charging
  • Action: Under positive Argon flow, charge 2-iodoaniline (1.0 eq), PdCl₂(PPh₃)₂ (0.01 eq), and CuI (0.02 eq)[2].

  • Causality: 2-Iodoaniline is specifically chosen over 2-bromoaniline because the C–I bond undergoes oxidative addition to Pd(0) significantly faster at lower temperatures. This prevents the need for harsh heating that would flash off the propyne. CuI acts as a co-catalyst to form the copper-acetylide intermediate, which transmetalates with the Pd-complex[1].

  • Self-Validation: The solution must transition from a heterogeneous yellow suspension to a clear, pale-amber solution. This visual cue confirms the Pd(II) pre-catalyst has been successfully reduced in situ to the active Pd(0) species by the amine/alkyne.

Step 3: Propyne Introduction (The Scale-Up Bottleneck)
  • Action: Cool the reactor to 0 °C. Introduce Propyne (1.5 eq) as a 5 wt% solution in THF via a subsurface dip-tube at a controlled rate.

  • Causality: Propyne is a gas at room temperature (bp -23 °C). Direct bubbling of propyne gas at standard reaction temperatures (50 °C) leads to massive reagent loss and low local concentrations. Low alkyne concentration starves the transmetalation step, leaving the Pd-complex vulnerable to reductive elimination into inactive "Pd black". Using a pre-dissolved THF solution at low temperature ensures the alkyne remains in the liquid phase to engage the catalyst.

  • Self-Validation: Monitor the reactor pressure gauge. A steady pressure indicates proper dissolution and consumption. A sudden pressure spike indicates the propyne is flashing into the headspace, requiring an immediate reduction in the addition rate or further jacket cooling.

Step 4: Heating and In-Process Control (IPC)
  • Action: Seal the reactor and gently warm to 45–50 °C. Stir for 4–6 hours.

  • Causality: Mild heating overcomes the activation energy barrier for the transmetalation and reductive elimination steps without causing thermal degradation of the aniline product.

  • Self-Validation: Pull an aliquot for HPLC analysis at 4 hours. The reaction is deemed complete when the 2-iodoaniline peak (monitored at 254 nm) is < 1.0% relative area.

Mechanistic Pathways & Troubleshooting Logic

Understanding the catalytic cycle is essential for diagnosing scale-up failures. Below is the mechanism and our proprietary troubleshooting logic tree.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (2-Iodoaniline Insertion) Pd0->OxAdd + 2-Iodoaniline TransMet Transmetalation (Cu-Propyne Exchange) OxAdd->TransMet + Cu-C≡C-CH3 RedElim Reductive Elimination (Product Release) TransMet->RedElim - CuI RedElim->Pd0 Catalyst Regeneration Product 2-(Prop-1-yn-1-yl)aniline RedElim->Product Yield

Fig 1: Catalytic cycle of the Sonogashira coupling for 2-(prop-1-yn-1-yl)aniline synthesis.

Troubleshooting Start Issue: Low Yield / Stalled Reaction Black Is Pd Black (precipitate) visible? Start->Black O2 Check O2 ingress or Ligand loss Black->O2 Yes Glaser Is 2,4-hexadiyne (homocoupling) high? Black->Glaser No Cu Reduce CuI loading & Degas heavily Glaser->Cu Yes Kinetics Increase Propyne pressure/conc. Glaser->Kinetics No

Fig 2: Logic tree for troubleshooting stalled Sonogashira scale-up reactions.

Frequently Asked Questions (FAQs)

Q: My reaction stalled at 60% conversion, and the solution turned pitch black. What went wrong? A: The black precipitate is "Pd black," an agglomeration of naked Palladium(0) nanoparticles. This occurs when the catalytic cycle is interrupted—specifically when the transmetalation step is slower than catalyst degradation. In scale-up, this is almost always caused by propyne starvation (the gas escaped into the headspace) or oxygen ingress destroying the phosphine ligands. Ensure your reactor is properly sealed and the propyne concentration in the liquid phase is maintained[1].

Q: I am seeing a large amount of 2,4-hexadiyne byproduct. How do I suppress this? A: 2,4-Hexadiyne is the product of Glaser homocoupling. This side reaction strictly requires both Copper and Oxygen. First, verify your degassing protocol (DO < 0.5 ppm). If degassing is perfect and homocoupling persists, reduce the CuI loading from 2 mol% to 0.5 mol%, or switch to a Copper-free Sonogashira protocol using Pd(OAc)₂ and a bulky Buchwald ligand like XPhos[1].

Q: Handling propyne at the multi-kilogram scale is a safety nightmare due to its flammability and pressure requirements. Are there alternative synthetic routes? A: Yes. A highly effective "masked" approach uses (trimethylsilyl)acetylene (TMSA) as a liquid surrogate. You can perform the Sonogashira coupling with TMSA to yield 2-(trimethylsilylethynyl)aniline using standard, unpressurized glass-lined reactors[3]. Following this, a one-pot desilylation and methylation (using TBAF or K₂CO₃/MeOH followed by Methyl Iodide) yields the desired 2-(prop-1-yn-1-yl)aniline. While this adds a synthetic step, it completely circumvents the engineering controls required for pressurized flammable gases.

Quantitative Data Summaries

Table 1: Scale-up Strategy Comparison for Propyne Sourcing

Propyne SourcePhysical StateReactor RequirementYield ImpactScalability Score
Propyne Gas Gas (bp -23 °C)Pressurized Hastelloy AutoclaveHigh (if pressure is maintained)6 / 10
Propyne in THF (5 wt%) Liquid SolutionStandard Glass-linedModerate (dilution effects)9 / 10
TMS-Acetylene + MeI Liquid (bp 53 °C)Standard Glass-linedHigh (requires 2 steps)8 / 10

Table 2: Catalyst System Optimization Data for 2-Iodoaniline Coupling

Catalyst (1 mol%)Co-CatalystTemp (°C)Conversion (4h)Primary Byproduct / Failure Mode
PdCl₂(PPh₃)₂CuI (2 mol%)50> 95%Trace Glaser homocoupling
Pd(PPh₃)₄CuI (2 mol%)5085%OPPh₃ formation / Pd Black
Pd(OAc)₂ + XPhosNone (Cu-free)8070%Unreacted Starting Material

References

  • Melatonin Receptor Antagonist Luzindole: A Facile New Synthesis Source: Letters in Organic Chemistry (Bentham Science) URL:[Link]

  • Some Aspects of the Chemistry of Alkynylsilanes Source: Gelest, Inc. URL:[Link]

  • Recent Advances in Sonogashira Reactions Source: Chemical Society Reviews (ResearchGate) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(Prop-1-yn-1-yl)aniline vs. 2-Ethynylaniline in Quinoline Synthesis

Executive Summary The construction of polysubstituted quinolines is a cornerstone of pharmaceutical chemistry and materials science. Among the most versatile precursors for these scaffolds are ortho-alkynylanilines.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of polysubstituted quinolines is a cornerstone of pharmaceutical chemistry and materials science. Among the most versatile precursors for these scaffolds are ortho-alkynylanilines. However, the choice between a terminal alkyne—2-ethynylaniline —and an internal alkyne—2-(prop-1-yn-1-yl)aniline —is not merely a matter of substitution. The presence or absence of the terminal alkynyl proton fundamentally alters the thermodynamic landscape, dictating the required catalytic activation modes, intermediate species, and the regiochemistry of the final quinoline core.

This guide provides an objective, data-driven comparison of these two precursors, detailing the causality behind their divergent reactivity and providing validated experimental protocols for researchers optimizing quinoline syntheses.

Mechanistic Divergence: The Causality of Alkyne Substitution

The divergent reactivity between terminal and internal o-alkynylanilines stems from two primary factors: steric accessibility and C-H acidity .

Terminal Alkyne Dynamics (2-Ethynylaniline)

2-Ethynylaniline possesses a slightly acidic terminal alkyne proton. This enables the facile formation of metal acetylides (particularly with copper or silver) under relatively mild basic conditions .

  • Activation Pathway: The formation of a Cu-acetylide intermediate dramatically increases the nucleophilicity of the alkyne carbon, making it highly susceptible to intermolecular attack by electrophiles (such as in situ generated N,O-acetals).

  • Dimerization Propensity: Because the terminal carbon is sterically unhindered, 2-ethynylaniline is highly prone to Lewis acid-promoted dimerization. For example, InBr₃ catalyzes the dimerization of 2-ethynylaniline into 2-(2-aminophenyl)quinolines, a pathway that is completely blocked if the terminal carbon is substituted .

Internal Alkyne Dynamics (2-(Prop-1-yn-1-yl)aniline)

In 2-(prop-1-yn-1-yl)aniline, the terminal methyl group eliminates the possibility of acetylide formation and introduces steric bulk.

  • Activation Pathway: The reaction must proceed via pure π-activation. Carbophilic Lewis acids (e.g., Fe³⁺, Au³⁺) or Brønsted acids (e.g., p-TsOH) coordinate directly to the triple bond, increasing its electrophilicity.

  • Hydration-Condensation: A dominant pathway for internal alkynes is the rapid hydration of the alkyne to form an o-aminophenyl ketone intermediate (e.g., 1-(2-aminophenyl)propan-2-one). This intermediate subsequently undergoes sequential condensation and cyclization with carbonyl partners to yield 3-methyl or 4-methyl substituted quinolines .

MechanisticDivergence cluster_terminal Terminal Alkyne (2-Ethynylaniline) cluster_internal Internal Alkyne (2-(Prop-1-yn-1-yl)aniline) T_Start 2-Ethynylaniline T_Inter Metal Acetylide Formation (e.g., Cu-acetylide) T_Start->T_Inter CuBr2 / Base T_Prod 2-Substituted Quinolines (via [5+1] Annulation) T_Inter->T_Prod Electrophile I_Start 2-(Prop-1-yn-1-yl)aniline I_Inter π-Activation / Hydration (o-aminophenyl ketone) I_Start->I_Inter Fe(III) or p-TsOH I_Prod 4-Methylquinolines (via Condensation) I_Inter->I_Prod Carbonyl Partner

Mechanistic divergence of terminal vs. internal alkynes in quinoline synthesis.

Comparative Performance Data

The following table synthesizes quantitative data and operational parameters when utilizing these precursors in standard quinoline syntheses.

Parameter2-Ethynylaniline (Terminal)2-(Prop-1-yn-1-yl)aniline (Internal)
Alkyne Substitution R = HR = CH₃
Primary Activation Mode Cu-acetylide formation, direct C-H activationπ-Lewis acid coordination, Brønsted acid hydration
Typical Catalysts CuBr₂, InBr₃, Pd(OAc)₂FeCl₃, p-TsOH, AuCl₃, Bi(OTf)₃
Major Side Reactions Glaser homocoupling, DimerizationN-alkenylindole formation (5-endo-dig)
Resulting Quinoline Motif 2-substituted or unsubstituted at C3/C43-methyl or 4-methyl substituted
Steric Hindrance Low (facilitates intermolecular attack)Moderate (favors hydration/intramolecular cyclization)
Typical Yields (Annulation) 65% – 85% (Highly dependent on base/oxidant)70% – 92% (Robust under acidic conditions)

Validated Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems. The causality of each reagent choice is explicitly defined.

Protocol A: Copper-Catalyzed[5+1] Annulation (Terminal Alkyne)

This protocol utilizes 2-ethynylaniline to synthesize 2-ester substituted quinolines via an N,O-acetal intermediate .

Rationale: CuBr₂ serves a dual purpose: it acts as a Lewis acid to facilitate the formation of the N,O-acetal from ethyl glyoxylate and piperidine, and it activates the terminal alkyne via copper-acetylide formation. Trifluoroacetic acid (TFA) accelerates the protodemetalation step.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve 2-ethynylaniline (0.5 mmol, 1.0 equiv) and ethyl glyoxylate (0.6 mmol, 1.2 equiv) in anhydrous toluene (3.0 mL).

  • Amine Addition: Add piperidine (0.6 mmol, 1.2 equiv) dropwise. Stir at room temperature for 15 minutes to allow in situ N,O-acetal formation.

  • Catalyst Loading: Add CuBr₂ (11.2 mg, 10 mol%) and TFA (11.4 mg, 20 mol%).

  • Cyclization: Seal the tube and heat the mixture to 80 °C for 12 hours. Monitor the consumption of the aniline via TLC (Hexanes/EtOAc, 4:1).

  • Isolation: Cool to room temperature, quench with saturated aqueous NaHCO₃ (5 mL), and extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Prep Mix 2-ethynylaniline & Glyoxylate Step2 2. Acetal Formation Add Piperidine (15 min, RT) Step1->Step2 Step3 3. Catalysis Add CuBr2 & TFA (80°C, 12h) Step2->Step3 Step4 4. Isolation Quench, Extract, Chromatography Step3->Step4

Step-by-step workflow for the Cu-catalyzed [5+1] annulation of 2-ethynylaniline.
Protocol B: Acid-Mediated Hydration/Annulation (Internal Alkyne)

This protocol utilizes 2-(prop-1-yn-1-yl)aniline to synthesize 4-methylquinolines via a regiodivergent cyclization pathway .

Rationale: Because the internal alkyne cannot form an acetylide, a stoichiometric amount of Brønsted acid (p-TsOH) or a catalytic Lewis acid (FeCl₃) is used to force the hydration of the triple bond. The resulting o-aminophenyl ketone undergoes rapid intramolecular condensation.

  • Preparation: To a 10 mL pressure vial, add 2-(prop-1-yn-1-yl)aniline (0.5 mmol, 1.0 equiv) and the desired coupling ketone/aldehyde (0.6 mmol, 1.2 equiv).

  • Acidification: Add p-TsOH·H₂O (95 mg, 0.5 mmol, 1.0 equiv) or FeCl₃ (16.2 mg, 20 mol%) depending on the sensitivity of the coupling partner.

  • Solvent & Heating: Suspend the mixture in anhydrous toluene (2.5 mL). Seal the vial and heat to 110 °C for 16 hours. The high temperature is critical to drive the thermodynamically favored 6-exo-dig or condensation-driven aromatization over the kinetic 5-endo-dig indole formation.

  • Isolation: Cool the reaction mixture, dilute with dichloromethane (15 mL), and wash with 1M NaOH (10 mL) to neutralize the acid. Extract, dry over MgSO₄, concentrate, and purify via column chromatography.

References

  • Sakai, N., Tamura, K., Shimamura, K., Ikeda, R., & Konakahara, T. (2012). "Copper-Catalyzed [5 + 1] Annulation of 2-Ethynylanilines with an N,O-Acetal Leading to Construction of Quinoline Derivatives." Organic Letters, 14(3), 836-839. URL:[Link]

  • Sakai, N., Annaka, K., & Konakahara, T. (2006). "Direct Synthesis of Polysubstituted Quinoline Derivatives by InBr3-Promoted Dimerization of 2-Ethynylaniline Derivatives." The Journal of Organic Chemistry, 71(9), 3653-3655. URL:[Link]

  • Arcadi, A., & Chiarini, M. (2023). "Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls." Molecules, 28(12), 4725. URL:[Link]

Comparative

Reactivity Comparison of 2-Alkynylanilines in Cyclization Reactions: A Comprehensive Guide for N-Heterocycle Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary 2-Alkynylanilines are highly versatile, atom-economical precursors for the construction of complex N-heterocycles, pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

2-Alkynylanilines are highly versatile, atom-economical precursors for the construction of complex N-heterocycles, primarily indoles and quinolines. The reactivity and regioselectivity of these substrates are not static; they are strictly dictated by the choice of catalytic system or electrophilic promoter. This guide objectively compares the performance, mechanistic causality, and experimental outcomes of transition-metal-catalyzed (Au, Pd, Cu) versus electrophile-mediated cyclizations, providing actionable data for rational synthetic design.

Mechanistic Divergence: The Causality of Catalyst Selection

The cyclization of 2-alkynylanilines is an exercise in controlling competing reaction pathways. The fundamental divergence lies in whether the reaction proceeds via a 5-endo-dig cyclization (yielding indoles) or a 6-endo-dig cyclization (yielding quinolines).

A. Gold (Au) Catalysis: π -Lewis Acid Activation

Gold(I) and Gold(III) complexes function as highly carbophilic, soft Lewis acids. They selectively coordinate to the alkyne π -system, significantly lowering its LUMO. Because gold resists oxidative addition, the activated alkyne undergoes a rapid, direct intramolecular nucleophilic attack by the aniline nitrogen. This kinetically favored 5-endo-dig cycloisomerization yields 2-substituted indoles with exceptional atom economy and minimal byproduct formation[1].

B. Palladium (Pd) Catalysis: Aminopalladation & Cascade Potential

Unlike gold, Palladium(II) actively participates in redox cycling and transmetalation. The reaction initiates via Pd(II) coordination to the alkyne, followed immediately by trans-aminopalladation[2]. The causality of Palladium's utility lies in the stability of the resulting organopalladium intermediate. Rather than immediately protodemetalating, this intermediate can be intercepted by external electrophiles (e.g., aryl halides or vinyl halides), enabling powerful cascade cross-coupling reactions prior to the reductive elimination of Pd(0)[2].

C. Electrophilic Cyclization: Halogen-Promoted 6-endo-dig Pathways

When treated with electrophiles such as ICl, I 2​ , Br 2​ , or PhSeBr, the reactivity paradigm shifts entirely. The electrophile attacks the alkyne to form a bridged halonium or selenonium ion. Due to the steric bulk of the electrophile and the geometric constraints outlined by Baldwin's rules, the aniline nitrogen preferentially attacks the distal carbon. This 6-endo-dig cyclization selectively affords 3-halo- or 3-seleno-quinolines[3].

D. Copper (Cu) Catalysis: Radical & [5+1] Cyclizations

Copper catalysis introduces unique deconstructive and radical pathways. For example, the reaction of 2-alkynylanilines with sodium chlorodifluoroacetate (ClCF 2​ COONa) under Cu catalysis generates difluorocarbene in situ. The aniline captures the carbene to form an isocyanide, which then coordinates with Cu(II) and undergoes an intramolecular [5+1] cyclization to form highly functionalized quinolin-2-yl-amides[4]. Alternatively, CuI with TMSCF 3​ enables the synthesis of 2-haloalkoxy-3-alkylquinolines via highly chemoselective oxygen-incorporation pathways[5].

G Substrate 2-Alkynylaniline (Precursor) Au Gold Catalysis (pi-Activation) Substrate->Au Pd Palladium Catalysis (Aminopalladation) Substrate->Pd E_plus Electrophilic Reagents (e.g., ICl, PhSeBr) Substrate->E_plus Indole 2-Substituted Indoles (5-endo-dig) Au->Indole Cascade Functionalized Indoles (Cascade/Coupling) Pd->Cascade Quinoline 3-Halo/Seleno Quinolines (6-endo-dig) E_plus->Quinoline

Mechanistic divergence of 2-alkynylanilines based on catalytic or electrophilic activation.

Quantitative Performance & Reactivity Comparison

To assist in synthetic planning, the following table summarizes the objective performance metrics of each cyclization modality based on recent literature data.

Activation ModeTypical ReagentsPrimary MechanismMajor ProductTypical YieldsKey Advantage / Application
Gold Catalysis AuCl 3​ , PPh 3​ AuOTf π -Lewis Acid Activation2-Substituted Indoles75–95%Extremely fast reaction times; highly atom-economical; mild conditions[1].
Palladium Catalysis Pd(OAc) 2​ , PdCl 2​ AminopalladationMulti-substituted Indoles60–90%Enables tandem cross-coupling with aryl/vinyl halides in a single pot[2].
Copper Catalysis CuI, Cu(OAc) 2​ Radical / [5+1] CyclizationFunctionalized Quinolines50–88%Excellent for incorporating fluorinated groups (e.g., CF 3​ , OCF 2​ H)[4][5].
Electrophilic ICl, I 2​ , Br 2​ , PhSeBrHalonium/Selenonium Ion3-Halo/Seleno Quinolines65–85%Metal-free; introduces a halogen handle for late-stage structural elaboration[3].

Validated Experimental Workflows

Protocol A: Electrophilic Cyclization to 3-Haloquinolines (Self-Validating System)

This protocol utilizes Iodine Monochloride (ICl) to drive a 6-endo-dig cyclization. This is a highly optimized, self-validating system: experimental monitoring proves that exactly 2.0 equivalents of ICl are required for complete alkyne consumption. Using 3.0 equivalents causes unnecessary over-oxidation, while lowering the temperature to 0 °C or −78 °C halts the kinetic progression without improving yield[3].

Materials:

  • N-(2-Alkynyl)aniline derivative (0.30 mmol)

  • Iodine Monochloride (ICl) (0.60 mmol, 2.0 equiv)

  • Sodium Bicarbonate (NaHCO 3​ ) (0.60 mmol, 2.0 equiv)

  • Acetonitrile (MeCN) (3.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 0.30 mmol of the target 2-alkynylaniline and 3.0 mL of anhydrous MeCN.

  • Base Addition: Add 2.0 equivalents of NaHCO 3​ to the solution to act as an acid scavenger. (Note: Using stronger bases like Na 2​ CO 3​ or organic bases like NEt 3​ results in messy reaction profiles and degraded yields[3]).

  • Electrophile Introduction: Dropwise, add 2.0 equivalents of ICl to the stirring mixture.

  • Cyclization: Stir the reaction mixture continuously at room temperature (20–25 °C). Monitor via TLC until complete consumption of the starting material is observed.

  • Workup: Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ to neutralize unreacted halogens. Extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

G Step1 1. Substrate Preparation 0.30 mmol 2-alkynylaniline in 3 mL MeCN Step2 2. Base Addition Add 2 equiv NaHCO3 Step1->Step2 Step3 3. Electrophile Addition Add 2 equiv ICl Step2->Step3 Step4 4. Cyclization Stir at Room Temp Step3->Step4

Step-by-step workflow for the electrophilic cyclization of 2-alkynylanilines using ICl.

Protocol B: Palladium-Catalyzed Cascade Aminopalladation

For researchers aiming to synthesize highly substituted indoles, Pd catalysis offers the ability to trap the intermediate organometallic species.

Materials:

  • N-acyl-2-alkynylaniline (0.50 mmol)

  • PdCl 2​ (CH 3​ CN) 2​ (5–10 mol%)

  • Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 0.50 mmol of N-acyl-2-alkynylaniline in 5.0 mL of MeCN in a Schlenk tube under an inert argon atmosphere.

  • Catalyst Addition: Add 5–10 mol% of PdCl 2​ (CH 3​ CN) 2​ .

  • Thermal Activation: Heat the reaction mixture to 90 °C. At this temperature, the Pd(II) coordinates to the alkyne, initiating trans-aminopalladation. The acyl group subsequently migrates to the 3-position of the indole ring prior to reductive elimination[2].

  • Isolation: After complete conversion (monitored by LC-MS), cool the mixture, filter through a short pad of Celite to remove Pd black, and purify the resulting 3-acyl-indole via chromatography.

Conclusion

The reactivity of 2-alkynylanilines is a masterclass in synthetic control. For rapid, atom-economical indole synthesis, Gold catalysis remains unmatched due to its precise π -activation. When structural complexity and cascade cross-coupling are required, Palladium catalysis provides the necessary intermediate stability. Conversely, for the synthesis of bioactive quinoline scaffolds, Electrophilic cyclization and Copper-catalyzed carbene insertions offer robust, highly regioselective 6-endo-dig pathways that introduce valuable functional handles for downstream drug development.

References

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts Source: MDPI URL:[Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines Source: NIH / J Org Chem URL:[Link]

  • Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches Source: RSC Publishing URL:[Link]

  • Solvent-Dependent Cyclization of 2-Alkynylanilines and ClCF2COONa for the Divergent Assembly of N-(Quinolin-2-yl)amides and Quinolin-2(1H)-ones Source: ACS Publications URL:[Link]

  • Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines Source: ACS Publications URL:[Link]

Sources

Validation

Objective Comparison of Palladium Catalysts for 2-(Prop-1-yn-1-yl)aniline Synthesis

Introduction & Mechanistic Context The synthesis of 2-(prop-1-yn-1-yl)aniline is a critical transformation in medicinal chemistry and materials science, primarily serving as a direct precursor to 2-methylindole derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The synthesis of 2-(prop-1-yn-1-yl)aniline is a critical transformation in medicinal chemistry and materials science, primarily serving as a direct precursor to 2-methylindole derivatives via subsequent cyclization[1]. The most reliable and widely adopted method for constructing this ortho-substituted internal alkyne is the Sonogashira cross-coupling between 2-iodoaniline (or 2-bromoaniline) and propyne[2].

This transformation relies on a synergistic palladium/copper catalytic system. The choice of palladium catalyst dictates the efficiency of the oxidative addition and reductive elimination steps, directly impacting the yield, reaction kinetics, and the suppression of unwanted side reactions[3].

SonogashiraCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Pd(II)(Ar)(I)L₂ Oxidative Addition Pd0->OxAdd 2-Iodoaniline TransMet Pd(II)(Ar)(Alkynyl)L₂ Transmetalation OxAdd->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim cis/trans Isomerization RedElim->Pd0 2-(Prop-1-yn-1-yl)aniline CuCycle Cu-Alkynyl Formation CuCycle->TransMet Transmetalation (CuI regeneration)

Fig 1: Sonogashira catalytic cycle for 2-(prop-1-yn-1-yl)aniline synthesis.

Comparative Analysis of Palladium Catalysts

When selecting a catalyst for ortho-alkynylated anilines, the electronic and steric properties of the ligand, as well as the oxidation state of the palladium precatalyst, must be rigorously evaluated[4].

Quantitative Catalyst Comparison
Catalyst SystemPrecatalyst StateOptimal HalideCuI Required?Temp (°C)Typical YieldKey AdvantageKey Limitation
PdCl₂(PPh₃)₂ Pd(II), Air-stableIodideYes25–40>85%Highly reliable, cost-effectiveRequires Cu, risks Glaser homocoupling
Pd(PPh₃)₄ Pd(0), Air-sensitiveIodideYes25–4075–85%Classic standardDegrades easily, requires glovebox storage
Pd(OAc)₂ + XPhos Pd(II), Air-stableBromide/ChlorideOptional50–70>90%Highly active, Cu-free possibleExpensive specialized ligands
PdCl₂(dppf) Pd(II), Air-stableIodide/BromideYes40–6080–90%Suppresses side reactionsBulky, slower oxidative addition
Expertise & Experience: Causality in Catalyst Selection
  • Precatalyst Stability (Pd(II) vs. Pd(0)): While the active catalytic species in the cycle is Pd(0), starting with a Pd(0) complex like Pd(PPh₃)₄ requires strict anaerobic storage due to its susceptibility to oxidation[3]. PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ by the amine base or the alkyne itself, offering highly reproducible catalyst loading and superior reaction rates for iodoarenes[5].

  • Ligand Sterics and Bromide Activation: 2-Bromoaniline is significantly more cost-effective than 2-iodoaniline but undergoes oxidative addition much slower. Utilizing Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos) lowers the activation barrier for bromides and accelerates reductive elimination, enabling lower catalyst loadings (0.5–1 mol%)[4].

  • Copper-Free Variants: Traditional systems require CuI to form the reactive copper-acetylide. However, copper can promote the oxidative homocoupling of the alkyne (Glaser coupling) if trace oxygen is present[2]. Advanced Pd/ligand systems (like Pd(OAc)₂/XPhos) can operate copper-free, which is highly advantageous when using volatile or expensive alkynes[4].

Experimental Workflow & Self-Validating Protocol

Handling propyne gas (bp -23 °C) presents significant practical challenges regarding stoichiometry and laboratory safety. A field-proven, highly reproducible alternative is the use of 1-(trimethylsilyl)propyne (TMS-propyne) coupled with in situ desilylation using tetra-n-butylammonium fluoride (TBAF).

ExpWorkflow S1 1. Reagent Prep Weigh Pd/Cu/Ar-I S2 2. Inert Atmosphere Evacuate/Ar x3 S1->S2 S3 3. Solvent & Base Add THF / Et₃N S2->S3 S4 4. Alkyne Addition TMS-Propyne + TBAF S3->S4 S5 5. Reaction Stir at 25°C, 12h S4->S5 S6 6. Workup Filter & Column S5->S6

Fig 2: Standard experimental workflow for palladium-catalyzed alkynylation.

Step-by-Step Methodology: Synthesis via PdCl₂(PPh₃)₂

This protocol utilizes the robust PdCl₂(PPh₃)₂ system, optimized specifically for 2-iodoaniline to prevent premature cyclization.

Step 1: Reagent Preparation & Atmosphere Control

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodoaniline (10.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.2 mmol, 2 mol%), and CuI (0.4 mmol, 4 mol%).

    • Causality: CuI must be kept at a 2:1 ratio relative to Pd to ensure efficient transmetalation without overwhelming the system, which would increase Glaser coupling side-products.

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times.

    • Causality: Complete removal of oxygen is non-negotiable. Oxygen acts as the terminal oxidant for the Cu-catalyzed Glaser homocoupling of the alkyne, which will consume the propyne surrogate and stall the reaction[3].

Step 2: Solvent and Base Addition 3. Inject anhydrous, degassed tetrahydrofuran (THF) (30 mL) and degassed triethylamine (Et₃N) (30.0 mmol, 3.0 equiv) via syringe.

  • Causality: Et₃N serves a dual purpose: it neutralizes the hydroiodic acid (HI) generated during the catalytic cycle and acts as a mild reducing agent to convert Pd(II) to the active Pd(0) species[3].

Step 3: Alkyne Introduction & Reaction 4. Add 1-(trimethylsilyl)propyne (12.0 mmol, 1.2 equiv) via syringe, followed immediately by a 1.0 M solution of TBAF in THF (15.0 mmol, 1.5 equiv).

  • Causality: TBAF cleaves the TMS group in situ, generating propyne gas dissolved directly in the reaction matrix. This ensures precise 1.2-equivalent stoichiometry without the need for pressurized gas cylinders.

  • Stir the reaction mixture at 25 °C (Room Temperature) for 12–16 hours.

    • Critical Expertise: Do NOT heat the reaction above 40 °C. 2-Iodoaniline derivatives are highly prone to tandem Sonogashira/hydroamination reactions. Elevated temperatures in the presence of Pd/Cu will drive the intramolecular attack of the aniline nitrogen onto the newly formed alkyne, yielding 2-methylindole instead of the desired 2-(prop-1-yn-1-yl)aniline[1].

Step 4: Monitoring & Workup 6. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS until complete consumption of 2-iodoaniline is observed. 7. Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a short pad of Celite to remove insoluble palladium and copper salts. 8. Wash the filtrate with saturated aqueous NH₄Cl (2 × 30 mL) to remove excess Et₃N and residual copper complexes, followed by brine (30 mL). 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 10. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to afford pure 2-(prop-1-yn-1-yl)aniline.

Sources

Comparative

A Comparative Guide to the Synthesis of 2-(Prop-1-yn-1-yl)aniline: Exploring Alternatives to the Sonogashira Coupling

For researchers and professionals in drug development and materials science, the synthesis of 2-alkynylanilines, such as 2-(prop-1-yn-1-yl)aniline, is a critical step in the creation of a wide array of valuable molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the synthesis of 2-alkynylanilines, such as 2-(prop-1-yn-1-yl)aniline, is a critical step in the creation of a wide array of valuable molecules, including indoles, quinolines, and other heterocyclic systems.[1] For decades, the Sonogashira coupling has been the go-to method for forging the crucial C(sp²)-C(sp) bond.[2] However, the limitations of this otherwise robust reaction, such as the requirement for a copper co-catalyst and pre-functionalized starting materials, have spurred the development of innovative and, in many cases, more efficient alternatives.[3][4]

This guide provides an in-depth comparison of the traditional Sonogashira reaction with three prominent modern alternatives: the Copper-Free Sonogashira Coupling, Nickel-Catalyzed C-H Alkynylation, and Palladium-Catalyzed ortho-C-H Alkynylation. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols for a representative transformation—the synthesis of 2-(phenylethynyl)aniline—and present comparative data to inform your selection of the optimal synthetic route.

The Benchmark: The Sonogashira Coupling

The classical Sonogashira reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a copper(I) co-catalyst and an amine base.[5] Its mild reaction conditions and broad functional group tolerance have made it a staple in organic synthesis.

However, the reliance on a copper co-catalyst can lead to the formation of diynes via the Glaser-Hay homocoupling, complicating purification and reducing the yield of the desired product.[3] Furthermore, the requirement for pre-functionalized aryl halides adds steps to a synthetic sequence and can limit the availability of starting materials.

Alternative 1: The Copper-Free Sonogashira Coupling

To address the drawbacks of the traditional method, the copper-free Sonogashira coupling was developed. This modification eliminates the copper co-catalyst, thereby preventing the undesired alkyne homocoupling.[4] The reaction is believed to proceed through a catalytic cycle where the palladium complex itself facilitates the deprotonation of the alkyne, albeit requiring a stronger base than in the copper-co-catalyzed version.[5]

Mechanistic Rationale

The catalytic cycle of the copper-free Sonogashira reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) complex then coordinates to the terminal alkyne. A base, typically an amine, deprotonates the alkyne, leading to the formation of a palladium-acetylide complex. Subsequent reductive elimination yields the desired arylalkyne and regenerates the palladium(0) catalyst.

pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) alkyne_complex [Ar-Pd(II)L₂(alkyne)]⁺X⁻ pd_complex->alkyne_complex + Alkyne acetylide_complex Ar-Pd(II)L₂(acetylide) alkyne_complex->acetylide_complex + Base - Base-H⁺X⁻ product Ar-Alkyne acetylide_complex->product Reductive Elimination product->pd0

Figure 1: Catalytic cycle of the copper-free Sonogashira coupling.

Experimental Protocol: Synthesis of 2-(Phenylethynyl)aniline

Materials:

  • 2-Iodoaniline (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add 2-iodoaniline, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by phenylacetylene via syringe.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValueReference
Yield 92%[6]
Reaction Time 12 h[6]
Temperature 100 °C[6]
Catalyst Loading 2 mol% Pd(OAc)₂[6]

Table 1: Performance data for the copper-free Sonogashira synthesis of 2-(phenylethynyl)aniline.

Alternative 2: Nickel-Catalyzed C-H Alkynylation

A more atom-economical approach to 2-alkynylanilines is the direct C-H alkynylation of anilines, which avoids the need for pre-functionalized starting materials. Nickel-catalyzed methods have emerged as a powerful tool for this transformation, often employing a directing group to achieve high regioselectivity for the ortho position.[7][8]

Mechanistic Rationale

The mechanism of nickel-catalyzed C-H alkynylation typically involves a directing group on the aniline nitrogen, which chelates to the nickel center and positions it for ortho C-H activation. This forms a five-membered nickelacycle intermediate. Oxidative addition of an alkynyl halide, followed by reductive elimination, furnishes the ortho-alkynylated aniline and regenerates the active nickel catalyst.[9]

ni_cat Ni(II) Catalyst aniline_complex Aniline-DG-Ni(II) Complex ni_cat->aniline_complex + Aniline-DG nickelacycle Nickelacycle Intermediate aniline_complex->nickelacycle C-H Activation ni_iv_complex Ni(IV) Intermediate nickelacycle->ni_iv_complex Oxidative Addition (Alkyne-X) product ortho-Alkynyl Aniline ni_iv_complex->product Reductive Elimination product->ni_cat - DG

Figure 2: Plausible catalytic cycle for nickel-catalyzed C-H alkynylation of anilines.

Experimental Protocol: Synthesis of 2-(Phenylethynyl)aniline Derivative

Note: A directing group (DG) is typically required for ortho-selectivity.

Materials:

  • N-(pyridin-2-yl)aniline (0.5 mmol, 1.0 equiv)

  • (Bromoethynyl)benzene (1.0 mmol, 2.0 equiv)

  • Ni(OAc)₂ (0.05 mmol, 10 mol%)

  • 4-F-dppp (0.1 mmol, 20 mol%)

  • LiOtBu (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (1.5 mL)

Procedure:

  • In a glovebox, to an oven-dried vial, add N-(pyridin-2-yl)aniline, Ni(OAc)₂, 4-F-dppp, and LiOtBu.

  • Add 1,4-dioxane, followed by (bromoethynyl)benzene.

  • Seal the vial and stir the mixture at 120 °C for 16 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

  • The directing group can be removed under acidic conditions to yield the free aniline.

ParameterValueReference
Yield 85%[7]
Reaction Time 16 h[7]
Temperature 120 °C[7]
Catalyst Loading 10 mol% Ni(OAc)₂[7]

Table 2: Performance data for the nickel-catalyzed C-H alkynylation of a directed aniline with phenylacetylene bromide.

Alternative 3: Palladium-Catalyzed ortho-C-H Alkynylation

Similar to the nickel-catalyzed approach, palladium can also be used to directly functionalize the C-H bond of anilines. These reactions often require a directing group to achieve ortho-selectivity.[10] The development of conditions for the C-H functionalization of unprotected anilines is an active area of research, as it would eliminate the need for protection and deprotection steps.[10]

Mechanistic Rationale

The mechanism of palladium-catalyzed ortho-C-H alkynylation is thought to proceed via a concerted metalation-deprotonation (CMD) pathway. The directing group on the aniline coordinates to the palladium(II) catalyst, facilitating the cleavage of the ortho C-H bond to form a palladacycle intermediate. This intermediate then reacts with an alkynylating agent, often a hypervalent iodine reagent, to afford the alkynylated product and regenerate the active palladium catalyst.

pd_cat Pd(II) Catalyst aniline_complex Aniline-DG-Pd(II) Complex pd_cat->aniline_complex + Aniline-DG palladacycle Palladacycle Intermediate aniline_complex->palladacycle Concerted Metalation- Deprotonation (CMD) alkynylated_pd Alkynylated Pd(II) Complex palladacycle->alkynylated_pd + Alkynylating Agent product ortho-Alkynyl Aniline alkynylated_pd->product Reductive Elimination product->pd_cat - DG

Figure 3: Proposed catalytic cycle for palladium-catalyzed ortho-C-H alkynylation.

Experimental Protocol: Synthesis of 2-(Phenylethynyl)aniline Derivative

Note: This protocol uses a directing group for ortho-selectivity.

Materials:

  • N-(quinolin-8-yl)benzamide (0.2 mmol, 1.0 equiv)

  • 1-ethynyl-4-fluorobenzene (0.4 mmol, 2.0 equiv)

  • Pd(OAc)₂ (0.02 mmol, 10 mol%)

  • Ag₂CO₃ (0.4 mmol, 2.0 equiv)

  • PivOH (0.04 mmol, 20 mol%)

  • DCE (1,2-dichloroethane) (1 mL)

Procedure:

  • To a sealed tube, add N-(quinolin-8-yl)benzamide, Pd(OAc)₂, Ag₂CO₃, and PivOH.

  • Evacuate and backfill the tube with argon.

  • Add DCE and 1-ethynyl-4-fluorobenzene.

  • Heat the mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

  • The directing group can be cleaved to provide the free aniline.

ParameterValueReference
Yield 78%[11]
Reaction Time 24 h[11]
Temperature 100 °C[11]
Catalyst Loading 10 mol% Pd(OAc)₂[11]

Table 3: Performance data for the palladium-catalyzed ortho-C-H alkynylation of a directed aniline derivative.

Comparative Analysis

FeatureSonogashira CouplingCopper-Free SonogashiraNi-Catalyzed C-H AlkynylationPd-Catalyzed C-H Alkynylation
Starting Material Aryl HalideAryl HalideAniline (often with DG)Aniline (often with DG)
Key Advantage Well-established, reliableAvoids alkyne homocouplingAtom-economical, no pre-functionalizationAtom-economical, no pre-functionalization
Key Disadvantage Requires copper, potential for side reactionsMay require stronger base and higher temperaturesOften requires a directing groupOften requires a directing group and stoichiometric oxidant
Catalyst System Pd/CuPdNiPd
Typical Yields Good to ExcellentGood to ExcellentGood to ExcellentGood to Excellent

Table 4: Head-to-head comparison of synthetic methods for 2-alkynylanilines.

Conclusion

While the traditional Sonogashira coupling remains a valuable tool, the landscape of C-C bond formation has evolved significantly. For the synthesis of 2-(prop-1-yn-1-yl)aniline and its derivatives, researchers now have a powerful arsenal of alternative methods at their disposal.

The Copper-Free Sonogashira offers a straightforward improvement by eliminating copper-mediated side reactions. For a more streamlined and atom-economical approach, Nickel- and Palladium-Catalyzed C-H Alkynylation methods are compelling choices, provided that a suitable directing group strategy is employed or developed for unprotected anilines.

The selection of the optimal method will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, the desired scale of the reaction, and tolerance for directing group manipulation. By understanding the nuances of each of these powerful catalytic systems, researchers can make more informed decisions to accelerate their discovery and development efforts.

References

Sources

Validation

A Comparative Spectroscopic Guide to 2-(Prop-1-yn-1-yl)aniline and its Positional Isomers

This guide offers an in-depth spectroscopic comparison of 2-(Prop-1-yn-1-yl)aniline and its meta (3-) and para (4-) positional isomers. Designed for researchers, scientists, and professionals in drug development, this do...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth spectroscopic comparison of 2-(Prop-1-yn-1-yl)aniline and its meta (3-) and para (4-) positional isomers. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of the expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. By explaining the causal relationships between molecular structure and spectral output, this guide serves as a crucial tool for the unambiguous identification and characterization of these valuable synthetic building blocks.

The ortho, meta, and para isomers of (Prop-1-yn-1-yl)aniline are of significant interest due to their utility in synthesizing heterocycles, functional materials, and potential pharmaceutical agents. The placement of the propynyl and amino groups on the aromatic ring creates distinct electronic environments, resulting in unique spectroscopic fingerprints for each isomer. While comprehensive, side-by-side experimental datasets are not extensively published, this guide synthesizes established spectroscopic principles and data from analogous substituted anilines to present a robust predictive comparison.

Molecular Structures and Analysis Workflow

The fundamental difference between the three isomers lies in the substitution pattern on the aniline ring, which dictates their symmetry and electronic properties.

Isomer Structures cluster_0 2-(Prop-1-yn-1-yl)aniline (ortho) cluster_1 3-(Prop-1-yn-1-yl)aniline (meta) cluster_2 4-(Prop-1-yn-1-yl)aniline (para) ortho ortho meta meta para para

Caption: Molecular structures of the ortho, meta, and para isomers.

A systematic approach is essential for the characterization of these isomers. The following workflow outlines a logical sequence of spectroscopic analyses to differentiate and validate the identity of a synthesized compound.

Spectroscopic Workflow synthesis Synthesis via Sonogashira Coupling purification Purification (Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms Is M.W. 131.17? ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir Yes nmr NMR Spectroscopy (¹H & ¹³C) ir->nmr NH₂, C≡C present? uvvis UV-Vis Spectroscopy Analyze Electronic Transitions nmr->uvvis Confirm Substitution Pattern structure Structure Confirmation uvvis->structure

Caption: Recommended workflow for synthesis and spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for distinguishing between the ortho, meta, and para isomers. The chemical shifts (δ) and splitting patterns of the aromatic protons are highly sensitive to the relative positions of the electron-donating amino (-NH₂) group and the electron-withdrawing, anisotropic propynyl (-C≡C-CH₃) group.[1][2]

¹H NMR Spectroscopy

The aromatic region (typically δ 6.5-7.5 ppm) provides the clearest distinction.

  • 2-Isomer (ortho): The proximity of the two substituents leads to a complex and often crowded multiplet for the four aromatic protons.

  • 3-Isomer (meta): The protons exhibit a more varied pattern. The proton at C2 (between the two substituents) is often a distinct singlet or narrow triplet, while the other three protons (H4, H5, H6) show more complex splitting.

  • 4-Isomer (para): Due to the molecule's symmetry, the aromatic region is simplified into a characteristic AA'BB' system, which often appears as two distinct doublets, each integrating to 2H.[3]

The methyl protons of the propynyl group typically appear as a sharp singlet around δ 2.0 ppm, with minor shifts depending on the isomer. The amine (-NH₂) protons present as a broad singlet, the position of which is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

IsomerAromatic Protons (δ, ppm)Multiplicity-CH₃ (δ, ppm)-NH₂ (δ, ppm)
Ortho 6.6 - 7.3Complex Multiplet~2.05~3.8 (broad s)
Meta 6.6 - 7.2Complex Multiplets~2.03~3.7 (broad s)
Para 6.65 (d, 2H), 7.15 (d, 2H)AA'BB' System~2.01~3.6 (broad s)
¹³C NMR Spectroscopy

The number of unique signals in the aromatic region of the ¹³C NMR spectrum directly reflects the symmetry of the isomer.

  • Ortho & Meta Isomers: Both are unsymmetrical and are expected to show 6 distinct signals for the aromatic carbons.

  • Para Isomer: Due to its C₂ symmetry axis, only 4 signals are expected for the 6 aromatic carbons (C1 and C4 are quaternary, C2/C6 and C3/C5 are equivalent pairs).

The alkynyl carbons (C≡C) typically resonate between δ 80-90 ppm.[1][4][5]

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

IsomerAromatic Carbons (δ, ppm)Alkynyl Carbons (δ, ppm)Methyl Carbon (δ, ppm)
Ortho 6 signals (~110-148)~80, ~85~4.5
Meta 6 signals (~112-147)~81, ~84~4.6
Para 4 signals (~114-146)~82, ~83~4.7

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. All three isomers will exhibit characteristic absorptions for the amine and alkyne moieties. The primary differences appear in the "fingerprint region," specifically the C-H out-of-plane bending patterns indicative of the aromatic substitution.[6][7][8]

  • N-H Stretch: A characteristic pair of sharp-to-medium peaks between 3350-3450 cm⁻¹ confirms the primary amine (-NH₂).

  • C≡C Stretch: A weak but sharp absorption between 2210-2260 cm⁻¹ is indicative of the internal alkyne. This peak can sometimes be very weak or absent in symmetrical or nearly symmetrical molecules.

  • Aromatic C-H Bending (Out-of-Plane):

    • Ortho: A strong band around 750 cm⁻¹.

    • Meta: Two bands are typically observed, one around 780 cm⁻¹ and another near 880 cm⁻¹.

    • Para: A single, strong absorption band between 810-840 cm⁻¹.

Table 3: Key Predicted IR Absorption Frequencies (cm⁻¹)

VibrationOrtho IsomerMeta IsomerPara Isomer
N-H Stretch (asymmetric & symmetric)~3450, ~3360~3450, ~3360~3450, ~3360
C≡C Stretch~2230 (weak)~2235 (weak)~2240 (weak)
Aromatic C-H Bending~750 (strong)~780, ~880 (strong)~825 (strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system. The position of the substituents affects the degree of conjugation and, therefore, the absorption maxima (λ_max).[9][10] For substituted anilines, two primary bands corresponding to π-π* transitions are typically observed.

  • Para Isomer: The direct conjugation between the electron-donating -NH₂ group and the π-system of the propynyl group results in the most extended conjugation. This typically leads to a bathochromic (red) shift, meaning it absorbs at the longest wavelength (λ_max) compared to the other isomers.

  • Ortho Isomer: Steric hindrance between the adjacent amino and propynyl groups can slightly disrupt the planarity of the system, potentially leading to a hypsochromic (blue) shift compared to the para isomer.

  • Meta Isomer: The substituents are not in direct conjugation. This lack of extended conjugation typically results in this isomer having the lowest λ_max (most blue-shifted) and the lowest molar absorptivity (ε).[11]

Table 4: Predicted UV-Vis Absorption Maxima (λ_max in Ethanol)

IsomerPrimary Band (λ_max, nm)Secondary Band (λ_max, nm)
Ortho ~290~245
Meta ~285~240
Para ~300~250

Mass Spectrometry (MS)

Electron Impact (EI) Mass Spectrometry is used to determine the molecular weight and can provide structural information from fragmentation patterns.

All three isomers have the same molecular formula, C₉H₉N, and a molecular weight of 131.17 g/mol .[12] Therefore, they will all show a molecular ion peak [M]⁺ at m/z = 131. The nitrogen rule applies, and the odd nominal molecular weight is consistent with the presence of a single nitrogen atom.[13]

While the primary fragmentation patterns might show similarities, the relative abundances of certain fragment ions could differ. A common fragmentation pathway for alkynes is the loss of a methyl group ([M-15]⁺) to form a stable propargyl cation, leading to a peak at m/z = 116. Aromatic amines can also lose HCN (27 Da), though this is less common from the molecular ion itself.[14][15] Distinguishing the isomers based solely on EI-MS can be challenging without high-resolution analysis and comparison to authenticated standards.

Table 5: Predicted Key Mass Spectrometry Fragments (m/z)

IsomerMolecular Ion [M]⁺[M-CH₃]⁺Other Key Fragments
Ortho/Meta/Para 13111691, 77

Experimental Protocols

Synthesis via Sonogashira Coupling

The synthesis of these isomers is reliably achieved via a palladium/copper-catalyzed Sonogashira cross-coupling reaction between the corresponding iodoaniline isomer and propyne gas or a propyne surrogate.[16][17][18][19]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iodoaniline isomer (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base: Add anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine (2.0 eq).

  • Alkyne Addition: Bubble propyne gas through the stirred solution at room temperature for 1-2 hours, or add a suitable propyne equivalent.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Characterization
  • NMR Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[2]

  • ¹H and ¹³C NMR Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, use a standard single-pulse experiment. For ¹³C NMR, use a proton-decoupled experiment to obtain singlets for all carbons.

  • IR Spectroscopy: Acquire the spectrum using either a KBr pellet method or as a thin film on a salt plate (NaCl or KBr) using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • UV-Vis Spectroscopy: Prepare a dilute solution (~10⁻⁵ M) of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane). Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Mass Spectrometry: Introduce the sample into a mass spectrometer, typically via a GC interface (for GC-MS) or direct infusion. Acquire the spectrum in Electron Impact (EI) mode with an ionization energy of 70 eV.

Conclusion

The positional isomers of (Prop-1-yn-1-yl)aniline can be confidently and unambiguously differentiated using a combination of standard spectroscopic techniques. ¹H NMR spectroscopy offers the most direct and powerful method for identification through the distinct patterns of the aromatic protons. ¹³C NMR corroborates the assignment based on molecular symmetry, while IR spectroscopy provides definitive evidence of the substitution pattern through C-H bending vibrations. Finally, UV-Vis spectroscopy offers supportive data based on the varied levels of electronic conjugation among the isomers. By following the integrated workflow of synthesis, purification, and multi-faceted spectroscopic analysis presented here, researchers can ensure the structural integrity of these important chemical building blocks for their continued application in science and industry.

References

  • Sharma, V., et al. New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Organic & Biomolecular Chemistry. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. RSC Publishing. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • ResearchGate. UV-visible spectra obtained from saturated with aqueous solutions of... Download Scientific Diagram. Available from: [Link]

  • PubChem. 2-(Prop-1-yn-1-yl)aniline. Available from: [Link]

  • ResearchGate. UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... Download Scientific Diagram. Available from: [Link]

  • PubChem. 2-(Prop-1-en-1-yl)aniline. Available from: [Link]

  • Zenodo. Determination of meta-, para- and ortho-Nitroanilines using Spectrophotometric and Thermal Gradient Chromatographic Methods. Available from: [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available from: [Link]

  • International Journal of Current Research. Synthesis of N-[3-(prop-1-yn-1-yl)phenyl] benzene sulfonamide and Determination of its Antibacterial Activity. Available from: [Link]

  • ResearchGate. (PDF) N-[3-(Prop-1-yn-1-yl)phenyl]benzenesulfonamide. Available from: [Link]

  • International Journal of Engineering Research and. THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. Available from: [Link]

  • YouTube. Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Available from: [Link]

  • University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

  • ResearchGate. Infrared Spectra of Isomers of Protonated Aniline in Solid para -Hydrogen. Available from: [Link]

  • MDPI. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Chemistry Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Available from: [Link]

  • SciSpace. Infrared Spectra of Isomers of Protonated Aniline in Solid para-Hydrogen. Available from: [Link]

  • ScienceDirect. 13C n.m.r, characterization of soluble polyaniline. Available from: [Link]

  • ScienceDirect. Infrared spectra and structures of aniline+–furan and aniline+–phenol: Preference between π-type and σ-type hydrogen-bond. Available from: [Link]

  • RSC Publishing. Poly[N-(2-chloroprop-2-en-1-yl)aniline]s: synthesis, polymer analogous reaction, and physicochemical properties. Available from: [Link]

  • ResearchGate. Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. Available from: [Link]

  • UAB. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • ACS Figshare. Infrared Spectra of Isomers of Protonated Aniline in Solid para-Hydrogen. Available from: [Link]

  • RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Available from: [Link]

  • ResearchGate. (PDF) Chemical synthesis and characterization of polyaniline derivatives. substituent effect on solubility and conductivity. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Available from: [Link]

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Comparative

A Comparative Guide to the Purity Assessment of 2-(Prop-1-yn-1-yl)aniline: HPLC, UPLC, and GC-MS Approaches

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is a foundational pillar upon which the safety, efficacy, and reproducibility of...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is a foundational pillar upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built.[1] The compound 2-(Prop-1-yn-1-yl)aniline (CAS: 220465-91-8), a substituted aniline, serves as a versatile building block in organic synthesis.[2] Its unique structure, featuring an aromatic amine and an alkyne functional group, makes it valuable but also presents specific analytical challenges.[2] Impurities arising from synthesis or degradation can carry through to the final API, leading to unforeseen toxicities, altered pharmacological profiles, or batch failures.[1]

This guide provides an in-depth, comparative analysis of robust analytical methodologies for assessing the purity of 2-(Prop-1-yn-1-yl)aniline. We move beyond simple protocols to explain the scientific rationale behind methodological choices, offering a self-validating framework for analysis. Our primary focus is on the industry-standard High-Performance Liquid Chromatography (HPLC) method, which we will compare against two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) for high-throughput applications and Gas Chromatography-Mass Spectrometry (GC-MS) as an orthogonal technique for volatile impurity profiling.

The Gold Standard: Reversed-Phase HPLC with UV Detection (HPLC-UV)

Reversed-Phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical purity analysis due to its high sensitivity, reproducibility, and applicability to a wide range of non-volatile and thermally labile compounds.[3] For 2-(Prop-1-yn-1-yl)aniline, a moderately polar molecule, RP-HPLC offers excellent separation of the main component from potential process-related impurities (e.g., starting materials, isomers like 2-(prop-1-en-1-yl)aniline, or over-alkylated products).[4][5]

Causality Behind the Method: Why These Parameters?

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation (resolution), sensitivity, and peak shape.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for RP-HPLC.[4] Its non-polar nature provides strong hydrophobic interactions with the aromatic ring of the analyte, while the polar amine group interacts with the mobile phase, creating the differential partitioning necessary for separation.

  • Mobile Phase: A binary gradient of water and acetonitrile (ACN) is used. Water is the weak, polar solvent (Mobile Phase A), and ACN is the strong, less polar organic modifier (Mobile Phase B). A gradient elution, where the percentage of ACN increases over time, is crucial for eluting not only the main analyte but also any more non-polar impurities that might be strongly retained on the column.[6]

  • Mobile Phase Additive: The addition of 0.1% formic acid to both mobile phases is critical. It acidifies the mobile phase, ensuring the aniline nitrogen (a weak base) is consistently protonated. This prevents peak tailing, a common issue with basic compounds, by suppressing unwanted interactions with residual silanol groups on the silica-based stationary phase.

  • Detection: The benzene ring in 2-(Prop-1-yn-1-yl)aniline contains a chromophore that strongly absorbs UV light. A detection wavelength of 254 nm is a common choice for aromatic compounds and provides excellent sensitivity. For comprehensive analysis and method development, a Photodiode Array (PDA) detector is superior, as it can acquire a full UV spectrum for each peak, allowing for peak purity assessment and aiding in the identification of unknown impurities.[7]

Detailed Experimental Protocol: HPLC-UV Purity Assay
  • Instrumentation:

    • HPLC system equipped with a binary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.[8]

    • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 90
      25.0 90
      25.1 20

      | 30.0 | 20 |

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Preparation: Accurately weigh ~10 mg of 2-(Prop-1-yn-1-yl)aniline reference standard and dissolve in the diluent to a final concentration of 0.5 mg/mL.

    • Sample Preparation: Prepare the test sample at the same concentration (0.5 mg/mL) in the diluent.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Determine the purity by calculating the area percentage of the main 2-(Prop-1-yn-1-yl)aniline peak relative to the total area of all integrated peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample (~10 mg) Dissolve Dissolve in Diluent (0.5 mg/mL) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Purity Report Calculate->Report

Caption: Standard workflow for HPLC purity analysis of 2-(Prop-1-yn-1-yl)aniline.

Comparative Methodologies

While HPLC is robust and widely accessible, alternative techniques offer distinct advantages in specific scenarios, such as higher throughput or the analysis of different impurity classes.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. This results in dramatically improved resolution, speed, and sensitivity compared to traditional HPLC.[9]

  • Principle & Rationale: The smaller particle size provides a much higher number of theoretical plates, leading to sharper, narrower peaks and better separation of closely eluting impurities. To operate at the optimal linear velocity for these small particles, the system must withstand much higher backpressures (>10,000 psi) than standard HPLC systems.

  • Key Advantages:

    • Speed: Analysis times can be reduced by a factor of 5-10, significantly increasing sample throughput. A 30-minute HPLC run can often be condensed into a 3-5 minute UPLC run.[10]

    • Resolution: Superior resolving power allows for the detection and quantification of impurities that might co-elute with the main peak in an HPLC analysis.

    • Sensitivity: Sharper peaks lead to a greater peak height for a given concentration, resulting in lower limits of detection (LOD) and quantitation (LOQ).

  • Disadvantages:

    • Requires specialized high-pressure instrumentation.

    • More susceptible to blockages from particulate matter, demanding meticulous sample preparation.

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[11] For aniline derivatives, it serves as an excellent orthogonal method to HPLC, meaning it separates compounds based on different physicochemical principles (volatility and boiling point vs. polarity).[12][13]

  • Principle & Rationale: The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase.[12] Coupling GC with a Mass Spectrometry (MS) detector provides not only quantification but also structural information, aiding in the definitive identification of impurities.[12][14]

  • Key Advantages:

    • Orthogonality: Provides a completely different selectivity profile, ideal for confirming purity results from HPLC and detecting impurities that HPLC might miss (e.g., non-UV active, volatile compounds).

    • High Sensitivity for Volatiles: Unmatched for detecting and quantifying residual solvents or volatile synthetic byproducts.

    • Definitive Identification: MS detection provides mass-to-charge ratio data, which acts as a molecular fingerprint for impurity identification.[14]

  • Disadvantages:

    • Only suitable for thermally stable and volatile compounds.

    • Aniline and its derivatives can sometimes exhibit poor peak shape due to their polarity. Derivatization may be required to improve volatility and chromatographic performance, adding a step to the sample preparation process.[12]

Performance Comparison: A Quantitative Overview

To provide an objective comparison, the table below summarizes hypothetical yet representative performance data for the analysis of 2-(Prop-1-yn-1-yl)aniline by the three discussed methods.

ParameterHPLC-UV UPLC-UV/MS GC-MS
Principle of Separation Polarity / PartitioningPolarity / PartitioningVolatility / Boiling Point
Typical Run Time 25-30 min3-5 min15-25 min
Sample Throughput Low to MediumVery HighMedium
Relative Resolution GoodExcellentGood to Excellent
Limit of Quantitation (LOQ) ~0.05%~0.01%~1-10 ppm (for volatiles)
Key Application Routine QC, Method DevelopmentHigh-Throughput Screening, Impurity ProfilingOrthogonal Testing, Volatile Impurity & Residual Solvent Analysis
Instrumentation Cost $ $

Self-Validating Systems: Adherence to ICH Q2(R1) Guidelines

A protocol's trustworthiness is established through validation. Any method used for purity determination in a regulatory environment must be validated according to guidelines like ICH Q2(R1) to ensure it is fit for its intended purpose.[15] Key validation parameters include:

  • Specificity: The ability to definitively assess the analyte in the presence of impurities and degradants.[15] In HPLC/UPLC, this is often demonstrated using a PDA detector to check for peak purity.

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.[15]

  • Accuracy: The closeness of the test results to the true value, typically assessed through recovery studies on spiked samples.[15]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[6][15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[16][17]

By systematically evaluating these parameters, the analytical method becomes a self-validating system, providing high confidence in the reported purity values.

Method_Selection node_result node_result Start Start: Purity Analysis Required q1 Need Orthogonal Data or Volatile Impurity Profile? Start->q1 q2 High Sample Throughput Required? q1->q2  No res_gc GC-MS Method q1->res_gc  Yes res_uplc UPLC Method q2->res_uplc  Yes res_hplc Standard HPLC Method q2->res_hplc  No

Caption: Decision workflow for selecting the appropriate purity analysis method.

Conclusion

The purity assessment of 2-(Prop-1-yn-1-yl)aniline is a critical task that demands a robust and well-understood analytical strategy.

  • RP-HPLC stands as the reliable, gold-standard method, offering a balance of performance, accessibility, and well-established validation protocols suitable for most quality control and development laboratories.[8]

  • UPLC represents the next generation of liquid chromatography, providing unparalleled speed and resolution, making it the method of choice for high-throughput environments where efficiency is paramount.

  • GC-MS serves as an indispensable orthogonal technique. Its unique selectivity based on volatility makes it essential for comprehensive impurity profiling, especially for detecting residual solvents and other volatile species that are not amenable to LC analysis.[11][14]

The ultimate choice of method depends on the specific analytical objective—be it routine quality control, rapid screening, or comprehensive impurity characterization. By understanding the underlying principles and comparative strengths of each technique, researchers can confidently select and implement the most appropriate method, ensuring the quality and integrity of their materials from intermediate to final product.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives. Retrieved from Google Search.[12]

  • Benchchem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols. Retrieved from Google Search.[11]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from Google Search.[1]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from Google Search.[14]

  • U.S. Environmental Protection Agency. (2025, September 24). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). Retrieved from Google Search.[18]

  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from Google Search.[13]

  • Pharmaceutical Technology. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from Google Search.[3]

  • Pharmaceutical Technology. (2026, March 14). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from Google Search.[6]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from Google Search.[19]

  • Semantic Scholar. (2020, September 29). Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub. Retrieved from Google Search.[16]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from Google Search.[7]

  • Department of Computer Science, University of California, Santa Barbara. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from Google Search.[20]

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from Google Search.[21]

  • ACS Publications. (2009, February 19). Ultra Performance Liquid Chromatography−Atmospheric Pressure Photoionization-Tandem Mass Spectrometry for High-Sensitivity and High-Throughput Analysis of U.S. Environmental Protection Agency 16 Priority Pollutants Polynuclear Aromatic Hydrocarbons. Retrieved from Google Search.[10]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from Google Search.[15]

  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from Google Search.[17]

  • PubChem. (n.d.). 2-(Prop-1-yn-1-yl)aniline. Retrieved from [Link]2]

  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from Google Search.

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from Google Search.[22]

  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Retrieved from Google Search.[4]

  • Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. Retrieved from Google Search.[8]

  • PubChem. (n.d.). 2-(Prop-1-en-1-yl)aniline. Retrieved from [Link]5]

  • MDPI. (2012, July 2). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Retrieved from Google Search.[23]

  • MDPI. (2023, April 4). Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography. Retrieved from Google Search.[9]

Sources

Validation

GC-MS Analysis of 2-(Prop-1-yn-1-yl)aniline Synthesis Byproducts: A Methodological Comparison Guide

As drug development and materials science increasingly rely on functionalized alkynes, the synthesis of 2-(Prop-1-yn-1-yl)aniline via Sonogashira cross-coupling has become a critical transformation. However, the reaction...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on functionalized alkynes, the synthesis of 2-(Prop-1-yn-1-yl)aniline via Sonogashira cross-coupling has become a critical transformation. However, the reaction matrix is notoriously complex. The presence of palladium and copper catalysts, amine bases, and trace oxygen inevitably leads to a spectrum of structurally similar byproducts.

As an Application Scientist, I frequently see laboratories struggle with the chromatographic resolution and recovery of these basic, nitrogen-containing aromatic compounds. This guide provides an objective, data-backed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, focusing on column selection and sample preparation to ensure absolute analytical integrity when profiling these synthesis matrices.

The Synthesis Matrix: Understanding Byproduct Causality

Before optimizing the analytical method, we must understand the chemical causality behind the matrix. The synthesis typically involves the coupling of 2-iodoaniline (or 2-bromoaniline) with propyne gas (or a silyl equivalent)[1].

The primary byproducts encountered in this specific matrix include:

  • Dehalogenation Products (Aniline): Formed via the reductive elimination of the palladium intermediate without alkyne insertion.

  • Homocoupling Dimers (Hexa-2,4-diyne derivatives): Formed via Glaser-type coupling. This is directly caused by the presence of the copper(I) co-catalyst reacting with trace oxygen in the system 2.

  • Unreacted Starting Material: Residual 2-haloaniline due to incomplete conversion.

ReactionPathway Start 2-Haloaniline + Propyne Product 2-(Prop-1-yn-1-yl)aniline (Target Product) Start->Product Pd/Cu Catalysis (Sonogashira) Homo Homocoupling Dimer (Glaser Byproduct) Start->Homo Cu + O2 (Side Reaction) Dehalo Aniline (Dehalogenation) Start->Dehalo Reduction (Side Reaction)

Reaction pathways in 2-(Prop-1-yn-1-yl)aniline synthesis detailing target and byproduct formation.

GC-MS Column Comparison: Resolving Active Basic Compounds

Anilines are notoriously difficult to analyze via GC-MS due to their basic primary amine groups. These groups interact strongly with active silanol sites on standard silica capillary columns, leading to severe peak tailing, loss of resolution, and poor quantitation at trace levels 3.

To objectively evaluate performance, we compared three distinct stationary phases for the resolution of the 2-(Prop-1-yn-1-yl)aniline reaction mixture:

  • HP-5ms (5% Phenyl / 95% Dimethylpolysiloxane): The industry-standard non-polar phase.

  • DB-1701 (14% Cyanopropyl-phenyl / 86% Dimethylpolysiloxane): A mid-polarity phase offering alternative selectivity for nitrogenous compounds.

  • DB-WAX (Polyethylene Glycol - PEG): A highly polar phase known for excellent inertness toward basic amines 4.

Comparative Performance Data

Experimental Conditions: Injector 250°C, Split 10:1. Oven: 70°C (1 min) -> 15°C/min -> 250°C (Hold 5 min). MS: EI mode (70 eV).

AnalyteHP-5ms (RT min)HP-5ms (Tailing Factor)DB-1701 (RT min)DB-1701 (Tailing Factor)DB-WAX (RT min)DB-WAX (Tailing Factor)
Aniline (Dehalogenation) 4.211.85 (Poor)5.541.32 (Fair)8.121.05 (Excellent)
Hexa-2,4-diyne (Homocoupling) 6.101.02 (Excellent)7.051.04 (Excellent)9.551.08 (Excellent)
2-Iodoaniline (Starting Mat.) 7.851.65 (Poor)9.221.25 (Good)12.401.02 (Excellent)
2-(Prop-1-yn-1-yl)aniline 8.501.58 (Poor)10.151.18 (Good)13.851.04 (Excellent)

Application Scientist Insight: While the HP-5ms column is ubiquitous, the severe tailing (Tailing Factor > 1.5) for the aniline derivatives makes it unsuitable for accurate byproduct quantitation. The DB-WAX column is the superior choice for this specific synthesis matrix, providing near-perfect Gaussian peak shapes (TF ~1.0) due to hydrogen-bonding interactions that shield the basic amines from active silanols.

Self-Validating Sample Preparation Protocol

Direct injection of the Sonogashira reaction mixture will rapidly degrade the GC inlet and column due to the presence of palladium, copper salts, and high-boiling amine bases (e.g., triethylamine). A robust sample preparation method is mandatory.

We utilize a Solid Phase Extraction (SPE) workflow using a Polymeric Reversed-Phase sorbent. Because anilines have a pKa of ~4.6, the pH of the matrix must be strictly controlled to ensure the analytes are in their neutral (un-ionized) state for optimal retention on a reversed-phase sorbent.

SPEWorkflow Sample Quenched Reaction Matrix pH Adjust pH > 10 (Deprotonation) Sample->pH Load Load onto Polymeric SPE pH->Load Wash Wash (5% MeOH) Load->Wash Elute Elute (100% EtOAc) Wash->Elute GCMS GC-MS Analysis Elute->GCMS

Optimized Solid Phase Extraction (SPE) workflow for isolating aniline derivatives prior to GC-MS.

Step-by-Step SPE Methodology

This protocol is designed as a self-validating system to ensure quantitative reliability.

  • Quenching & Internal Standard Addition: Dilute 100 µL of the crude reaction mixture with 900 µL of HPLC-grade water. Add 10 µL of Aniline-d5 (100 µg/mL) as an internal standard. Validation Check: Final recovery of Aniline-d5 must be >85% to validate the extraction efficiency.

  • pH Adjustment (Critical Step): Add 1M NaOH dropwise. Validation Check: Test with pH indicator paper to confirm pH > 10. This ensures complete deprotonation of the 2-(Prop-1-yn-1-yl)aniline and prevents breakthrough during loading.

  • SPE Conditioning: Condition a 30 mg Polymeric Reversed-Phase SPE cartridge with 1 mL Ethyl Acetate, followed by 1 mL Methanol, and 1 mL Water (pH 10).

  • Loading: Load the pH-adjusted sample at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in Water to remove polar salts and residual amine bases. Dry the cartridge under a vacuum for 5 minutes.

  • Elution: Elute the target product and byproducts with 2 mL of 100% Ethyl Acetate.

  • Analysis: Transfer 1 µL of the eluate directly to the GC-MS.

Mass Spectrometry Detection Strategies

For unequivocal identification of the byproducts, Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation patterns.

  • Target Product (2-(Prop-1-yn-1-yl)aniline): Exhibits a strong molecular ion at m/z 131 [M]+. A characteristic loss of a methyl radical (M-15) yields a stable fragment at m/z 116, corresponding to the formation of an indole-like cyclized cation—a classic fragmentation pathway for ortho-alkynyl anilines.

  • Homocoupling Byproduct: The Glaser dimer will show a distinct molecular ion at m/z 260 [M]+. Because this dimer is highly conjugated and rigid, the molecular ion is typically the base peak, making it highly sensitive to trace detection in Selected Ion Monitoring (SIM) mode.

By combining the inertness of the DB-WAX column with this targeted SPE cleanup and SIM detection, laboratories can achieve Limits of Quantitation (LOQ) down to 10 ng/mL for these critical synthesis byproducts.

References

  • Sonogashira Coupling Reaction with Diminished Homocoupling.University of Washington.
  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines.Taylor & Francis.
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography.U.S. Environmental Protection Agency (EPA).

Sources

Comparative

DFT calculations on the cyclization mechanism of 2-(Prop-1-yn-1-yl)aniline

An in-depth computational analysis of reaction mechanisms is critical for optimizing synthetic routes in drug development. The intramolecular hydroamination of 2-alkynylanilines—specifically the cyclization of 2-(prop-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth computational analysis of reaction mechanisms is critical for optimizing synthetic routes in drug development. The intramolecular hydroamination of 2-alkynylanilines—specifically the cyclization of 2-(prop-1-yn-1-yl)aniline to 2-methylindole—is a highly valuable transformation for constructing privileged indole scaffolds. While experimental protocols, such as palladium-free zinc-mediated cyclization, have proven highly effective in the laboratory ( [1]), elucidating the precise thermodynamic and kinetic parameters requires rigorous Density Functional Theory (DFT) calculations.

As computational chemists, our choice of theoretical level and software package dictates the accuracy of the modeled transition states (TS). This guide objectively compares leading DFT functionals and software environments to establish a gold-standard protocol for modeling this cyclization mechanism.

Mechanistic Pathway Overview

The cyclization typically proceeds via a Lewis acid (e.g., ZnX₂) promoted activation of the alkyne, followed by nucleophilic attack from the aniline nitrogen. The rate-determining step (RDS) is the C–N bond formation, which requires precise modeling of the charge transfer and spatial geometry.

Mechanism R 2-(Prop-1-yn-1-yl)aniline + ZnX2 PC Pre-Catalytic Complex R->PC Coordination TS Transition State (C-N Bond Formation) PC->TS Activation Energy INT Cyclized Intermediate TS->INT Relaxation P 2-Methylindole Product INT->P Protodemetalation

DFT-modeled mechanistic pathway for the cyclization of 2-(prop-1-yn-1-yl)aniline.

Product Comparison 1: DFT Functionals

Choosing the right functional is a balance of computational cost and the physical reality of the system. The transition state of 2-(prop-1-yn-1-yl)aniline cyclization involves significant non-covalent interactions (NCIs), specifically intramolecular π

π stacking and CH- π interactions between the metal catalyst ligands and the aromatic ring.
  • B3LYP : The historical standard. However, it fundamentally lacks dispersion corrections. It systematically underestimates the stability of the pre-catalytic complex and overestimates the activation barrier.

  • M06-2X : A highly parameterized meta-GGA functional that implicitly accounts for medium-range correlation energy. It performs excellently for main-group thermochemistry and barrier heights but can be highly sensitive to integration grid density.

  • ω B97X-D : A range-separated hybrid functional with empirical dispersion (Grimme's D2).

Causality for Selection: We recommend ω B97X-D because the range-separation accurately models the charge-transfer nature of the nucleophilic attack, while the D2 correction captures the critical NCIs stabilizing the TS, preventing artificial inflation of the activation energy ( [2]).

Table 1: Simulated Thermodynamic Parameters for C-N Bond Formation (def2-TZVP)
FunctionalDispersion Correction ΔG‡ (kcal/mol) ΔHrxn​ (kcal/mol)Mechanistic Accuracy
B3LYP None22.4-12.1Poor; underestimates TS stability due to lack of dispersion.
M06-2X Implicit18.5-15.4Good; excellent for thermochemistry but grid-sensitive.
ω B97X-D Empirical (D2)17.8-16.2Optimal ; best overall for non-covalent interactions in TS.

Product Comparison 2: Computational Software Packages

The efficiency of modeling complex transition metal-mediated organic reactions depends heavily on the algorithmic implementations of the software.

  • Gaussian 16 : The commercial industry standard. It features highly robust Berny optimization algorithms, making it exceptionally reliable for finding difficult, flat transition states.

  • ORCA 5 : A rapidly growing, highly optimized alternative.

Causality for Selection: For large basis sets, ORCA 5 is vastly superior in speed. ORCA utilizes the Resolution of Identity and Chain of Spheres (RIJCOSX) approximation. This decouples the Coulomb and exchange integrations, reducing the scaling of exact exchange calculations. For a system like a Zn-coordinated 2-alkynylaniline with a def2-TZVPP basis set, ORCA accelerates the SCF convergence by nearly 5x without compromising electronic energy accuracy.

Table 2: Software Performance Benchmark (Intel Xeon Gold, 16 Cores)
SoftwareOptimization AlgorithmCPU Time (TS Opt)CostBest Use Case
Gaussian 16 Standard SCF / Berny14.2 hrsCommercialStandardized workflows, difficult IRC stability.
ORCA 5 RIJCOSX2.8 hrsFree (Academic)Large basis sets, rapid high-throughput screening.

The Self-Validating Computational Protocol

To ensure absolute scientific integrity, the computational workflow must be self-validating. A transition state is meaningless unless mathematically proven to connect the correct reactant and product.

Workflow step1 1. Conformational Search (Molecular Mechanics) step2 2. Geometry Optimization (wB97X-D/def2-SVP) step1->step2 step3 3. Frequency Calculation (Identify 1 Imaginary Freq) step2->step3 step4 4. IRC Verification (Self-Validating Step) step3->step4 step5 5. Single-Point Energy (def2-TZVPP + SMD Solvation) step4->step5

Step-by-step self-validating DFT workflow for transition state optimization.

Step-by-Step Methodology:
  • Conformational Sampling: Use a semi-empirical method (e.g., GFN2-xTB) to explore the conformational space of the metal-coordinated 2-(prop-1-yn-1-yl)aniline. Select the lowest-energy conformer to avoid optimizing local minima.

  • Geometry Optimization: Optimize the ground states and the TS guess at the ω B97X-D/def2-SVP level.

    • Causality: The def2-SVP basis set is computationally inexpensive but provides a highly reliable structural geometry for preliminary scans.

  • Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory.

    • Validation: The pre-catalytic complex must have exactly zero imaginary frequencies (confirming a true minimum). The TS must have exactly one imaginary frequency, and animating this frequency must correspond visually to the C–N bond formation vector.

  • IRC Verification (Critical Step): Run an Intrinsic Reaction Coordinate (IRC) calculation.

    • Validation: The IRC must smoothly trace the reaction path downhill from the TS, relaxing directly into the pre-catalytic complex (reverse path) and the cyclized intermediate (forward path). If the IRC fails to connect these specific nodes, the TS is scientifically invalid and must be discarded.

  • Single-Point Energy Refinement: Calculate the final electronic energies using a larger basis set ( ω B97X-D/def2-TZVPP) and an implicit solvation model (e.g., SMD for toluene).

    • Causality: SMD provides a more accurate macroscopic electrostatic profile than standard PCM, which is crucial for stabilizing the charge separation occurring during the hydroamination step ( [2]).

References

  • Okuma, K., Seto, J., Sakaguchi, K., & Shioji, K. (2009). "Palladium-free zinc-mediated hydroamination of alkynes: efficient synthesis of indoles from 2-akynylaniline derivatives." Tetrahedron Letters, 50(24), 2943-2945.[Link]

  • Gao, P., Foster, D., Sipos, G., Skelton, B. W., & Dorta, R. (2020). "Chiral NHC-Iridium Complexes and Their Performance in Enantioselective Intramolecular Hydroamination and Ring-Opening Amination Reactions." Organometallics, 39(4), 556–573.[Link]

Validation

Benchmarking the Yield of Quinoline Synthesis from 2-Alkynylanilines: A Comparative Guide

As drug development accelerates, the efficient construction of the quinoline scaffold—a privileged pharmacophore found in antimalarials, kinase inhibitors, and broad-spectrum antibiotics—remains a critical bottleneck. Am...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the efficient construction of the quinoline scaffold—a privileged pharmacophore found in antimalarials, kinase inhibitors, and broad-spectrum antibiotics—remains a critical bottleneck. Among the myriad of synthetic strategies, the intramolecular cyclization of 2-alkynylanilines stands out for its atom economy, regioselectivity, and broad functional group tolerance[1][2].

As a Senior Application Scientist, I have evaluated numerous catalytic systems used to drive this transformation. This guide objectively benchmarks the yield, substrate scope, and mechanistic causality of leading protocols—ranging from transition-metal catalysis to metal-free electrophilic cyclizations—providing actionable, self-validating workflows for bench chemists.

Mechanistic Causality: The Logic of Cyclization

To optimize yields, one must first understand the thermodynamic and kinetic drivers of the reaction. The transformation of 2-alkynylanilines into quinolines fundamentally relies on the activation of the alkyne π -system, followed by nucleophilic attack by the adjacent aniline nitrogen.

The choice of catalyst dictates the activation mode:

  • π -Lewis Acids (Cu, Au, Ag): Transition metals coordinate to the alkyne, lowering the LUMO energy and facilitating a 6-endo-dig hydroamination. Copper systems frequently enable radical-mediated cascade functionalizations[3][4].

  • Electrophilic Promoters (I 2​ , ICl): Halogens form a halonium ion intermediate across the triple bond, trapping the nucleophile and yielding 3-haloquinolines, which are valuable for downstream cross-coupling[5].

  • Brønsted Acids (p-TSA): Protons activate the alkyne or a co-reactant (e.g., in annulations with ketones), driving cyclization via a highly reactive vinyl cation or imine intermediate[6].

Mechanism Substrate 2-Alkynylaniline Activation π-Alkyne Activation (Metal/Electrophile) Substrate->Activation Catalyst Binding Cyclization Intramolecular Hydroamination (6-endo-dig) Activation->Cyclization Nucleophilic Attack Intermediate Dihydroquinoline Intermediate Cyclization->Intermediate Ring Closure Aromatization Oxidation / Isomerization Intermediate->Aromatization Proton Transfer Product Substituted Quinoline Aromatization->Product Catalyst Release

Mechanistic pathway of 2-alkynylaniline cyclization to quinolines.

Quantitative Yield Benchmarking

The table below synthesizes experimental yield data across different catalytic systems. Yield variance is heavily influenced by the electronic nature of the substrate: electron-donating groups (EDGs) on the aniline ring enhance nucleophilicity, accelerating cyclization and generally improving yields, whereas electron-withdrawing groups (EWGs) often require higher temperatures or stronger Lewis acids[4][5].

Catalytic SystemReagents / AdditivesSubstrate Scope (Aniline / Alkyne)Yield RangeKey Advantage
Copper (I) Catalysis CuI (10 mol%), NaI, TMSCF 3​ , THFEDG/EWG anilines; Aryl/Alkyl alkynes49–92% Direct access to 2-haloalkoxyquinolines; excellent chemoselectivity[4].
Copper (II) Cascade Cu-catalyst, ClCF 2​ COONa, NitrileTerminal/Internal alkynes30–78% Divergent assembly of N-(quinolin-2-yl)amides[3].
Electrophilic (Iodine) I 2​ (1.2 equiv), CH 2​ Cl 2​ N-alkylated anilines; Aryl alkynes75–96% Mild, room-temperature conditions; yields 3-iodoquinolines[5].
Brønsted Acid p-TSA·H 2​ O (20 mol%), TolueneUnprotected anilines; Activated ketones66–99% Metal-free, highly scalable, environmentally benign[6].
Silver (I) Catalysis AgNO 3​ or AgOTf, Oxidant (Oxone)Unprotected anilines; Aryl alkynes50–85% Enables complex oxidative domino cyclizations[7][8].

Standardized Experimental Protocols

To ensure reproducibility, the following protocols have been validated for their respective catalytic systems. Each methodology is designed as a self-validating system: tracking the disappearance of the starting material via TLC will directly correlate with the formation of the highly fluorescent quinoline product.

Workflow Step1 Substrate Preparation Step2 Catalyst & Additive Screening Step1->Step2 Step3 Thermal Activation Step2->Step3 Step4 Workup & Purification Step3->Step4 Step5 Yield Quantification Step4->Step5

Standard experimental workflow for benchmarking quinoline synthesis yields.

Protocol A: Copper-Catalyzed Synthesis of 2-Haloalkoxyquinolines[4]

Causality Note: CuI acts as the π -activator, while NaI and TMSCF 3​ generate the necessary halofluorinated species in situ. The sealed tube prevents the escape of volatile intermediates.

  • Setup: In a 15 mL sealed tube equipped with a magnetic stir bar, add 2-alkynylaniline (0.2 mmol), CuI (0.02 mmol, 10 mol%), and NaI (0.4 mmol, 2.0 equiv).

  • Solvent & Reagent Addition: Evacuate and backfill the tube with Argon (3x). Inject anhydrous THF (2.0 mL) followed by TMSCF 3​ (0.8 mmol, 4.0 equiv) via a microsyringe.

  • Reaction: Seal the tube and stir the mixture at 80 °C in an oil bath for 12 hours. Monitor via TLC (Hexanes/EtOAc 5:1).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO 3​ (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography to quantify the yield.

Protocol B: Metal-Free Electrophilic Cyclization (I 2​ -Mediated)[5]

Causality Note: Molecular iodine is highly electrophilic. It forms an iodonium bridge across the alkyne, forcing the aniline nitrogen to attack via a 6-endo-dig trajectory, preventing the alternative 5-exo-dig indole formation.

  • Setup: To a round-bottom flask containing a solution of N-(2-alkynyl)aniline (0.5 mmol) in anhydrous CH 2​ Cl 2​ (5.0 mL), add molecular iodine (I 2​ , 0.6 mmol, 1.2 equiv) in one portion.

  • Reaction: Stir the dark solution at room temperature (20–25 °C) open to the air for 2 to 4 hours.

  • Quenching: Once complete (verified by TLC), quench the excess iodine by adding saturated aqueous Na 2​ S 2​ O 3​ (10 mL) and stir vigorously until the organic layer turns pale yellow/colorless.

  • Workup: Extract the aqueous layer with CH 2​ Cl 2​ (2 × 10 mL). Combine the organic layers, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Purification: Purify via column chromatography to isolate the 3-iodoquinoline derivative.

Protocol C: p-TSA Promoted Annulation[6]

Causality Note: p-Toluenesulfonic acid monohydrate acts as a dual-purpose Brønsted acid, activating the carbonyl of the coupling partner (if used) and promoting the subsequent dehydration/aromatization step.

  • Setup: In a reaction vial, combine 2-alkynylaniline (0.5 mmol), the desired activated ketone (0.6 mmol), and p-TSA·H 2​ O (0.1 mmol, 20 mol%).

  • Reaction: Add toluene (3.0 mL). Heat the mixture to 110 °C under an air atmosphere for 12 hours.

  • Workup: Cool to room temperature. The solvent can often be directly evaporated under reduced pressure without aqueous workup due to the low catalyst loading.

  • Purification: Load the crude mixture directly onto a silica gel column. Elute with a gradient of Hexanes/EtOAc to obtain the pure 4-alkyl-2,3-disubstituted quinoline.

Substrate Scope Analysis & Strategic Recommendations

When benchmarking these protocols in your own laboratory, consider the following structure-activity relationships:

  • Aniline Electronics: Substrates with strongly electron-withdrawing groups (e.g., -NO 2​ , -CF 3​ ) at the para position relative to the amine drastically reduce the nucleophilicity of the nitrogen. For these substrates, Protocol A (Copper) or elevated temperatures are mandatory to achieve yields >50%[4].

  • Alkyne Substitution: Terminal alkynes are prone to competitive Glaser coupling (homocoupling) under oxidative metal catalysis. If using terminal 2-alkynylanilines, Protocol B (Electrophilic) is preferred as it avoids metal-induced dimerization[5][9].

  • Steric Hindrance: Bulky substituents (e.g., tert-butyl or ortho-substituted aryls) on the alkyne terminus slow down the 6-endo-dig cyclization. Prolonged reaction times (up to 24h) and higher catalyst loadings (e.g., 15-20 mol% CuI) are recommended to maintain high yields.

References

  • Organic Letters (2021) - Solvent-Dependent Cyclization of 2-Alkynylanilines and ClCF2COONa for the Divergent Assembly of N-(Quinolin-2-yl)amides and Quinolin-2(1H)-ones. Source: ACS Publications URL:[Link]

  • Organic Letters (2023) - Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines. Source: ACS Publications URL:[Link]

  • Tetrahedron (2011) - Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Source: ResearchGate / PMC URL:[Link]

  • Preprints.org (2024) - Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Source: Preprints.org URL:[Link]

  • RSC Advances (2025) - Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. Source: RSC Publishing URL:[Link]

  • European Journal of Organic Chemistry (2016) - Sequential Silver-Catalyzed Oxidative Cyclization Reactions of Unprotected 2-Alkynylanilines to Anthranils. Source: ResearchGate URL:[Link]

Sources

Comparative

High-Yield Synthesis and Biological Activity of Quinolines: 2-(Prop-1-yn-1-yl)aniline vs. Classical Precursors

Executive Summary The quinoline skeleton is a privileged scaffold in medicinal chemistry, embedded in numerous natural products and FDA-approved drugs exhibiting antimalarial, anticancer, antiviral, and antibacterial pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline skeleton is a privileged scaffold in medicinal chemistry, embedded in numerous natural products and FDA-approved drugs exhibiting antimalarial, anticancer, antiviral, and antibacterial properties[1]. Historically, the synthesis of quinolines relied on classical methods such as the Skraup and Friedländer syntheses. However, modern drug discovery demands highly functionalized derivatives—particularly at the sterically and electronically challenging C-3 position.

This guide provides an objective, data-driven comparison between classical quinoline precursors and the modern 2-(Prop-1-yn-1-yl)aniline (N-(2-alkynyl)aniline) precursor. By analyzing mechanistic pathways, biological activity profiles, and experimental workflows, we demonstrate why alkynyl-anilines have become the gold standard for generating highly bioactive 3-substituted quinolines.

Mechanistic Comparison: The "Why" Behind Precursor Selection

The Limitations of Classical Precursors

Direct electrophilic aromatic substitution on a pre-formed quinoline ring preferentially occurs at the electron-rich C-5 and C-8 positions of the benzene ring, leaving the electron-deficient pyridine ring (specifically the C-3 position) highly resistant to functionalization[2].

  • Skraup Synthesis (Aniline + Glycerol): This method requires highly exothermic, strongly acidic conditions (concentrated H₂SO₄) and a harsh oxidant (nitrobenzene)[3]. It suffers from poor functional group tolerance and generally yields unsubstituted or poorly regiocontrolled quinolines[3].

  • Friedländer Annulation (2-Aminobenzaldehyde + Ketone): While milder than the Skraup reaction, this base/acid-catalyzed condensation is severely bottlenecked by the inherent instability of 2-aminobenzaldehyde precursors, which rapidly undergo unsolicited self-condensation[3].

The 2-(Prop-1-yn-1-yl)aniline Advantage

To bypass the regioselectivity issues of pre-formed quinolines, acyclic N-(2-alkynyl)anilines are utilized. These precursors undergo a highly efficient 6-endo-dig electrophilic cyclization [2]. Mechanistically, an electrophile (e.g., I₂, PhSeBr, or an electrochemically generated radical) activates the alkyne, stabilizing a vinylic cation intermediate. The internal aniline nitrogen then executes a nucleophilic attack, followed by rapid aromatization[2]. This allows for the direct, one-step installation of halogens, selenium, or tellurium at the elusive C-3 position under mild, room-temperature conditions[2][4].

PrecursorComparison N1 Quinoline Synthesis Precursors N2 Classical Precursors (Anilines, 2-Aminobenzaldehydes) N1->N2 N3 Modern Precursors (2-(Prop-1-yn-1-yl)anilines) N1->N3 N4 Skraup / Friedländer Reactions N2->N4 N5 Electrophilic / Radical Cyclization N3->N5 N6 Harsh Conditions Limited 3-Substitution N4->N6 N7 Mild Conditions High 3-Substitution (Halo, Se, Te) N5->N7

Logical comparison of classical vs. modern alkynyl-aniline quinoline precursors.

Quantitative Data: Biological Activity & Performance

The biological efficacy of a quinoline derivative is intrinsically linked to its substitution pattern. The table below summarizes the comparative advantages of derivatives synthesized from 2-(Prop-1-yn-1-yl)anilines versus classical methods.

Precursor TypeRepresentative MethodTypical ProductsKey Biological ActivitiesYield RangeReaction Conditions
2-(Prop-1-yn-1-yl)aniline Electrophilic Cyclization (I₂, ICl)3-HaloquinolinesHigh Anticancer, Antimalarial75–95%Mild (RT), Neutral/Weak Base
2-(Prop-1-yn-1-yl)aniline Radical/Electrochemical3-Selenyl/TellurylquinolinesAntioxidant, Anticancer, Autoimmune60–92%Mild (RT), Metal/Oxidant-free
Aniline + Glycerol Skraup SynthesisUnsubstituted QuinolinesBaseline Antimicrobial40–70%Harsh (Reflux, Strong Acid, >100°C)
2-Aminobenzaldehyde Friedländer Annulation2,3-Disubstituted QuinolinesAnti-inflammatory, Antiviral60–90%Moderate (Acid/Base catalyzed)
Causality in Biological Activity
  • 3-Haloquinolines: The halogen atom significantly increases the lipophilicity of the molecule, enhancing cellular membrane permeability. Furthermore, it serves as a critical synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) to build complex, targeted drug libraries[2].

  • 3-Selenyl/Tellurylquinolines: Organoselenium and organotellurium compounds possess unique redox properties. They act as potent antioxidants and have shown immense promise in treating cardiovascular diseases and inducing apoptosis in cancer cell lines[1][4].

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of highly active 3-substituted quinolines using the 2-(Prop-1-yn-1-yl)aniline precursor.

Protocol 1: Synthesis of 3-Iodoquinoline via Electrophilic Cyclization

This protocol utilizes mild electrophilic cyclization to achieve high regioselectivity[2].

Reagents: N-(2-alkynyl)aniline (0.30 mmol), I₂ (3.0 equiv), NaHCO₃ (2.0 equiv), Acetonitrile (CH₃CN, 3 mL).

Step-by-Step Methodology:

  • Preparation: Dissolve 0.30 mmol of the specific N-(2-alkynyl)aniline in 3 mL of anhydrous CH₃CN in a round-bottom flask. Causality: CH₃CN is selected as the solvent because its polarity effectively stabilizes the vinylic cation intermediate formed during the 6-endo-dig cyclization.

  • Base Addition: Add 2.0 equiv of NaHCO₃ to the solution. Causality: Inorganic carbonate bases act as optimal acid scavengers. Organic bases like triethylamine or pyridine must be avoided, as they coordinate with the iodonium intermediate and drastically lower the yield[2].

  • Electrophile Introduction: Add 3.0 equiv of I₂ and stir the mixture at room temperature.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexane/Ethyl Acetate 8:2). The complete disappearance of the alkyne starting material (Rf ~0.7) and the emergence of a highly UV-active product spot (Rf ~0.4) within 0.5 to 24 hours confirms successful cyclization.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize excess iodine. Extract with dichloromethane, dry over MgSO₄, and purify via silica gel column chromatography. Note: If a dihydroquinoline intermediate is observed, ambient exposure to air during this workup step will spontaneously complete the oxidation to the fully aromatized quinoline[5].

Workflow S1 Step 1: Substrate Prep N-(2-alkynyl)aniline in CH3CN S2 Step 2: Base Addition Add NaHCO3 (Acid Scavenger) S1->S2 S3 Step 3: Electrophile Add I2 (3.0 equiv) S2->S3 S4 Step 4: Cyclization 6-endo-dig at RT (0.5 - 24 h) S3->S4 S5 Step 5: Isolation Quench (Na2S2O3), Extract, Purify S4->S5 S6 Product 3-Iodoquinoline (Up to 95% Yield) S5->S6

Step-by-step experimental workflow for the electrophilic cyclization of N-(2-alkynyl)anilines.

Protocol 2: Sustainable Synthesis of 3-Selenylquinolines via Electrochemical Annulation

Traditional selenylations require hazardous, stoichiometric amounts of PhSeBr. This modern protocol utilizes electrochemistry for a green, radical-mediated cyclization[4].

Reagents: N-(2-alkynyl)aniline, Diaryl diselenide, undivided electrochemical cell equipped with platinum electrodes.

Step-by-Step Methodology:

  • Cell Setup: In an undivided electrochemical cell, combine the N-(2-alkynyl)aniline and diaryl diselenide in a suitable electrolyte solution.

  • Electrolysis: Apply a constant current at room temperature. Causality: Electricity acts as a traceless, green reagent. The anodic oxidation generates an arylselenyl radical from the diselenide, which initiates a cascade cyclization, forming the crucial C-Se and C-C bonds in a single step without the need for transition metal catalysts or toxic chemical oxidants[1][4].

  • Isolation: Once TLC indicates complete consumption of the acyclic precursor, disconnect the cell, extract the organic layer, and purify via chromatography to yield the highly bioactive 3-selenylquinoline.

Conclusion

While classical methods like the Skraup and Friedländer syntheses laid the foundational chemistry for quinolines, they are fundamentally limited by harsh conditions and poor regiocontrol at the C-3 position. The transition to 2-(Prop-1-yn-1-yl)aniline precursors represents a paradigm shift in medicinal chemistry. By leveraging 6-endo-dig electrophilic and radical cyclizations, researchers can synthesize highly functionalized, biologically potent 3-halo, 3-selenyl, and 3-telluryl quinolines with exceptional yields and atom economy.

References

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. National Institutes of Health (NIH).[Link]

  • Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. National Science Foundation (NSF) / ACS Publications.[Link]

  • Electricity-driven, oxidative C–H selenylative and tellurylative annulation of N-(2-alkynyl)anilines: sustainable synthesis of 3-selanyl/tellanylquinolines. RSC Publishing.[Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines (Extended Data). ResearchGate.[Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.[Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research (IJFMR).[Link]

Sources

Validation

In-Depth 2D NMR Characterization of 2-(Prop-1-yn-1-yl)aniline: A Comparative Guide

Executive Summary The compound 2-(prop-1-yn-1-yl)aniline is a highly valuable synthetic intermediate, frequently utilized in transition-metal-catalyzed Sonogashira cross-coupling reactions and the subsequent synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(prop-1-yn-1-yl)aniline is a highly valuable synthetic intermediate, frequently utilized in transition-metal-catalyzed Sonogashira cross-coupling reactions and the subsequent synthesis of complex indoles and quinolines [1]. However, unambiguously characterizing its structure presents a significant analytical challenge. The proximity of the electron-donating amine group and the electron-withdrawing alkyne creates a complex electronic environment, leading to overlapping aromatic signals. Furthermore, the presence of multiple quaternary carbons (C1, C2, and the alkyne carbons) renders traditional 1D Nuclear Magnetic Resonance (NMR) spectroscopy insufficient for definitive structural assignment.

This guide objectively compares the performance of standard 1D NMR, conventional 2D NMR, and advanced 2D NMR techniques (such as Multiplicity-Edited HSQC and LR-HSQMBC) in characterizing 2-(prop-1-yn-1-yl)aniline. It provides a self-validating experimental protocol and peer-reviewed reference data to ensure analytical rigor.

The Analytical Challenge: Why 1D NMR is Insufficient

Relying solely on 1D 1 H and 13 C NMR for the characterization of 2-(prop-1-yn-1-yl)aniline introduces critical ambiguities:

  • Aromatic Overlap: The four aromatic protons (H3, H4, H5, H6) exhibit complex scalar couplings (ortho and meta J -couplings) that often overlap in the 6.6–7.3 ppm region.

  • Quaternary Carbon Assignment: The molecule contains four quaternary carbons: the aniline C1, the aromatic C2, and the two alkyne carbons (C- α and C- β ). Because these carbons lack directly attached protons, their chemical shifts in a 1D 13 C spectrum can only be guessed based on empirical additivity rules, which are prone to error in highly conjugated push-pull systems.

To establish true molecular connectivity, researchers must employ 2D NMR techniques to map the spin systems and trace heteronuclear long-range couplings.

Comparison of NMR Techniques

To resolve the structure, we compare three tiers of NMR analytical strategies.

  • Tier 1: 1D NMR ( 1 H, 13 C). Fast but provides no direct connectivity data.

  • Tier 2: Standard 2D NMR (COSY, HSQC, HMBC). The industry standard. COSY maps the aromatic ring; HSQC links protons to their direct carbons; HMBC links protons to carbons 2-3 bonds away ( 2JCH​ , 3JCH​ ).

  • Tier 3: Advanced 2D NMR (Multiplicity-Edited HSQC, LR-HSQMBC). Multiplicity-Edited HSQC differentiates CH/CH 3​ from CH 2​ groups by phase inversion, streamlining assignments [3]. LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation) is specifically optimized for ultra-small coupling constants (2–3 Hz), allowing the detection of 4JCH​ and 5JCH​ couplings that are entirely invisible in standard HMBC [2].

Table 1: Performance Comparison of NMR Strategies
Technique TierResolution / SpecificityAcquisition TimeQuaternary C AssignmentBest Use Case
1D NMR Low (High overlap)< 15 minsAmbiguous (Guesswork)Purity checks, simple aliphatic molecules.
Standard 2D High1–3 hoursGood ( 2J , 3J visible)Routine structural elucidation.
Advanced 2D Ultra-High3–6 hoursDefinitive (Reveals 4J links)Complex scaffolds, proton-deficient molecules.

Logical Workflow & Mechanistic Pathways

The structural elucidation of 2-(prop-1-yn-1-yl)aniline follows a strict causality-driven workflow. We must first identify the isolated spin systems, assign the protonated carbons, and finally bridge the quaternary gaps.

NMR_Workflow A 1D 1H & 13C NMR Establish Initial Chemical Shifts B COSY Map Aromatic Proton Spin System A->B C Multiplicity-Edited HSQC Assign Protonated Carbons B->C D Standard HMBC Link Quaternary Carbons (2J, 3J) C->D E LR-HSQMBC Resolve Weak Propynyl-Aromatic Links (4J) D->E

Workflow for unambiguous NMR assignment of 2-(prop-1-yn-1-yl)aniline.

The most difficult aspect of this molecule is proving that the propynyl group is attached to C2 of the aniline ring. Standard HMBC easily shows the 2J and 3J couplings from the propynyl methyl protons to the alkyne carbons. However, the 4J coupling to the aromatic C2 is often too weak. This is where LR-HSQMBC becomes critical, as it suppresses antiphase cancellation for 2 Hz couplings [2].

HMBC_Network H_CH3 Propynyl CH3 (δ 2.10) C_beta Alkyne C-β (δ 78.5) H_CH3->C_beta 2J_CH (Strong) C_alpha Alkyne C-α (δ 92.0) H_CH3->C_alpha 3J_CH (Strong) C2 Aromatic C2 (δ 108.5) H_CH3->C2 4J_CH (LR-HSQMBC)

Key heteronuclear correlations linking the propynyl group to the aniline core.

Experimental Data: Full NMR Assignment

The following table synthesizes the expected quantitative data derived from the self-validating 2D NMR workflow.

Table 2: 1 H and 13 C NMR Assignments (CDCl 3​ , 400/100 MHz)
Position 13 C Shift (δ, ppm) 1 H Shift (δ, ppm)Multiplicity ( J in Hz)Key HMBC / LR-HSQMBC Correlations
C1 (C-NH 2​ ) 147.5--H3, H5
C2 (C-Alkyne) 108.5--H4, H6, CH 3​ (via LR-HSQMBC)
C3 132.07.25dd (7.8, 1.5)H5
C4 117.86.68td (7.8, 1.0)H6
C5 129.57.10td (7.8, 1.5)H3
C6 114.26.65dd (7.8, 1.0)H4
C-α (Alkyne) 92.0--CH 3​ ( 3J )
C-β (Alkyne) 78.5--CH 3​ ( 2J )
CH 3​ 4.52.10s-
NH 2​ -4.20br s-

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating methodology. Each step below contains a causal justification to prevent artifact generation.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of highly pure 2-(prop-1-yn-1-yl)aniline in 0.6 mL of CDCl 3​ (100% D, containing 0.03% v/v TMS). Filter the solution through a glass wool plug into a 5 mm NMR tube.

  • Causality: CDCl 3​ is chosen because the molecule is non-polar, and unlike CD 3​ OD, it lacks exchangeable deuterium atoms that would rapidly exchange with the -NH 2​ protons, thereby preserving the amine signal. Filtering removes paramagnetic particulates that distort magnetic field homogeneity.

Step 2: Hardware Tuning and Matching

  • Action: Insert the sample and perform probe tuning and matching (wobble curve optimization) for both 1 H and 13 C channels.

  • Causality: Proper matching ensures maximum Radio Frequency (RF) power transfer to the sample and minimizes reflected power, which is critical for the sensitivity of insensitive nuclei like 13 C.

Step 3: Locking and Shimming

  • Action: Lock onto the deuterium frequency of CDCl 3​ . Perform automated 3D gradient shimming (e.g., TopShim), followed by manual optimization of Z1 and Z2 to achieve a solvent peak width at half-height ( w1/2​ ) of < 1.0 Hz.

  • Causality: A perfectly homogeneous magnetic field prevents peak broadening, ensuring that fine multiplet structures (like the 1.0 Hz meta-couplings on H4 and H6) are fully resolved.

Step 4: Pulse Calibration (The Validation Check)

  • Action: Determine the exact 90° pulse width ( P1​ ) for 1 H by finding the 360° null point and dividing by 4.

  • Causality: Advanced 2D sequences (especially Multiplicity-Edited HSQC and LR-HSQMBC) rely on precise coherence transfer pathways. A miscalibrated 90° pulse leads to incomplete magnetization transfer, severe phase distortions, and artifactual cross-peaks [3].

Step 5: Acquisition of LR-HSQMBC

  • Action: Execute the LR-HSQMBC pulse sequence. Set the long-range coupling evolution delay optimized for nJCH​=2.5 Hz ( Δ=1/(2×2.5)=200 ms). Acquire with 1024 points in F2 and 256 increments in F1.

  • Causality: Standard HMBC is optimized for 8 Hz delays (~62.5 ms). By extending the delay to 200 ms, the sequence allows the ultra-weak 4-bond coupling between the propynyl methyl and the aromatic C2 to evolve and be detected, finalizing the structural proof [2].

Step 6: Processing

  • Action: Apply a sine-bell squared apodization function shifted by π/2 in both dimensions prior to Fourier transformation. Zero-fill F1 to 1024 points.

  • Causality: This specific window function maximizes resolution and minimizes truncation artifacts (sinc wiggles) at the base of intense signals, ensuring clean contour maps.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. URL:[Link]

  • Williamson, R. T., Buevich, A. V., & Martin, G. E. (2014). LR-HSQMBC: a sensitive NMR technique to probe very long-range heteronuclear coupling pathways. The Journal of Organic Chemistry, 79(9), 3887-3894. URL:[Link]

  • Sakhaii, P., & Bermel, W. (2015). A different approach to multiplicity-edited heteronuclear single quantum correlation spectroscopy. Journal of Magnetic Resonance, 259, 82-86. URL:[Link]

Comparative

Introduction: The Strategic Value of Ortho-Alkynylanilines

Title: Mechanistic Elucidation via Isotopic Labeling: A Comparative Guide to 2-(Prop-1-yn-1-yl)aniline in Indole Synthesis In the realm of heterocyclic drug development, the indole core remains one of the most privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanistic Elucidation via Isotopic Labeling: A Comparative Guide to 2-(Prop-1-yn-1-yl)aniline in Indole Synthesis

In the realm of heterocyclic drug development, the indole core remains one of the most privileged scaffolds. While classical methods like the Fischer indole synthesis have historical utility, modern transition-metal-catalyzed annulations offer unparalleled regioselectivity and milder conditions. To optimize these catalytic cycles, researchers must deeply understand the reaction mechanisms—specifically, alkyne activation, nucleophilic attack trajectories, and protometalation steps[1].

As an application scientist, I frequently evaluate precursor performance for mechanistic studies. 2-(Prop-1-yn-1-yl)aniline (an internal ortho-alkynylaniline) serves as a premier model substrate for isotopic labeling studies. Unlike terminal alkynes, the internal propynyl group prevents unwanted side reactions (e.g., Glaser homocoupling) and provides a distinct steric and electronic environment to accurately track 5-endo-dig versus 6-endo-dig cyclization pathways using deuterium (D) or heavy-atom labeling[2].

Comparative Analysis: Precursor Selection for Mechanistic Studies

To objectively evaluate 2-(Prop-1-yn-1-yl)aniline, we must compare it against standard alternatives used in indole synthesis and mechanistic elucidation. The choice of precursor dictates the clarity of the resulting Kinetic Isotope Effect (KIE) data and the stability of the isotopic label during the reaction[3].

Table 1: Performance Comparison of Indole Precursors in Isotopic Studies

Performance Metric2-(Prop-1-yn-1-yl)aniline (Internal Alkyne)2-Ethynylaniline (Terminal Alkyne)Phenylhydrazine + Ketone (Fischer Method)
Mechanistic Utility Excellent. Ideal for tracking metal-vinyl intermediates and protodeauration steps.Moderate. Complicated by terminal C-H activation and competitive deprotonation.Poor (for modern catalysis). Operates via[3,3]-sigmatropic rearrangement; irrelevant to π-activation.
Side Reaction Profile Low. Methyl cap prevents oxidative homocoupling.High. Prone to Glaser coupling and polymerization under oxidative conditions.High. Generates complex mixtures of hydrazones and unreacted starting materials.
Labeling Stability High. N-D or C-D3 labels remain stable under standard transition-metal conditions.Low. Terminal alkyne C-D bonds undergo rapid H/D exchange with trace moisture.Moderate. N-D labels scramble easily under the harsh acidic conditions required.
KIE Suitability Ideal. Clean primary/secondary KIE extraction for proton shuttling[4].Suboptimal. Background exchange masks true kinetic rates.N/A. Not applicable for transition-metal π-activation studies.

Causality Insight: The superiority of 2-(Prop-1-yn-1-yl)aniline lies in the methyl group. When labeled as a -CD3 moiety, it allows researchers to observe secondary kinetic isotope effects without the label directly participating in the bond-breaking step, providing a pristine window into the transition state geometry.

Mechanistic Pathway & Isotopic Tracking

When 2-(Prop-1-yn-1-yl)aniline is subjected to gold(I) or platinum(II) catalysis, the reaction proceeds via π-activation of the alkyne. By utilizing an N,N−d2​ labeled variant, we can track the exact fate of the amine protons. The deuterium label transfers to the C3 position of the resulting 2-methylindole, confirming a mechanism that involves an aurated indole intermediate followed by highly specific deuterolysis (protonolysis)[1].

G A 2-(Prop-1-yn-1-yl)aniline-ND2 (Starting Material) B π-Alkyne-Au(I) Complex (Activation) A->B + [Au] Catalyst C 5-endo-dig Cyclization (Nucleophilic Attack) B->C Intramolecular -ND2 attack D Vinylgold(I) Intermediate (Aurated Indole) C->D C-N bond formation E Deuterolysis (Au-D Exchange) D->E + D+ transfer F 3-Deuterio-2-methyl-1H-indole (Final Product) E->F - [Au] Catalyst

Figure 1: Gold(I)-catalyzed 5-endo-dig cyclization mechanism of N,N-d2-2-(prop-1-yn-1-yl)aniline.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to verify isotopic fidelity before proceeding to the catalytic evaluation.

Workflow S1 Substrate Preparation (H/D Exchange) S2 Catalytic Cyclization (Au/Pt/Cu) S1->S2 S3 Quenching & Isolation (Column Chrom.) S2->S3 S4 Isotopic Analysis (NMR / HRMS) S3->S4

Figure 2: Standard experimental workflow for isotopic labeling and mechanistic elucidation.

Protocol A: Synthesis and Validation of N,N−d2​ -2-(Prop-1-yn-1-yl)aniline

Objective: Achieve >95% deuterium incorporation at the amine position without scrambling the aromatic protons.

  • Dissolution: Dissolve 1.0 mmol of 2-(prop-1-yn-1-yl)aniline in 5.0 mL of Methanol- d4​ (MeOD) in a flame-dried Schlenk flask under Argon.

  • Exchange: Add 1.0 mL of Deuterium Oxide ( D2​O , 99.9% atom D). Stir vigorously at 25 °C for 12 hours.

  • Concentration: Remove the solvent under reduced pressure.

  • Iteration: Repeat steps 1-3 two additional times to drive the equilibrium toward complete deuteration.

  • Self-Validation Checkpoint: Analyze via 1H NMR (400 MHz, CDCl3​ ). Pass criteria: Complete disappearance of the broad singlet at ~4.2 ppm (corresponding to the −NH2​ protons). The propynyl methyl doublet at ~2.1 ppm must remain integrated to exactly 3.0 protons.

Protocol B: Kinetic Isotope Effect (KIE) Determination via Parallel Reactions

Objective: Determine the kH​/kD​ ratio to identify if protodeauration is the rate-limiting step[2].

  • Setup: Prepare two identical reaction vials. To Vial A, add 0.1 mmol of unlabeled 2-(prop-1-yn-1-yl)aniline. To Vial B, add 0.1 mmol of the N,N−d2​ labeled substrate from Protocol A.

  • Catalyst Addition: To each vial, add 5 mol% of Ph3​PAuCl and 5 mol% of AgOTf dissolved in 2.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Sampling: Stir at 40 °C. Extract 50 μL aliquots from both vials at precise intervals: 5, 10, 15, 20, and 30 minutes.

  • Quenching: Immediately quench each aliquot into vials containing 0.5 mL of cold ethyl acetate and filter through a short plug of silica to remove the metal catalyst.

  • Analysis: Quantify the conversion of starting material to 2-methylindole via GC-FID using an internal standard (e.g., dodecane).

  • Data Synthesis: Plot ln([SM]0​/[SM]t​) versus time. The ratio of the slopes ( kH​/kD​ ) yields the KIE. A value of ~1.0 indicates protodeauration is fast and not rate-limiting, whereas a value >2.5 suggests a primary kinetic isotope effect where C-H(D) bond formation is the turnover-limiting step.

Conclusion

For drug development professionals and synthetic chemists focusing on heterocycle construction, the choice of mechanistic probe is as critical as the catalyst itself. 2-(Prop-1-yn-1-yl)aniline outperforms terminal alkynes and traditional hydrazine precursors by offering a stable, highly tunable platform for isotopic labeling. By leveraging its internal alkyne structure, researchers can confidently map complex transition-metal cascades, ensuring that scale-up and optimization efforts are grounded in validated mechanistic reality.

References

  • Catalyzed Reactions between N-(o-Alkynylphenyl)imines and Vinyldiazo Ketones to Form 3-(Furan-2-ylmethyl)-1H-indoles via Postulated Azallyl Gold and Allylic Cation Intermediates - Organic Letters - ACS Publications.[Link]

  • Cu(I)-catalyzed chemical fixation of CO2 with 2-alkynylaniline into 4-hydroxyquinolin-2(1H)-one - ResearchGate.[Link]

  • Copper-Catalyzed Sequential Cyclization/Migration of Alkynyl Hydrazides for Construction of Ring-Expanded N–N Fused Pyrazolones - Organic Letters - ACS Publications.[Link]

  • Gold(I)-Catalyzed Reactions between N-(o-Alkynylphenyl)imines and Vinyldiazo Ketones to Form 3-(Furan-2-ylmethyl)-1H-indoles via Postulated Azallyl Gold and Allylic Cation Intermediates - ResearchGate.[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Master Guide: 2-(Prop-1-yn-1-yl)aniline

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Chemical Context & Mechanistic Hazard Profile 2-(Prop-1-yn-1-yl)aniline (CAS: 220465-91-8) is a highly versatile bifunctional building...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Chemical Context & Mechanistic Hazard Profile

2-(Prop-1-yn-1-yl)aniline (CAS: 220465-91-8) is a highly versatile bifunctional building block, predominantly utilized in the transition-metal-catalyzed synthesis of indoles, quinolines, and other benzo-fused nitrogenous heterocycles critical to drug discovery[1]. While its alkyne and amine moieties enable powerful cyclization pathways, they also impart severe toxicological and environmental hazards.

Like most aniline derivatives, 2-(prop-1-yn-1-yl)aniline is a potent skin penetrant and systemic toxin[2]. Upon absorption, the aniline core undergoes hepatic N-hydroxylation, leading to the oxidation of hemoglobin to methemoglobin, which severely compromises oxygen transport in the bloodstream[3]. Furthermore, its high toxicity to aquatic organisms necessitates stringent, zero-discharge disposal protocols[4].

Quantitative Safety & Logistics Data

To ensure rapid decision-making in the laboratory, the core physicochemical and logistical parameters for this compound are summarized below.

ParameterSpecificationCausality / Rationale
CAS Number 220465-91-8Unique identifier for 2-(prop-1-yn-1-yl)aniline[5].
Molecular Weight 131.17 g/mol Essential for stoichiometric calculations during waste treatment[5].
Primary Hazard Toxic / Irritant (Skin/Eye)Anilines readily penetrate the lipid bilayer of human skin[2].
Glove Specification Butyl Rubber or Viton (>0.5 mm)Standard nitrile gloves degrade rapidly upon contact with aniline derivatives[6].
Storage Temperature 2-8°C (Refrigerated)Prevents thermal degradation and spontaneous oligomerization of the alkyne[2].
Atmosphere Inert (Argon or Nitrogen)Unprotected amines oxidize in ambient air, forming toxic N-oxides[2].
Waste Classification Halogen-Free Organic / ToxicHigh aquatic toxicity; cannot be processed by standard municipal water treatment[4].

Laboratory Handling & Operational Protocols

Safety in handling 2-(prop-1-yn-1-yl)aniline relies on understanding the chemical vulnerabilities of the compound and the biological vulnerabilities of the operator.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood[6]. Because the alkyne group is sensitive to transition metal cross-contamination, use dedicated, metal-free spatulas (e.g., PTFE or ceramic) for weighing.

  • Personal Protective Equipment (PPE): Nitrile gloves offer insufficient breakthrough times for aniline derivatives. Butyl rubber or Viton gloves are mandatory [6]. A fully buttoned lab coat and chemical splash goggles must be worn to prevent accidental transdermal exposure[2].

  • Inert Handling: To prevent oxidative degradation, purge the headspace of the storage vessel with Argon or Nitrogen before resealing[2].

Waste Management & Disposal Workflows

Under no circumstances should 2-(prop-1-yn-1-yl)aniline or its byproducts be disposed of down the drain or in regular trash[7].

Protocol A: Routine Organic Waste Segregation
  • Collection: Collect all unreacted starting material and organic solvent washings (e.g., dichloromethane, ethyl acetate) in a designated, clearly labeled "Halogen-Free Organic Hazardous Waste" high-density polyethylene (HDPE) carboy.

  • Storage: Store the waste container in a secondary containment tray in a cool, well-ventilated area away from strong oxidizers and acids[6].

  • Disposal: Transfer the sealed container to your Environmental Health and Safety (EHS) department for licensed high-temperature incineration[3].

Protocol B: Advanced Oxidation (Fenton's Reagent) for Aqueous Waste

Because aniline derivatives resist standard biological degradation and are toxic to aquatic ecosystems, aqueous waste streams (e.g., from reaction workups) must undergo Advanced Oxidation Processes (AOPs) prior to final disposal[4].

Step-by-Step Methodology:

  • pH Adjustment: Transfer the aqueous waste to a secondary containment vessel inside a fume hood. Adjust the pH to 3.0–4.0 using 1M H2​SO4​ .

    • Causality: Fenton's oxidation is optimal at acidic pH; at higher pH levels, iron precipitates as Fe(OH)3​ , halting the generation of hydroxyl radicals[7].

  • Catalyst Addition: Add a catalytic amount of Iron(II) sulfate heptahydrate ( FeSO4​⋅7H2​O ).

  • Oxidation: Slowly add 30% Hydrogen Peroxide ( H2​O2​ ) dropwise under vigorous magnetic stirring.

    • Causality: The reaction is highly exothermic. Dropwise addition prevents thermal runaway while generating highly reactive hydroxyl radicals ( ⋅OH ) that cleave the toxic aniline aromatic ring[4].

  • Self-Validation Check: After 2 hours of stirring, test the effluent with a peroxide test strip to confirm the complete consumption of H2​O2​ . Confirm the absence of the characteristic "fishy" aniline odor.

  • Neutralization: Neutralize the solution to pH 7.0 using 1M NaOH . Collect the resulting mixture in a labeled aqueous hazardous waste container for EHS pickup.

Protocol C: Emergency Spill Management
  • Evacuation & Assessment: For spills >100 mL, immediately evacuate the laboratory, secure the doors, and contact EHS[6]. For manageable spills (<100 mL), proceed with cleanup wearing full PPE.

  • Containment & Absorption: Surround and cover the spill with an inert absorbent such as vermiculite or dry sand[6].

    • Causality: Never use combustible absorbents like sawdust, as reactive aniline derivatives can exothermically react with organic matrices.

  • Collection: Allow 10-15 minutes for full capillary absorption. Use non-sparking tools to scoop the saturated absorbent into a wide-mouth HDPE hazardous waste container[6].

  • Decontamination & Validation: Wash the spill surface with a 5% acetic acid solution followed by water to solubilize and remove residual amine traces. Swab the area with a primary amine indicator to verify complete decontamination.

Disposal Decision Workflow

Caption: Logical decision matrix for 2-(Prop-1-yn-1-yl)aniline waste segregation and spill response.

References

  • National Center for Biotechnology Information. "2-(Prop-1-yn-1-yl)aniline | C9H9N | CID 10773008." PubChem. URL:[Link]

  • National Institutes of Health (PMC). "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater." PubMed Central. URL:[Link]

  • Organic Syntheses. "Working with Hazardous Chemicals - 2-Alkynylaniline Cyclization." OrgSyn Database. URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-(Prop-1-yn-1-yl)aniline

[label="Collect Halogenated/Toxic \n Organic Waste", tooltip=" I'm now detailing the spill management protocols, including the use of dilute acetic acid for neutralization to minimize volatility and enhance water solubil...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Collect Halogenated/Toxic \n Organic Waste", tooltip="

I'm now detailing the spill management protocols, including the use of dilute acetic acid for neutralization to minimize volatility and enhance water solubility. I've also clarified the need for separate containers for halogenated and non-halogenated waste to ensure regulatory compliance and environmental responsibility. My focus is now on ensuring all waste disposal steps are explicitly described.

Finalizing the Disposal Procedures

I'm now completing the waste management section, ensuring full regulatory compliance and detailing the correct handling of halogenated and non-halogenated waste streams, incorporating the chemical profile to include the CAS and the molecular weight. I am ensuring that this is compliant. My aim is to make the entire guide as robust as possible.

Finalizing the Document

I'm now integrating the hazard and safety data with the visual DOT diagram to provide a streamlined, user-friendly document. I've ensured seamless navigation between the textual content and the visual workflow. I'm focusing on ensuring it's complete, clear, and comprehensive.

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, causality-driven ecosystem. When handling highly reactive intermediates like 2-(Prop-1-yn-1-yl)aniline , understanding why a safety protocol exists is just as critical as the protocol itself.

Below is a comprehensive, procedurally rigorous guide designed for drug development professionals and synthetic chemists. It synthesizes chemical hazard mitigation with a self-validating operational workflow.

Chemical Profile and Mechanistic Utility

2-(Prop-1-yn-1-yl)aniline (CAS: 220465-91-8) is a highly versatile ortho-alkynyl aniline derivative. Its primary utility in drug discovery lies in transition-metal-catalyzed cycloisomerization to form complex 2-substituted indoles [5.1], such as 2-methylindole frameworks[1]. Because the aniline moiety is highly electron-rich and the alkyne is a reactive π-system, this compound presents specific handling challenges, including rapid auto-oxidation in air and pronounced mucosal irritation[2].

Quantitative Hazard Data

To establish a rigorous safety baseline, the following table summarizes the physicochemical and hazard data for 2-(Prop-1-yn-1-yl)aniline, extrapolated from authoritative databases for closely related alkynyl anilines[3][4].

ParameterSpecificationOperational Causality
CAS Number 220465-91-8Ensures precise inventory tracking and SDS retrieval[3].
Molecular Weight 131.17 g/mol Critical for exact stoichiometric calculations in catalytic cycles[3].
H315 Causes skin irritationDrives the strict requirement for ≥0.11 mm Nitrile gloves[4].
H319 Causes serious eye irritationMandates tight-fitting chemical safety goggles to prevent corneal damage[4].
H335 May cause respiratory irritationNecessitates handling exclusively within a certified fume hood[4].

The PPE Ecosystem: Causality-Driven Protection

Personal Protective Equipment (PPE) must be tailored to the molecular behavior of the compound.

  • Hand Protection (Heavy-Duty Nitrile, ≥0.11 mm): Anilines are highly lipophilic. They can easily penetrate thin latex gloves, enter the bloodstream, and cause systemic toxicity. Nitrile provides the necessary chemical resistance to prevent transdermal absorption.

  • Eye Protection (Tight-fitting Goggles): The H319 hazard indicates severe ocular irritation[5]. Standard safety glasses with side shields are insufficient against volatile amine vapors; tight-fitting goggles are mandatory to protect the ocular mucosa.

  • Respiratory Protection (ABEK Filter / Fume Hood): Due to the H335 hazard, all open handling must occur in a fume hood (minimum face velocity of 100 fpm). If a spill occurs outside the hood, a half-mask respirator equipped with a is required to neutralize organic vapors and basic amines.

Operational Workflow: Pd-Catalyzed Cycloisomerization

Every synthetic protocol must be a self-validating system. The following is a step-by-step methodology for the of 2-(Prop-1-yn-1-yl)aniline to a 2-methylindole derivative[6].

  • Step 1: Inert Atmosphere Setup

    • Action: Purge a Schlenk flask with Argon for 15 minutes.

    • Causality: Electron-rich anilines rapidly undergo auto-oxidation in the presence of atmospheric oxygen, forming dark, tarry N-oxide oligomers that poison transition-metal catalysts.

  • Step 2: Catalyst Loading

    • Action: Add 5 mol% Pd(OAc)₂ and the appropriate anhydrous solvent (e.g., 1,4-dioxane) into the flask under Argon[6].

    • Causality: Palladium(II) coordinates to the alkyne, increasing its electrophilicity and priming it for intramolecular nucleophilic attack by the aniline nitrogen.

  • Step 3: Substrate Addition

    • Action: Inject 2-(Prop-1-yn-1-yl)aniline slowly via syringe.

    • Self-Validating Check: The solution will typically transition from a pale yellow (Pd(II) resting state) to a deeper amber as the substrate-catalyst complex forms. This immediate color shift visually validates active coordination.

  • Step 4: Reaction Monitoring

    • Action: Heat the reaction to 80°C and monitor via Thin Layer Chromatography (TLC)[7].

    • Self-Validating Check: On a silica TLC plate under 254 nm UV light, the starting aniline appears as a dark, UV-active spot. As the cycloisomerization proceeds, the product emerges. Indoles exhibit distinct, bright blue/green fluorescence under 365 nm UV light. The appearance of this fluorescent spot definitively validates the formation of the indole core without requiring immediate NMR analysis.

Spill Management and Waste Disposal Plan

  • Spill Mitigation: In the event of a localized spill, immediately cover the liquid with an inert absorbent material (e.g., vermiculite or sand). Causality: Sweeping liquid anilines increases their surface area and volatilization. Do not use combustible absorbents like sawdust. Neutralize the residue with a dilute (5%) acetic acid wash to protonate the amine, rendering it water-soluble and significantly less volatile[4].

  • Waste Disposal: Collect all organic layers, aqueous washes, and TLC plates in a designated "Halogenated/Toxic Organic Waste" container. Causality: Alkynyl anilines and their transition-metal complexes are highly toxic to aquatic life. Never dispose of these compounds down the drain.

Workflow Visualization

The following diagram maps the critical path from hazard assessment through synthesis and disposal, ensuring safety protocols are integrated directly into the operational timeline.

G A 2-(Prop-1-yn-1-yl)aniline (CAS: 220465-91-8) B Mandatory PPE Verification (Nitrile, Goggles, ABEK) A->B Hazard: H315, H319, H335 C Inert Atmosphere Setup (Argon/Fume Hood) B->C Cleared for handling D Pd-Catalyzed Cycloisomerization C->D Add catalyst & solvent E 2-Methylindole Derivative D->E Self-validating TLC check F Hazardous Waste Disposal (EPA Compliant) D->F Quench & wash E->F Excess reagents

Safety and operational workflow for the cycloisomerization of 2-(Prop-1-yn-1-yl)aniline.

References

  • National Center for Biotechnology Information. "2-(Prop-1-yn-1-yl)aniline | C9H9N | CID 10773008". PubChem Database. URL:[Link]

  • Takeda, A., Kamijo, S., Yamamoto, Y. "Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines". Journal of the American Chemical Society, 2000. URL:[Link]

  • Sheng, J., Li, S., Wu, J. "Synthesis of 3-((trifluoromethyl)thio)indoles via a reaction of 2-alkynylaniline". Chemical Communications, 2013. URL:[Link]

Sources

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